molecular formula C12H18ClNO2 B3022393 4-(2-Methoxyphenoxy)piperidine hydrochloride CAS No. 950649-22-6

4-(2-Methoxyphenoxy)piperidine hydrochloride

Cat. No.: B3022393
CAS No.: 950649-22-6
M. Wt: 243.73 g/mol
InChI Key: LCCNXSSGZWBTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNXSSGZWBTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587444
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-31-3
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(2-Methoxyphenoxy)piperidine hydrochloride is a versatile heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its structure, which marries a piperidine moiety with a guaiacol (2-methoxyphenol) ether linkage, makes it a valuable intermediate and building block in medicinal chemistry.[1][2] The piperidine ring is a ubiquitous scaffold in drug discovery, present in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[3] The hydrochloride salt form of this compound enhances its aqueous solubility and stability, rendering it highly suitable for a variety of applications, from drug formulation to use as an analytical standard.[1][4]

This technical guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. It consolidates critical data on its physicochemical characteristics, outlines robust protocols for its synthesis and analysis, and details essential safety and handling information.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its correct identification, handling, and application in experimental design.

PropertyValueSource(s)
IUPAC Name This compound[5]
CAS Number 6024-31-3[5]
Molecular Formula C₁₂H₁₇NO₂ · HCl[1]
Molecular Weight 243.73 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 129-130 °C[6]
Solubility Described as having excellent solubility in water.[1] Piperidine hydrochloride salts generally exhibit high water solubility (>1500 g/L).[7][8] Expected to be soluble in polar organic solvents like ethanol and DMSO.[4][9]
Storage Store at 0-8 °C in a tightly sealed container, protected from moisture.[1]

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for verifying the identity and purity of this compound. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation and purity confirmation.[10] Spectra should be acquired in a suitable deuterated solvent, such as D₂O, CD₃OD, or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) or the residual solvent peak.[10][11]

  • ¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the aromatic, piperidine, and methoxy protons.

    • Aromatic Protons (Ar-H): Four protons in the range of δ 6.8-7.2 ppm, exhibiting a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.

    • Piperidine Protons (C-H):

      • The proton at the ether linkage (CH-O) is expected around δ 4.4-4.6 ppm (multiplet).

      • Protons adjacent to the nitrogen (CH₂-N) will appear as multiplets, likely in the range of δ 3.0-3.5 ppm. The protonation of the nitrogen to form the hydrochloride salt causes a downfield shift for these adjacent protons compared to the free base.[12]

      • The remaining piperidine ring protons (CH₂) will appear as multiplets further upfield, typically between δ 1.8-2.2 ppm.

    • Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.8 ppm, corresponding to the three equivalent protons of the methoxy group.

    • Amine Proton (N-H₂⁺): A broad singlet, often exchangeable with D₂O, appearing further downfield. Its chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): The carbon spectrum provides a map of the unique carbon environments in the molecule.

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the methoxy group (C-OCH₃) and the carbon with the piperidine ether linkage (C-O-Pip) will be the most downfield in this region.

    • Piperidine Carbons:

      • The carbon atom with the ether linkage (CH-O) is expected around δ 75-80 ppm.

      • Carbons adjacent to the protonated nitrogen (CH₂-N⁺) will be in the range of δ 45-50 ppm.[13]

      • The other piperidine ring carbons will appear further upfield, around δ 30-35 ppm.

    • Methoxy Carbon (OCH₃): A distinct signal around δ 55-56 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the hydrochloride salt is characterized by several key absorption bands.[12][14][15]

  • N-H Stretch: A very broad and strong absorption band from approximately 2400-2800 cm⁻¹, characteristic of the N-H⁺ stretching vibration in a secondary ammonium salt.[12]

  • C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹). Aromatic C-H stretching will be observed just above 3000 cm⁻¹.

  • C=C Stretch: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether C-O stretch are expected in the 1220-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the detected species will be the protonated free base.[7][16]

  • Molecular Ion: The ESI mass spectrum will show a prominent base peak corresponding to the free base [M+H]⁺ at m/z 208.1.

  • Key Fragmentation Pathways: The fragmentation of aryloxy piperidines is driven by cleavage of the bonds adjacent to the nitrogen and oxygen atoms.[3][7][13]

    • Loss of the guaiacol moiety via cleavage of the C-O ether bond.

    • Alpha-cleavage of the piperidine ring adjacent to the nitrogen atom.

    • Fragmentation of the aromatic ring, such as the loss of the methoxy group.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved by forming the ether linkage between a guaiacol precursor and a 4-substituted piperidine. The two most prominent and industrially relevant methods are palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann condensation.[17][18]

Synthetic Strategy Overview
  • Buchwald-Hartwig C-O Coupling: This modern palladium-catalyzed cross-coupling reaction is often preferred due to its milder reaction conditions, broader substrate scope, and higher yields compared to traditional methods.[17][18] The reaction couples an alcohol (4-hydroxypiperidine) with an aryl halide or triflate (e.g., 2-bromoanisole) in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a phenol (guaiacol) with an aryl or alkyl halide (e.g., a 4-halopiperidine derivative).[17][19] While effective, it often requires higher temperatures and stoichiometric amounts of copper.[17]

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_salt Salt Formation & Isolation start Reactants: - 4-Hydroxypiperidine (N-protected) - 2-Bromoanisole reaction Buchwald-Hartwig C-O Coupling - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) start->reaction deprotection N-Deprotection (if applicable) - e.g., Acidic conditions reaction->deprotection extraction Aqueous Workup & Solvent Extraction deprotection->extraction chromatography Column Chromatography (Silica Gel) extraction->chromatography salt_form Salt Formation - Dissolve in Ether/EtOAc - Add HCl in Ether/Dioxane chromatography->salt_form filtration Filtration & Drying salt_form->filtration final_product Final Product: 4-(2-Methoxyphenoxy)piperidine hydrochloride filtration->final_product

Caption: General workflow for synthesis and purification.

Representative Protocol: Buchwald-Hartwig C-O Coupling

This protocol describes a representative lab-scale synthesis. Causality: The choice of an N-Boc protected 4-hydroxypiperidine is a strategic decision to prevent the piperidine nitrogen from competing with the hydroxyl group in the coupling reaction. The Buchwald-Hartwig conditions are selected for their efficiency and functional group tolerance.[20][21]

Step 1: C-O Coupling Reaction

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe, followed by 2-bromoanisole (1.1 eq.).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Step 2: Workup and Purification of Intermediate

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude N-Boc protected intermediate by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 3: Boc-Deprotection and Salt Formation

  • Dissolve the purified intermediate in a suitable solvent such as ethyl acetate or 1,4-dioxane.

  • Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a solution of HCl in 1,4-dioxane (e.g., 4M) dropwise until precipitation is complete.

  • Stir the resulting slurry at room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethyl acetate or diethyl ether to remove any non-salt impurities.

  • Dry the product under vacuum to yield this compound as a white solid.

Quality Control and Purity Analysis

A robust analytical method is essential for ensuring the quality and purity of the synthesized compound. A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is standard for this purpose.[1][22][23]

Representative Protocol: RP-HPLC Purity Assay

Causality: RP-HPLC with a C18 column is chosen for its versatility in separating compounds of moderate polarity.[5][24] The aromatic ring in the analyte provides strong UV absorbance, making UV detection highly sensitive.[23] An acidic mobile phase modifier (e.g., phosphoric or formic acid) ensures the protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.[6][25]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Known Concentration) prep_sample Prepare Sample Solution (e.g., 1 mg/mL) diluent Diluent: Mobile Phase or Acetonitrile/Water diluent->prep_std diluent->prep_sample hplc_system HPLC System Setup (See Table for Conditions) injection Inject Standard & Sample hplc_system->injection detection UV Detection (e.g., 275 nm) injection->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area) integration->calculation report Report Results calculation->report

Caption: Workflow for HPLC purity analysis.

HPLC Instrument and Conditions:

ParameterRecommended Value
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 60:40 A:B) or Gradient Elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Mobile Phase or 50:50 Acetonitrile:Water

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the diluent to the same concentration as the standard.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%). Inject the sample solution.

  • Calculation: Determine the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area % method).

Safety, Handling, and Storage

Proper handling is crucial to ensure laboratory safety. The following information is synthesized from safety data sheets for the compound and its structural analogs.[6][26][27]

  • Hazard Identification:

    • H315: Causes skin irritation.[26]

    • H319: Causes serious eye irritation.[26]

    • H335: May cause respiratory irritation.[26]

    • The compound is classified as an irritant (Xi).[6]

  • Recommended Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[27]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[27]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[27]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

  • Storage and Stability:

    • Store in a tightly closed container in a cool (0-8 °C), dry, and well-ventilated place.[1]

    • The compound is stable under recommended storage conditions.

    • Incompatible with strong oxidizing agents.

References

  • P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine, hydrochloride (1:1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpiperidine hydrochloride. Retrieved from [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • NIST. (n.d.). Piperidine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • UCL Discovery. (2014). Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Solubility, molecular interactions and mixing thermodynamic properties of piperine in various pure solvents at different temperatures. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Solvation of Piperidine in Nonaqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Retrieved from [Link]

  • Ma, D., et al. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. Journal of Organic Chemistry, 71(14), 5268-73.

Sources

A Technical Guide to the Structural Elucidation of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The definitive structural confirmation of synthetic compounds is a cornerstone of drug discovery and chemical development. Piperidine derivatives, in particular, are prevalent scaffolds in medicinal chemistry, valued for their versatile pharmacological activities.[1][2] This guide provides an in-depth, methodology-driven approach to the comprehensive structural elucidation of 4-(2-methoxyphenoxy)piperidine hydrochloride. We move beyond a mere checklist of techniques, delving into the causal logic behind the analytical sequence, from initial mass verification to the intricate connectivity mapping achieved through 2D Nuclear Magnetic Resonance (NMR). Each step is presented as a self-validating protocol, ensuring that the final structural assignment is supported by a robust, cross-verified dataset. This document is intended for researchers, chemists, and quality control professionals who require a rigorous and logical framework for molecular characterization.

Introduction and Hypothesized Structure

This compound is a synthetic intermediate with potential applications in pharmaceutical development and neuroscience research.[3] It is typically synthesized via a nucleophilic substitution reaction, for instance, between 2-methoxyphenol (guaiacol) and a 4-substituted piperidine bearing a suitable leaving group, followed by salt formation with hydrochloric acid.[4] Based on this synthetic route, the hypothesized structure is as follows:

Molecular Formula: C₁₂H₁₈ClNO₂ Molecular Weight: 243.73 g/mol

The primary objective of this guide is to present a systematic workflow to unequivocally confirm this hypothesized structure, employing a suite of modern analytical techniques.

The Elucidation Workflow: A Multi-Modal Approach

Structural elucidation is not a linear process but an integrated puzzle. Each piece of data from different analytical techniques must corroborate the others to build a conclusive picture. Our workflow is designed to first establish the molecular formula and identify key functional groups, then to piece together the molecular skeleton and confirm the precise arrangement of all atoms.

Elucidation_Workflow cluster_0 Initial Verification cluster_1 Core Structure Determination cluster_2 Final Confirmation Sample Sample: 4-(2-Methoxyphenoxy) piperidine HCl HRMS High-Resolution MS (HRMS) Sample->HRMS Molecular Formula FTIR FTIR Spectroscopy Sample->FTIR Functional Groups NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) HRMS->NMR_1D Confirms Mass FTIR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei Structure Final Confirmed Structure NMR_2D->Structure Confirms Connectivity XRay Single Crystal X-Ray (Optional Gold Standard) Structure->XRay Absolute Confirmation

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

The first step is to verify the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the ideal tool, providing a highly accurate mass measurement that can confirm the molecular formula.

Expert Insight:

We choose Electrospray Ionization (ESI) in positive mode (ESI+) because the secondary amine is readily protonated, making it easy to detect the molecular ion, [M+H]⁺, where M is the free base. For hydrochloride salts, this analysis yields the mass of the organic cation.[5]

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Instrument: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Scan a mass range of m/z 100-500.

  • Expected Result: The instrument should detect an ion corresponding to the protonated free base [C₁₂H₁₇NO + H]⁺.

Data Presentation: Expected HRMS Data
ParameterExpected Value
Molecular Formula (Free Base) C₁₂H₁₇NO
Exact Mass [M] 191.1310
Observed Ion [M+H]⁺ 192.1383
Mass Accuracy < 5 ppm

This result confirms the elemental composition, providing a solid foundation for subsequent spectroscopic analysis.[6]

FTIR Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For a hydrochloride salt, the spectrum will have distinct features compared to the free base.[7]

Expert Insight:

The protonation of the piperidine nitrogen to form an ammonium salt (R₂NH₂⁺) dramatically changes the N-H stretching and bending vibrations. We expect to see a very broad, strong absorption band for the N-H stretch, often spanning 2700-3000 cm⁻¹, which can overlap with C-H stretches.[8] A key diagnostic peak is the NH₂⁺ bending vibration, which typically appears in the 1620-1560 cm⁻¹ region.[7][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis.

Data Presentation: Key FTIR Vibrational Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3050C-H StretchAromaticConfirms the presence of the phenyl ring.
~2950-2850C-H StretchAliphaticCorresponds to piperidine and methoxy CH₂/CH₃ groups.
~2700-3000 (broad)N-H StretchSecondary Ammonium (R₂NH₂⁺)Key indicator of the hydrochloride salt form.[8]
~1600 & ~1490C=C StretchAromaticConfirms the aromatic ring skeleton.
~1580N-H BendSecondary Ammonium (R₂NH₂⁺)Diagnostic peak for a secondary amine salt.[7][9]
~1250C-O-C StretchAryl-Alkyl EtherStrong band indicating the ether linkage.
~1030C-O-C StretchMethoxy GroupConfirms the methoxy substituent.

Nuclear Magnetic Resonance (NMR): The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework and the connectivity between molecular fragments.

Expert Insight:

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for amine hydrochlorides. Unlike CDCl₃, it allows for the observation of the exchangeable N-H protons, which appear as a broad signal.[10] The chemical shifts and coupling patterns in the ¹H NMR spectrum are highly diagnostic for confirming the substitution pattern on both the piperidine and phenyl rings.[11]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum.

    • DEPT-135: Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting fragments.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR Data (Predicted)

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Hₐ ~9.2 (broad) br s 2H NH₂
Hₐᵣ 6.90 - 7.10 m 4H Aromatic Protons
H₄ ~4.50 m 1H O-CH (Piperidine C4)
Hₘₑ ~3.80 s 3H O-CH₃
H₂ₑ, H₆ₑ ~3.25 m 2H N-CH ₂ (axial)
H₂ₐ, H₆ₐ ~3.00 m 2H N-CH ₂ (equatorial)
H₃ₑ, H₅ₑ ~2.10 m 2H CH ₂ (Piperidine C3/C5)

| H₃ₐ, H₅ₐ | ~1.85 | m | 2H | CH ₂ (Piperidine C3/C5) |

¹³C NMR & DEPT-135 Data (Predicted)

Chemical Shift (δ, ppm) DEPT-135 Assignment
~149.0 Quarternary (No signal) Ar C -O (C1')
~147.5 Quarternary (No signal) Ar C -OCH₃ (C2')
~121.5 CH (Positive) Ar C H
~120.5 CH (Positive) Ar C H
~115.0 CH (Positive) Ar C H
~113.0 CH (Positive) Ar C H
~72.0 CH (Positive) C -O (Piperidine C4)
~55.8 CH₃ (Positive) OC H₃
~42.5 CH₂ (Negative) C -N (Piperidine C2/C6)

| ~30.0 | CH₂ (Negative) | Piperidine C 3/C5 |

2D NMR: Connecting the Pieces

The 2D NMR data provides the definitive proof of connectivity.

Connectivity_Diagram cluster_piperidine Piperidine Ring cluster_phenyl Phenoxy Group N NH2+ C2 C2 N->C2 C6 C6 N->C6 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C5->C6 C4->C5 C1p C1' C4->C1p HMBC: H4 -> C1' O_ether O C1p->O_ether C2p C2' C1p->C2p O_methoxy O C2p->O_methoxy C_methoxy CMe O_methoxy->C_methoxy C_methoxy->C2p HMBC: HMe -> C2'

Caption: Key HMBC correlations confirming fragment connectivity.

  • COSY: Will show correlations between adjacent protons, confirming the -CH₂-CH₂-CH- spin system within the piperidine ring (e.g., H2/H6 correlating with H3/H5, and H3/H5 correlating with H4).

  • HSQC: Will definitively link each proton signal to its corresponding carbon signal (e.g., the proton at ~4.50 ppm will correlate to the carbon at ~72.0 ppm).

  • HMBC: This is the crucial experiment for connecting the fragments. Key correlations would be:

    • From the piperidine H4 proton (~4.50 ppm) to the aromatic carbon C1' (~149.0 ppm), proving the ether linkage.

    • From the methoxy protons (Hₘₑ , ~3.80 ppm) to the aromatic carbon C2' (~147.5 ppm), confirming the position of the methoxy group.

X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides unambiguous proof of the structure in solution, single-crystal X-ray diffraction provides absolute confirmation of the molecular structure and stereochemistry in the solid state.[12][13]

Expert Insight:

Obtaining diffraction-quality crystals can be challenging. For hydrochloride salts, slow evaporation from a solvent system like methanol/dichloromethane is often a successful strategy.[14] The resulting crystal structure not only confirms the covalent connectivity but also provides valuable information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[15]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution (e.g., methanol/ether).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source.

  • Structure Solution & Refinement: Solve the phase problem and refine the structural model to obtain the final atomic coordinates.

A successful crystallographic analysis would yield a 3D model of the molecule, confirming the piperidine chair conformation and the precise geometry of the entire salt.[15]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of data from multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula, and FTIR spectroscopy identifies the key functional groups, particularly the diagnostic bands of the secondary ammonium salt. The core of the elucidation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the complete covalent framework and prove the connectivity between the piperidine and methoxyphenoxy moieties. Finally, single-crystal X-ray crystallography can serve as the ultimate confirmation, providing an unequivocal 3D structure. By following this multi-faceted, self-validating workflow, researchers can assign the molecular structure with the highest degree of scientific confidence, adhering to the rigorous standards required for chemical and pharmaceutical development.[16][17]

References

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

  • Rao, C. N. R. (1963). The infrared spectra of secondary amines and their salts. ResearchGate. Available at: [Link]

  • Mason, S. A., et al. (2018). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds. Available at: [Link]

  • Smith, P. A. S., & Loeppky, R. N. (2018). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]

  • Procter, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... ResearchGate. Available at: [Link]

  • IUPAC. (n.d.). International Union of Pure and Applied Chemistry. IUPAC. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. PubChem. Available at: [Link]

  • Li, L., et al. (2016). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(2-(Trifluoromethoxy)phenoxy)piperidine hydrochloride. PubChem. Available at: [Link]

  • Ullah, N., & Altaf, M. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubChem. (n.d.). 4-[4-(Methoxymethyl)phenoxy]piperidine. PubChem. Available at: [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • IUPAC. (n.d.). IUPAC Nomenclature. Wikipedia. Available at: [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation. Google Patents.
  • Frontiers. (n.d.). Author guidelines. Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (2019). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of compound 22. (A) HRMS spectrum of compound 22; (B)... ResearchGate. Available at: [Link]

  • IUPAC. (n.d.). Periodic Table of Elements. IUPAC. Available at: [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • IUPAC. (n.d.). Definition of polysaccharide. MDPI. Available at: [Link]

Sources

4-(2-Methoxyphenoxy)piperidine hydrochloride CAS number 6024-31-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS 6024-31-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Compound Profile

This compound, identified by CAS Number 6024-31-3, is a heterocyclic organic compound of significant interest within the pharmaceutical and life sciences sectors. Structurally, it comprises a piperidine ring linked via an ether bond at its 4-position to a guaiacol (2-methoxyphenol) moiety. Supplied as a hydrochloride salt, it exhibits excellent solubility in aqueous media, a critical attribute for its utility in both synthetic chemistry and biological assays.[1][2] This compound is not typically an end-product therapeutic but rather a crucial and versatile intermediate or building block.[1][3] Its primary value lies in providing a core scaffold for the synthesis of more complex molecules, particularly those designed to target the central nervous system (CNS). Researchers leverage this intermediate in programs aimed at developing novel treatments for a range of neurological disorders, including depression and anxiety, by exploring its potential to modulate neurotransmitter systems.[1][2][4][5]

Physicochemical & Handling Characteristics

A precise understanding of the compound's physical properties is fundamental for its effective use in a laboratory setting. The hydrochloride salt form is a stable, white solid at room temperature.[1][2]

PropertyValueSource(s)
CAS Number 6024-31-3[1][6]
Molecular Formula C₁₂H₁₇NO₂ · HCl[1][6][7]
Molecular Weight 243.73 g/mol [1][2][7]
Appearance White Solid[1][2]
Melting Point 129-130 °C[8]
Purity (Typical) ≥96% (by NMR)[1]
Storage Conditions Store at 0-8 °C, dry, tightly sealed[1][2]

Due to its classification as an irritant (Hazard Code: Xi), appropriate safety measures are mandatory.[8][9]

Safety ParameterGuidelineSource(s)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[9][10]
Personal Protective Equipment Wear protective gloves, protective clothing, eye protection, face protection[9][11][12]
Handling Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors. Wash hands thoroughly after handling.[9][11][12]
Storage Keep container tightly closed in a dry and well-ventilated place.[11]
In case of Exposure IF IN EYES: Rinse cautiously with water for several minutes. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove to fresh air.[9][12]

Rational Synthesis & Purification Workflow

While numerous proprietary methods exist, a common and logical laboratory-scale synthesis of this compound involves a three-step process starting from commercially available materials. The strategy hinges on the formation of the key ether linkage, followed by deprotection and salt formation.

Synthesis_Workflow cluster_step1 Step 1: Ether Formation (Mitsunobu Reaction) cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Salt Formation & Purification A N-Boc-4-hydroxypiperidine D N-Boc-4-(2-methoxyphenoxy)piperidine A->D THF, 0°C to RT B Guaiacol (2-Methoxyphenol) B->D THF, 0°C to RT C DIAD/PPh₃ C->D THF, 0°C to RT E N-Boc-4-(2-methoxyphenoxy)piperidine G 4-(2-Methoxyphenoxy)piperidine (Free Base Intermediate) E->G RT F HCl in Dioxane H Free Base in Ether J This compound (Precipitate) H->J Precipitation I Ethereal HCl I->J Precipitation K Recrystallization (Ethanol) J->K L Final Product (>96% Purity) K->L

Caption: A rational three-step synthesis workflow.

Causality Behind Experimental Choices
  • Choice of Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This is crucial because the free secondary amine is nucleophilic and would otherwise compete with the hydroxyl group in the Mitsunobu reaction, leading to undesired side products. The Boc group is robust enough to withstand the reaction conditions but can be easily removed under acidic conditions without affecting the newly formed ether linkage.

  • Choice of Ether Synthesis: The Mitsunobu reaction is chosen for its mild conditions and high efficiency in forming aryl-alkyl ethers from alcohols. It avoids the harsh basic conditions required for a traditional Williamson ether synthesis, which could be problematic for other functional groups. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is irrelevant for the achiral 4-hydroxypiperidine.

  • Deprotection and Salt Formation: Treatment with a strong acid like HCl cleaves the acid-labile Boc group. Using HCl in an anhydrous solvent like dioxane or ether allows for the simultaneous deprotection and precipitation of the desired hydrochloride salt, providing an initial purification step. The hydrochloride salt form is preferred for final products due to its enhanced stability, crystallinity, and solubility in aqueous solutions compared to the free base.[1]

Step-by-Step Synthesis Protocol
  • Step 1: N-Boc-4-(2-methoxyphenoxy)piperidine Synthesis

    • To a stirred, cooled (0 °C) solution of N-Boc-4-hydroxypiperidine (1.0 eq), guaiacol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF), add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate as an oil or low-melting solid.

  • Step 2 & 3: Deprotection and Hydrochloride Salt Formation

    • Dissolve the purified N-Boc intermediate from Step 1 in a minimal amount of diethyl ether.

    • To this solution, add a 4M solution of HCl in 1,4-dioxane (2-3 eq) dropwise with vigorous stirring.

    • A white precipitate will form almost immediately. Continue stirring for 2-4 hours at room temperature to ensure complete deprotection.

    • Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • For final purification, recrystallize the crude hydrochloride salt from a suitable solvent system, such as absolute ethanol, to yield the final product. Dry under vacuum at 40-50 °C.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step in drug development. A multi-pronged analytical approach is required.

Analytical_Workflow cluster_identity Identity Confirmation cluster_purity Purity & Quantification NMR NMR (¹H, ¹³C) Structural Elucidation MS Mass Spectrometry Molecular Weight & Fragmentation HPLC RP-HPLC Purity (%) & Impurity Profile MP Melting Point Purity Indication Product Final Product Sample (CAS 6024-31-3) Product->NMR Confirms Structure Product->MS Confirms Structure Product->HPLC Assesses Purity Product->MP Assesses Purity

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data
TechniqueExpected Results
¹H NMR Signals corresponding to: aromatic protons (approx. 6.8-7.0 ppm), methoxy group singlet (approx. 3.8 ppm), piperidine protons (complex multiplets, approx. 1.8-3.4 ppm), and a broad singlet for the ammonium proton (NH₂⁺).
Mass Spec (EI) Molecular ion (M⁺) for the free base at m/z = 207. Key fragments corresponding to the loss of piperidine or methoxyphenoxy moieties.
RP-HPLC A single major peak (>96% area) on a C18 column with UV detection (e.g., at 239 or 275 nm).[13]
FTIR Absorbance bands for C-O-C (ether), aromatic C-H, aliphatic C-H, and broad N-H stretching for the secondary ammonium salt.
Protocol: Reversed-Phase HPLC for Purity Assessment

This protocol is adapted from established methods for similar aromatic amine compounds.[13][14]

  • Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules. It separates the main compound from non-polar and polar impurities based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Phosphate buffer (pH 2-3).

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with a suitable ratio (e.g., 70% A / 30% B), then run a linear gradient to increase the percentage of Solvent B over 20-30 minutes.

    • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase starting condition to a final concentration of ~0.5 mg/mL.

  • Data Analysis: Integrate all peaks and calculate the purity by the area percent method. The main peak should have a retention time consistent with a reference standard and its area should represent ≥96% of the total peak area.

Role in Drug Discovery & Development

The primary application of this compound is as a scaffold in medicinal chemistry.[1][3] The structural motif of an aromatic group linked to a piperidine ring is a common feature in many centrally-acting drugs.

  • Neuroscience Research: This compound serves as a starting point for synthesizing libraries of molecules to be screened against CNS targets like serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors and transporters. The methoxy group's position and the piperidine nitrogen's basicity are key features that can be modified to tune selectivity and potency.[1][2]

  • Lead Optimization: In a drug development campaign, this fragment can be elaborated upon. For instance, the piperidine nitrogen can be functionalized with various side chains to explore structure-activity relationships (SAR) and improve pharmacokinetic properties (ADME).

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT_Vesicle Neurotransmitter (e.g., Serotonin) Synapse Synaptic Cleft NT_Vesicle->Synapse Release SERT SERT Transporter Receptor 5-HT Receptor Signal Signal Transduction Cascade Receptor->Signal Activation Lead_Cmpd Lead Compound (Derived from CAS 6024-31-3) Lead_Cmpd->SERT Blockade Synapse->SERT Reuptake Synapse->Receptor Binding

Caption: Hypothetical mechanism for a drug derived from the title compound.

References

  • Product information, this compound | P&S Chemicals. [Link]

  • Safety Data Sheet - AAPPTec. [Link]

  • 4-(2-Methoxyphenyl)piperidine - PubChem. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... - Acta Poloniae Pharmaceutica. [Link]

  • HPLC and TLC methodology for determination or purity evaluation... - PubMed. [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyphenoxy)piperidine hydrochloride is a versatile heterocyclic compound that serves as a pivotal structural motif in the discovery of novel therapeutics for central nervous system (CNS) disorders.[1][2] While direct, comprehensive studies on the specific mechanism of action of the parent compound are not extensively documented, its true pharmacological significance is revealed through the diverse bioactivities of its derivatives. This technical guide synthesizes the current understanding of this scaffold's potential by examining the established mechanisms of action of its analogues. We will explore its likely interactions with key neurotransmitter systems, including dopamine, serotonin, and sigma receptors, providing a predictive framework for its utility in drug design and development. This whitepaper will also furnish researchers with robust, validated experimental protocols to systematically investigate and confirm the mechanistic pathways of novel compounds derived from this privileged scaffold.

Introduction: A Privileged Scaffold in Neuropharmacology

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals and natural alkaloids, recognized for its role in forming the core structure of many CNS-active agents.[3][4] The compound this compound combines this essential piperidine moiety with a methoxyphenoxy group, creating a scaffold that offers both structural rigidity and the potential for diverse molecular interactions.[1][2] Its hydrochloride salt form enhances aqueous solubility, making it a favorable starting material for drug formulation and biological assays.[1][2]

While often categorized as a key intermediate in chemical synthesis, the recurring appearance of the (2-methoxyphenyl)piperidine and related phenoxy-piperidine structures in potent and selective ligands for various CNS receptors suggests an inherent pharmacophoric potential.[1][2][5][6] This guide posits that the mechanism of action of any therapeutic agent derived from this core is fundamentally driven by the specific interactions of the overall molecule with one or more primary receptor targets. The following sections will deconstruct the potential mechanisms by analyzing the pharmacological profiles of its close structural relatives.

Postulated Mechanisms of Action: A Multi-Target Profile

The true utility of the 4-(2-Methoxyphenoxy)piperidine scaffold lies in its chemical tractability, allowing for substitutions that fine-tune its affinity and selectivity for a range of critical CNS receptors. Based on extensive literature precedent for its derivatives, we can infer several primary mechanisms of action.

Modulation of the Dopaminergic System

The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive function.[7] Dysregulation of dopamine signaling is a hallmark of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The 1-(o-methoxyphenyl)piperazine moiety, structurally analogous to the core of our topic compound, is a well-established pharmacophore for dopamine D2 and D3 receptors.[7][8][9]

Derivatives incorporating this scaffold have been developed as potent D2 and D3 receptor ligands, with some exhibiting high affinity and selectivity.[9][10] For instance, compounds have been identified with nanomolar and even sub-nanomolar affinity for the D3 receptor, a key target in the treatment of substance abuse and psychosis.[9]

Hypothesized Signaling Pathway: D2 Receptor Antagonism

A common mechanism for antipsychotic agents is the antagonism of the D2 receptor. Upon binding of an antagonist derived from the 4-(2-Methoxyphenoxy)piperidine scaffold, the canonical Gαi-coupled signaling cascade is inhibited. This prevents the inhibition of adenylyl cyclase, leading to a normalization of cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) activity.

D2_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2 Receptor G_protein Gαi/βγ D2R->G_protein Inhibition Blocked AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Blocked Compound 4-(2-MPP) Derivative (Antagonist) Compound->D2R Binds & Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: D2 Receptor Antagonism Workflow.

Interaction with the Serotonergic System

The serotonin system is arguably one of the most complex neurotransmitter systems, with at least 14 identified receptor subtypes. It plays a crucial role in mood, anxiety, cognition, and sleep. The 4-(2-Methoxyphenoxy)piperidine scaffold is a promiscuous binder within this system, with derivatives showing high affinity for multiple 5-HT receptor subtypes.

  • 5-HT1A Receptors: The 1-(o-methoxyphenyl)piperazine moiety is a classic structural element in many 5-HT1A receptor ligands.[7][11] Derivatives can act as antagonists or partial agonists at this receptor, which is implicated in anxiety and depression.[7]

  • 5-HT2A Receptors: This receptor is the primary target for classic psychedelic drugs and a key target for atypical antipsychotics.[12][13] Several piperidine derivatives have been developed as potent 5-HT2A inverse agonists, a mechanism thought to contribute to antipsychotic efficacy.[14] The activation of the 5-HT2A receptor leads to the Gαq-mediated activation of phospholipase C (PLC).[12]

  • 5-HT7 Receptors: The 5-HT7 receptor is involved in the regulation of circadian rhythms, learning, and mood.[15] The (methoxyphenyl)piperazine structure has been incorporated into ligands with high affinity for this receptor.[16]

Hypothesized Signaling Pathway: 5-HT2A Receptor Inverse Agonism

Inverse agonists not only block the action of the endogenous ligand (serotonin) but also reduce the receptor's basal, constitutive activity. This is particularly relevant for the 5-HT2A receptor, which exhibits such spontaneous activity. An inverse agonist derived from the scaffold would bind to the receptor and stabilize it in an inactive conformation, suppressing the Gαq/PLC signaling pathway.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gαq/βγ Receptor->G_protein Basal Activity Reduced PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage G_protein->PLC Activation Blocked PIP2 PIP2 PIP2->PLC Compound 4-(2-MPP) Derivative (Inverse Agonist) Compound->Receptor Binds & Inactivates Ca_Store ER Ca2+ Store IP3->Ca_Store Opens Channels PKC PKC DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release

Caption: 5-HT2A Receptor Gαq Signaling Pathway.

Activity at Sigma-1 (σ1) Receptors

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates calcium signaling and cellular stress responses and is a target for treating neurodegenerative diseases, pain, and addiction. A study on N-substituted phenoxyalkylpiperidines, which are structurally related to our core molecule, identified compounds with high, nanomolar binding affinity for the σ1 receptor.[17] This suggests that the 4-(2-Methoxyphenoxy)piperidine scaffold could be a valuable starting point for developing selective σ1 receptor ligands.

Experimental Validation: A Guide for the Bench Scientist

To move from hypothesized mechanisms to validated data, a systematic experimental workflow is essential. The following protocols provide a self-validating system for characterizing novel derivatives of this compound.

Experimental Workflow: From Synthesis to In-Vivo Efficacy

The discovery process for a novel CNS agent based on this scaffold follows a logical progression from initial screening to preclinical evaluation.

Drug_Discovery_Workflow A Scaffold Selection (4-(2-MPP) HCl) B Library Synthesis (Derivative Generation) A->B C Primary Screening: Radioligand Binding Assays (Affinity, Ki) B->C D Secondary Screening: Functional Assays (Efficacy, EC50/IC50) C->D High-Affinity Hits E Lead Optimization (SAR Studies) D->E Potent & Efficacious Hits E->C Iterative Design F In-Vitro DMPK (Metabolic Stability, Permeability) E->F Optimized Leads G In-Vivo PK/PD & Efficacy Models F->G Favorable Profile H Preclinical Candidate Selection G->H

Caption: Drug Discovery Workflow for Novel Derivatives.

Protocol 1: Radioligand Binding Assay for Target Affinity

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor (e.g., human D2 or 5-HT2A receptors).

Objective: To quantify the affinity of a novel derivative for its hypothesized molecular target.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., hD2R, h5-HT2A).

  • Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

  • Test compound (novel derivative) at various concentrations.

  • Non-specific binding (NSB) competitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors).

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): NSB competitor, radioligand, and membranes.

    • Test Compound: Test compound dilution, radioligand, and membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Efficacy (cAMP Assay for Gαi/s-Coupled Receptors)

This protocol determines whether a compound acts as an agonist, antagonist, or inverse agonist at a Gαi or Gαs-coupled receptor.

Objective: To characterize the functional activity (efficacy) of a novel derivative at its target receptor.

Materials:

  • HEK293 or CHO cells stably expressing the receptor of interest (e.g., hD2R).

  • Assay medium (e.g., DMEM/F12).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound at various concentrations.

  • Reference agonist and antagonist.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Replace the medium with assay buffer containing a phosphodiesterase inhibitor.

    • Add increasing concentrations of the test compound.

    • Add a sub-maximal concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound for 15-30 minutes.

    • Add a known concentration (e.g., EC80) of a reference agonist, along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound. A decrease in cAMP (for Gαi) or an increase (for Gαs) indicates agonist activity. Calculate the EC50 (potency) and Emax (efficacy) from the dose-response curve.

    • Antagonist Mode: Plot the cAMP levels against the log concentration of the test compound in the presence of the reference agonist. A rightward shift in the agonist's dose-response curve indicates competitive antagonism. Calculate the IC50 and subsequently the pA2 or Kb value to quantify antagonist potency.

Quantitative Data Summary

The pharmacological profile of derivatives is critical for lead selection. The following table illustrates the type of data generated from the protocols above, using hypothetical values for derivatives targeting different receptors.

Derivative IDPrimary TargetBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
MPP-D2-01 Dopamine D21.5Antagonist5.2 (IC50)
MPP-5HT2A-01 Serotonin 5-HT2A0.8Inverse Agonist3.1 (IC50)
MPP-S1-01 Sigma-112.3Agonist45.7 (EC50)
MPP-5HT7-01 Serotonin 5-HT77.6Antagonist22.4 (IC50)

Conclusion

This compound is more than a mere synthetic intermediate; it is a privileged scaffold with immense potential for the development of novel CNS therapeutics. While the parent compound's specific mechanism of action is not fully elucidated, the extensive pharmacology of its derivatives points towards a rich, multi-target profile encompassing the dopaminergic, serotonergic, and sigma receptor systems. Its structural features provide a robust foundation for medicinal chemists to design next-generation ligands with tailored affinity, selectivity, and functional activity. The experimental frameworks provided in this guide offer a clear and validated pathway for researchers to unlock the full therapeutic potential of novel compounds built upon this versatile core, ultimately accelerating the discovery of new treatments for complex neurological and psychiatric disorders.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.

  • Benchchem. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3.
  • Chem-Impex. This compound.
  • Chem-Impex.
  • ResearchGate. Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system | Request PDF.
  • Uniba. Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti.
  • PubMed. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands.
  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • PubMed. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.
  • PubMed.
  • MDPI.
  • PubMed Central. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound.
  • PubMed. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
  • PubMed. Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors.
  • Longdom Publishing.
  • ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.
  • Chem-Impex. 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
  • PubMed. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands.
  • PMC. Pyridine alkaloids with activity in the central nervous system.
  • PubMed Central. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking.
  • Chem-Impex. 4-(2'-Methyl-4'-nitrophenoxy) piperidine hydrochloride.
  • ChemSrc. This compound CAS#: 6024-31-3.
  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
  • PubChem. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738.
  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.
  • Patsnap Synapse. What is the mechanism of Methoxyphenamine Hydrochloride?
  • BioWorld. New serotonin 5-HT6 receptor ligands described by Abbott.
  • PubMed Central. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives)
  • NCBI. Serotonin 2A (5-HT2A)
  • MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • PMC. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders.
  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

The Strategic Role of 4-(2-Methoxyphenoxy)piperidine Hydrochloride in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological significance of the 4-(2-Methoxyphenoxy)piperidine hydrochloride scaffold. While direct pharmacological data on this specific compound is limited, its true value lies in its role as a pivotal structural intermediate in the synthesis of a diverse range of centrally active agents. This document will explore the utility of this scaffold in developing high-affinity ligands for key neurotransmitter receptors, including dopamine and serotonin receptor subtypes. We will delve into the structure-activity relationships (SAR) that underscore the importance of the 2-methoxyphenoxy and piperidine moieties, detail synthetic strategies employing this intermediate, and present data on key derivatives to illuminate the therapeutic potential unlocked by this versatile chemical building block.

Introduction: The Unseen Value of a Core Scaffold

In the landscape of medicinal chemistry, the focus often gravitates towards final, highly active pharmaceutical ingredients. However, the journey to these potent molecules is paved with critical intermediates and core scaffolds that dictate the ultimate biological activity. This compound is a prime example of such a foundational molecule.[1][2] Its inherent structural features—a piperidine ring known for its prevalence in CNS drugs and a methoxyphenoxy group that can engage in key receptor interactions—make it a valuable starting point for the synthesis of targeted neurological therapies.[1][2] This guide will illuminate the strategic application of this compound, shifting the focus from its direct biological activity to its instrumental role in the architecture of potent neuromodulatory agents.

The 4-(2-Methoxyphenoxy)piperidine Moiety in Dopamine Receptor Ligand Design

The dopamine system, particularly the D2-like receptor family (D2, D3, and D4), is a cornerstone of therapeutic intervention for a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders.[3][4] The 4-(2-Methoxyphenoxy)piperidine scaffold, and the closely related 4-(2-methoxyphenyl)piperazine moiety, have been instrumental in the development of selective ligands for these receptors.[3][5]

Targeting D2 and D3 Receptors

The 2-methoxyphenyl group, when attached to a piperidine or piperazine ring, has been shown to be a key pharmacophoric element for achieving high affinity at D2 and D3 receptors.[3] Structure-activity relationship (SAR) studies on various D2/D3 ligands have highlighted the importance of this substitution pattern. For instance, in the development of aripiprazole analogs, the presence of a 2-methoxyphenylpiperazine moiety was found to be crucial for high D2 receptor affinity.[5] Shifting the methoxy group to the 4-position resulted in a loss of affinity, underscoring the specific spatial and electronic contributions of the ortho-methoxy group to receptor binding.[5]

Table 1: Representative Dopamine D2/D3 Receptor Ligands Incorporating the 2-Methoxyphenylpiperazine Moiety
CompoundTarget(s)Affinity (pKi)Functional ActivityReference
N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i)D2R, D3RD2R: 7.14, D3R: 8.42Not Specified[3]
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-oneD2R, D3RHigh affinity for D2Partial Agonist[5]
PridopidineD2RLow affinityFunctional Antagonist[4]
A Privileged Scaffold for Dopamine D4 Receptor Antagonists

The dopamine D4 receptor has emerged as a promising target for treating cognitive deficits and L-DOPA-induced dyskinesias in Parkinson's disease.[6][7] The 4-(phenoxymethyl)piperidine scaffold, a close structural relative of the topic compound, has been successfully employed to develop highly potent and selective D4 receptor antagonists. In these series, the phenoxy moiety, often substituted, plays a critical role in anchoring the ligand in the receptor's binding pocket.

For example, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives yielded compounds with exceptional D4 receptor affinity (Ki as low as 0.3 nM) and over 2000-fold selectivity against other dopamine receptor subtypes.[6] The SAR of these compounds revealed that substitutions on the phenoxy ring significantly modulate binding affinity.

Diagram 1: Generalized Synthetic Pathway for Dopamine D4 Receptor Antagonists

G cluster_0 Synthesis of D4 Antagonists start 4-(Hydroxymethyl)piperidine derivative intermediate Mesylated Intermediate start->intermediate Ms2O, Et3N product 4-(Phenoxymethyl)piperidine Core intermediate->product phenoxy Substituted Phenol phenoxy->product Cs2CO3, DMF final Final D4 Receptor Antagonist product->final Deprotection & N-alkylation

Caption: Synthetic route to 4-(phenoxymethyl)piperidine-based D4 antagonists.

The 4-(2-Methoxyphenoxy)piperidine Scaffold in Serotonin Receptor Ligand Development

The serotonin (5-HT) system is implicated in a wide array of physiological and pathological processes, making its receptors attractive targets for therapeutic intervention in disorders like depression, anxiety, and psychosis. The 2-methoxyphenylpiperazine/piperidine motif is a well-established pharmacophore for several serotonin receptor subtypes.

High-Affinity Ligands for 5-HT1A and 5-HT7 Receptors

The 2-methoxyphenylpiperazine moiety is a hallmark of many high-affinity 5-HT1A receptor ligands.[8] This structural element is present in buspirone and its analogs, which are used clinically as anxiolytics. The nitrogen of the piperazine ring and the methoxy-substituted aromatic ring are critical for interaction with the 5-HT1A receptor.

Furthermore, this scaffold has been exploited to develop potent ligands for the 5-HT7 receptor, a target of interest for the treatment of circadian rhythm disorders and depression.[9][10] For instance, 1-[2-(4-Methoxyphenyl)phenyl]piperazine was identified as a potent 5-HT7 receptor antagonist with a Ki of 2.6 nM.[10]

Table 2: Representative Serotonin Receptor Ligands Featuring the 2-Methoxyphenylpiperazine/piperidine Motif
CompoundTarget(s)Affinity (Ki)Functional ActivityReference
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT1A1.2 nMNot Specified[8]
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT72.6 nMAntagonist[10]
1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine5-HT1A, 5-HT7, α1, D25-HT1A: 5 nM, 5-HT7: 70 nMAntagonist (5-HT1A, D2)[11]
Modulators of 5-HT2A Receptors

The 5-HT2A receptor is a key target for atypical antipsychotics and is also the primary target for classic psychedelic compounds.[12][13] The development of selective 5-HT2A ligands is an active area of research. The 2,5-dimethoxyphenylpiperidine scaffold has recently been reported as a novel class of selective 5-HT2A receptor agonists, highlighting the importance of methoxy substitutions on the phenyl ring for potent agonist activity.[12]

Diagram 2: Key Interactions of the 2-Methoxyphenyl Moiety at Serotonin Receptors

G cluster_1 Ligand-Receptor Interaction cluster_0 Ligand receptor Serotonin Receptor Binding Pocket ligand 2-Methoxyphenylpiperidine receptor_pocket Aromatic Residue (e.g., Phenylalanine, Tyrosine) ligand->receptor_pocket π-π Stacking h_bond_acceptor Hydrogen Bond Acceptor (e.g., Serine, Threonine) ligand->h_bond_acceptor Hydrogen Bonding (via Methoxy Oxygen)

Caption: Hypothesized binding interactions of the 2-methoxyphenyl group.

Experimental Protocols: A Blueprint for Utilization

The primary utility of this compound is as a starting material. Below is a generalized protocol for its application in the synthesis of more complex ligands, followed by a standard protocol for evaluating the biological activity of the resulting compounds.

General Synthetic Protocol: N-Alkylation

This protocol describes a common synthetic step where the piperidine nitrogen of the core scaffold is functionalized.

  • Solubilization: Dissolve this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Basification: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to the reaction mixture to deprotonate the piperidine nitrogen. Stir for 15-30 minutes at room temperature.

  • Alkylation: Add the desired alkylating agent (e.g., an alkyl halide or a molecule with a suitable leaving group) to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired N-alkylated derivative.

In Vitro Biological Evaluation: Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of a synthesized ligand for a specific receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the receptor of interest (e.g., HEK293 cells expressing human dopamine D2 receptors).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Competition Assay: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the synthesized test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

This compound represents a cornerstone in the construction of novel CNS-active agents. While not a potent biological modulator in its own right, its structural attributes provide a robust foundation for the synthesis of high-affinity and selective ligands for a variety of dopamine and serotonin receptors. The strategic importance of the 2-methoxyphenoxy group in facilitating key receptor interactions is a recurring theme in the medicinal chemistry of these targets. This guide has provided a comprehensive overview of the application of this vital intermediate, offering insights into its role in ligand design, synthesis, and the ultimate generation of pharmacologically active molecules with therapeutic potential for a host of neurological and psychiatric disorders.

References

  • Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. (n.d.). PubMed Central. [Link]

  • Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. (2021). Wiley Online Library. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). (n.d.). PubMed. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). Semantic Scholar. [Link]

  • Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. (n.d.). PMC. [Link]

  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. (2013). PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PubMed Central. [Link]

  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. (n.d.). MDPI. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. (2023). MDPI. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Pharmazone. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review. (2019). PubMed. [Link]

  • Structure–activity relationships of serotonin 5‐HT2A agonists. (2012). Semantic Scholar. [Link]

  • Structure activity relationships of presynaptic dopamine receptor agonists. (n.d.). PubMed. [Link]

  • Structure activity relationships of 5-HT2B and 5-HT2C serotonin receptor antagonists: N6, C2 and 5′-modified (N)-methanocarba-adenosine derivatives. (n.d.). PMC. [Link]

  • New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. (2023). Semantic Scholar. [Link]

  • Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. (2018). PubMed. [Link]

  • A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and. (n.d.). PubMed. [Link]

  • Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. (2021). PubMed. [Link]

  • Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. (n.d.). PubMed Central. [Link]

Sources

Introduction: Strategic Importance of a Core Pharmaceutical Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

This compound is a pivotal molecular building block in modern medicinal chemistry. Its structure, which marries a piperidine ring—a privileged scaffold in numerous approved drugs—with a methoxyphenoxy moiety, makes it a valuable intermediate for synthesizing compounds targeting a range of therapeutic areas, particularly neurological disorders.[1][2] The piperidine unit often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the substituted phenoxy group provides a vector for modulating target-specific interactions.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will dissect two robust and widely adopted strategies: the Mitsunobu reaction and the Williamson ether synthesis. The discussion will extend beyond mere procedural steps to explore the underlying chemical principles, the rationale behind reagent selection, and the critical parameters that ensure a successful, reproducible, and scalable synthesis. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule is disconnected at the ether linkage, revealing the two primary synthons: a 4-hydroxypiperidine core and a 2-methoxyphenol (guaiacol) unit. A critical consideration is the reactivity of the piperidine nitrogen. To prevent unwanted N-alkylation, which would compete with the desired O-alkylation, the nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions that are compatible with the formation of the final hydrochloride salt. This leads to the key intermediate, N-Boc-4-hydroxypiperidine, a commercially available and versatile starting material.[3][4]

G Target 4-(2-Methoxyphenoxy)piperidine HCl Deprotection Deprotection & Salt Formation Target->Deprotection Protected_Ether N-Boc-4-(2-Methoxyphenoxy)piperidine Deprotection->Protected_Ether Ether_Linkage C-O Ether Bond Formation Protected_Ether->Ether_Linkage N_Boc_Piperidine N-Boc-4-hydroxypiperidine Ether_Linkage->N_Boc_Piperidine Phenol 2-Methoxyphenol Ether_Linkage->Phenol

Caption: Retrosynthetic pathway for the target molecule.

Pathway I: The Mitsunobu Reaction - Precision Under Mild Conditions

The Mitsunobu reaction is an elegant and powerful method for forming C-O bonds with a high degree of reliability. It facilitates the condensation of a primary or secondary alcohol with a nucleophile of moderate acidity (pKa < 13) under mild, neutral conditions.[5] The reaction proceeds via a redox-condensation mechanism involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7]

The key advantage of this pathway is its operational simplicity and tolerance for a wide range of functional groups, avoiding the need for strong bases that could induce side reactions.

Mechanism and Causality
  • Activation: Triphenylphosphine initiates a nucleophilic attack on DEAD (or DIAD), forming a betaine intermediate.[8]

  • Proton Transfer: This highly reactive betaine deprotonates the 2-methoxyphenol, creating a phenoxide anion and a protonated betaine.

  • Oxyphosphonium Formation: The alcohol (N-Boc-4-hydroxypiperidine) attacks the activated phosphine, displacing the hydrazine byproduct and forming a key oxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The phenoxide anion, generated in step 2, acts as the nucleophile, executing an Sₙ2 attack on the carbon bearing the oxyphosphonium group. This displaces triphenylphosphine oxide (TPPO) and forms the desired ether linkage.[7]

G Start N-Boc-4-hydroxypiperidine + 2-Methoxyphenol Reagents PPh3, DEAD/DIAD Anhydrous THF, 0°C to RT Start->Reagents Add Reaction Mitsunobu Reaction Reagents->Reaction Initiate Workup Aqueous Workup & Column Chromatography Reaction->Workup Quench & Purify Intermediate N-Boc-4-(2-Methoxyphenoxy)piperidine Workup->Intermediate Isolate

Caption: Experimental workflow for the Mitsunobu pathway.

Detailed Experimental Protocol: Mitsunobu Pathway
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), 2-methoxyphenol (1.1 eq.), and triphenylphosphine (1.2 eq.).

  • Dissolution: Dissolve the solids in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM), ~0.2 M concentration).

  • Cooling: Cool the resulting solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.

  • Reagent Addition: Add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution over 15-20 minutes. The order of addition is crucial; adding the azodicarboxylate last to the mixture of the other components is standard practice.[9]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu workups is the removal of byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine.

  • Purification: Purify the crude residue by silica gel column chromatography. A gradient elution, typically starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing polarity, will effectively separate the desired product from the byproducts.

ParameterRecommended ConditionRationale / Field Insight
Solvent Anhydrous THF, DCMAprotic solvents are essential to prevent quenching of the reactive intermediates. THF is a common choice.
Azodicarboxylate DIAD or DEADDIAD is often preferred as its hydrazine byproduct is sometimes easier to remove via crystallization.
Temperature 0 °C to Room Temp.Initial cooling mitigates the exothermicity of the betaine formation, preventing side reactions.[9]
Stoichiometry Slight excess of phenol, PPh₃, DIADUsing a slight excess of reagents ensures full conversion of the limiting starting material (N-Boc-4-hydroxypiperidine).
Purity >95% (Post-Chromatography)High purity of the intermediate is crucial for the success of the subsequent deprotection step.

Pathway II: The Williamson Ether Synthesis - A Classic Sₙ2 Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[10] The reaction proceeds via an Sₙ2 mechanism, involving the attack of an alkoxide nucleophile on an electrophile bearing a good leaving group.[11][12] For the synthesis of 4-(2-methoxyphenoxy)piperidine, the most logical approach involves the deprotonation of 2-methoxyphenol to form a potent phenoxide nucleophile, which then displaces a leaving group from the 4-position of the N-Boc-piperidine ring.

To make this viable, the hydroxyl group of N-Boc-4-hydroxypiperidine must first be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).

Mechanism and Causality
  • Activation of Alcohol: N-Boc-4-hydroxypiperidine is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding tosylate or mesylate ester. This converts the poor -OH leaving group into an excellent one.

  • Phenoxide Formation: 2-methoxyphenol is deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the sodium or potassium 2-methoxyphenoxide.[13]

  • Sₙ2 Displacement: The 2-methoxyphenoxide attacks the C4 carbon of the activated piperidine in a classic Sₙ2 fashion, displacing the tosylate or mesylate group to form the ether bond.[11]

G cluster_0 Step 1: Activation cluster_1 Step 2: Sₙ2 Reaction Start_A N-Boc-4-hydroxypiperidine Reagents_A TsCl or MsCl, Pyridine DCM, 0°C to RT Start_A->Reagents_A Intermediate_A N-Boc-4-O-tosyl/mesyl-piperidine Reagents_A->Intermediate_A Intermediate_B N-Boc-4-(2-Methoxyphenoxy)piperidine Intermediate_A->Intermediate_B Start_B 2-Methoxyphenol Reagents_B NaH or K₂CO₃ Anhydrous DMF Start_B->Reagents_B Reagents_B->Intermediate_B

Caption: Experimental workflow for the Williamson pathway.

Detailed Experimental Protocol: Williamson Pathway

Part A: Activation of N-Boc-4-hydroxypiperidine

  • Setup: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM or pyridine at 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

Part B: Ether Formation

  • Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF), add a solution of 2-methoxyphenol (1.1 eq.) in DMF dropwise at 0 °C.

  • Phenoxide Generation: Stir the mixture at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the phenoxide.

  • Sₙ2 Reaction: Add a solution of N-Boc-4-O-tosylpiperidine (from Part A, 1.0 eq.) in DMF to the phenoxide solution. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Workup and Purification: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

ParameterRecommended ConditionRationale / Field Insight
Leaving Group Tosylate (-OTs) or Mesylate (-OMs)Both are excellent leaving groups. Tosylates are more crystalline, sometimes aiding in purification.
Base (Phenoxide) NaH, K₂CO₃NaH is stronger and ensures complete deprotonation but requires an anhydrous aprotic solvent. K₂CO₃ is milder and often used in polar aprotic solvents like DMF or acetonitrile.[13]
Solvent (Sₙ2) DMF, AcetonitrilePolar aprotic solvents are ideal for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[10]
Temperature 60-80 °CHeating is typically required to drive the Sₙ2 reaction to completion, especially with the sterically accessible but still secondary-like piperidine electrophile.

Final Step: Deprotection and Hydrochloride Salt Formation

The final stage of the synthesis involves removing the N-Boc protecting group and converting the resulting free base into its stable and water-soluble hydrochloride salt. This is a robust and high-yielding transformation.

Protocol: Deprotection and Salt Formation
  • Deprotection: Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane, ethyl acetate, or methanol. Add a strong acid, typically a 4M solution of HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[14] Stir at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material.

  • Workup (if using TFA): If TFA is used, concentrate the reaction mixture and partition the residue between a basic aqueous solution (e.g., 1M NaOH) and an organic solvent (e.g., ethyl acetate) to obtain the free base.

  • Salt Formation: If using HCl in dioxane, the hydrochloride salt often precipitates directly from the reaction mixture. The product can be collected by filtration. Alternatively, if the free base was isolated, dissolve it in a minimal amount of a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or dioxane until precipitation is complete.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.[15]

G Start N-Boc Protected Intermediate Reagents 4M HCl in Dioxane or TFA in DCM Start->Reagents Add Deprotection Boc Deprotection Reagents->Deprotection Isolation Precipitation / Filtration Deprotection->Isolation Isolate Product Product 4-(2-Methoxyphenoxy)piperidine HCl Isolation->Product

Caption: Workflow for the final deprotection and salt formation step.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final product. The following data are typical for this compound.

AnalysisExpected Result
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol [1]
¹H NMR (DMSO-d₆) δ (ppm): ~9.1 (br s, 2H, NH₂⁺), 6.8-7.1 (m, 4H, Ar-H), ~4.5 (m, 1H, O-CH), 3.75 (s, 3H, OCH₃), 3.0-3.3 (m, 2H, piperidine), 2.8-3.0 (m, 2H, piperidine), 1.8-2.1 (m, 2H, piperidine), 1.6-1.8 (m, 2H, piperidine).
Purity (HPLC) ≥98%

Conclusion and Outlook

Both the Mitsunobu reaction and the Williamson ether synthesis represent reliable and effective strategies for the preparation of this compound. The choice between them often depends on factors such as substrate availability, scale, and laboratory preference. The Mitsunobu reaction offers a more direct route from the commercially available N-Boc-4-hydroxypiperidine, proceeding under mild conditions but requiring careful chromatographic purification to remove stoichiometric byproducts. The Williamson synthesis is a multi-step but robust alternative that relies on classic, well-understood Sₙ2 chemistry and may be more amenable to large-scale production where the cost and removal of Mitsunobu reagents can be prohibitive. Both pathways culminate in a straightforward deprotection and salt formation step, yielding the final product in high purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this important pharmaceutical intermediate.

References

  • European Patent Office. Piperidine compounds and their preparation and use. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PrepChem.com. Synthesis of 4-(2-methoxyethoxy)piperidine. [Link]

  • University of Bari Aldo Moro. Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds | Download Table. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

  • ResearchGate. Synthesis of 4-Substituted 4-Arylpiperidines. [Link]

  • LookChem. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine. [Link]

  • FULIR. Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

Sources

The Strategic Role of 4-(2-Methoxyphenoxy)piperidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and the Significance of the 2-Methoxyphenoxy Moiety

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal building block for targeting a wide array of biological receptors. This guide delves into the technical intricacies of a particularly valuable derivative, 4-(2-Methoxyphenoxy)piperidine hydrochloride. This compound serves as a critical intermediate in the synthesis of novel therapeutics, especially those aimed at complex central nervous system (CNS) disorders.[3][4]

The strategic incorporation of a 2-methoxyphenoxy group onto the 4-position of the piperidine ring imparts unique physicochemical and pharmacological properties. The methoxy group can significantly influence a molecule's binding affinity, selectivity, and metabolic stability, often leading to enhanced drug-like characteristics.[5] This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and pharmacological rationale behind the use of this compound in contemporary drug discovery.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and formulation.

PropertyValueSource
CAS Number 6024-31-3[4]
Molecular Formula C₁₂H₁₈ClNO₂[4]
Molecular Weight 243.73 g/mol [4]
Appearance White solid[4]
Purity ≥ 96% (NMR)[3]
Storage Conditions 0-8 °C[3]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenoxy group, the methoxy protons (as a singlet), and the protons of the piperidine ring. The protons on the piperidine ring will likely appear as complex multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the aromatic ring, the methoxy carbon, and the carbons of the piperidine ring.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[1][6][7][8][9] This process involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile. In this case, the alkoxide is generated from 4-hydroxypiperidine, and the electrophile is a derivative of 2-methoxyphenol.

Proposed Synthetic Pathway:

The synthesis can be logically broken down into three key stages: protection of the piperidine nitrogen, the Williamson ether synthesis, and deprotection followed by salt formation.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Salt Formation A 4-Hydroxypiperidine B N-Protected 4-Hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) A->B Protection (e.g., Boc₂O) C N-Protected 4-Hydroxypiperidine E N-Protected 4-(2-Methoxyphenoxy)piperidine C->E Strong Base (e.g., NaH) D 2-Methoxyphenol D->E F N-Protected 4-(2-Methoxyphenoxy)piperidine G 4-(2-Methoxyphenoxy)piperidine (Free Base) F->G Deprotection (e.g., TFA or HCl) H 4-(2-Methoxyphenoxy)piperidine HCl G->H HCl in suitable solvent

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative procedure based on established chemical principles for similar transformations.

Step 1: N-Protection of 4-Hydroxypiperidine

  • To a stirred solution of 4-hydroxypiperidine (1 equivalent) in a suitable solvent (e.g., dichloromethane or dioxane) and water, add a base such as sodium bicarbonate or triethylamine (1.5 equivalents).

  • Cool the mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2-methoxyphenol (1.1 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified N-Boc-4-(2-methoxyphenoxy)piperidine (1 equivalent) in a suitable solvent such as dioxane or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl, excess) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of pharmacologically active compounds, particularly those targeting the central nervous system.[3][4]

Role as a Key Intermediate:

The primary application of this compound is as a key intermediate in multi-step syntheses. The piperidine nitrogen provides a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological profile of the final compound.

Targeting Neurological Disorders:

Derivatives of 4-phenoxypiperidine have shown promise in the development of treatments for a variety of neurological and psychiatric conditions. While the specific mechanism of action of compounds derived from this compound is not extensively documented in publicly available literature, the broader class of 4-aryloxypiperidines has been investigated for activity at several key CNS targets:

  • Serotonin (5-HT) Receptors: The phenoxypiperidine scaffold is a common feature in ligands for various serotonin receptor subtypes, which are implicated in mood disorders, anxiety, and psychosis.[5]

  • Dopamine (D) Receptors: Modulation of dopamine receptors is a cornerstone of antipsychotic and anti-Parkinsonian drug action.

  • Norepinephrine (NE) Transporter: Inhibition of norepinephrine reuptake is a validated mechanism for antidepressant and ADHD medications.

  • NMDA Receptors: Antagonism of the NMDA receptor is a therapeutic strategy for conditions such as epilepsy and neurodegenerative diseases.

The 2-methoxy substitution on the phenyl ring can play a crucial role in fine-tuning receptor affinity and selectivity, as well as influencing pharmacokinetic properties such as blood-brain barrier penetration.[5]

G A 4-(2-Methoxyphenoxy)piperidine HCl B Further Synthetic Elaboration (e.g., N-alkylation, N-arylation) A->B C Novel CNS Drug Candidates B->C D Serotonin Receptor Ligands C->D E Dopamine Receptor Ligands C->E F Norepinephrine Transporter Inhibitors C->F G NMDA Receptor Antagonists C->G

Caption: Role of 4-(2-Methoxyphenoxy)piperidine HCl in CNS drug discovery.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutics, particularly for CNS disorders. Its synthesis, while requiring careful execution, relies on well-understood and scalable chemical transformations. The presence of the 2-methoxyphenoxy moiety provides a valuable tool for medicinal chemists to optimize the pharmacological and pharmacokinetic properties of lead compounds. As our understanding of the complex neurobiology of CNS diseases deepens, the demand for novel, highly specific, and brain-penetrant small molecules will continue to grow. In this context, strategically designed building blocks like this compound will remain indispensable tools in the arsenal of drug discovery scientists. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock the full therapeutic potential of this valuable chemical scaffold.

References

Sources

A Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in modern pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2][3][4] Within this broad class, aryloxypiperidine derivatives represent a critical subclass, frequently utilized in the development of agents targeting the central nervous system (CNS). This technical guide provides an in-depth examination of 4-(2-Methoxyphenoxy)piperidine hydrochloride, a key chemical intermediate whose structural features are pivotal in the synthesis of advanced pharmaceutical agents. While not a therapeutic agent itself, its history is intrinsically linked to the development of drugs for neurological disorders.[5][6] This document details its synthesis, analytical characterization, and historical context through its application as a foundational building block in medicinal chemistry.

The Aryloxypiperidine Motif: A Cornerstone in Medicinal Chemistry

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. Its conformational flexibility (existing primarily in a chair conformation) and the ability to be substituted at various positions make it an ideal scaffold for interacting with diverse biological targets.[1] The incorporation of an aryloxy moiety, as in 4-(2-Methoxyphenoxy)piperidine, introduces a rigid, aromatic group that can engage in specific binding interactions (e.g., π-π stacking, hydrogen bonding) within protein targets.

The methoxy substituent on the phenyl ring, particularly in the ortho position, plays a crucial role in modulating the electronic and steric properties of the molecule. This can influence receptor binding affinity, selectivity, and pharmacokinetic properties such as metabolic stability and membrane permeability. Derivatives of this scaffold are commonly investigated for their activity as analgesics, antipsychotics, and modulators of various neurotransmitter systems, including serotonin and sigma receptors.[5][7][8][9][10]

Synthesis and Characterization of this compound

The synthesis of 4-(2-Methoxyphenoxy)piperidine is not documented as a singular, historically significant event but rather through the evolution of reliable and robust synthetic methodologies for C-N and C-O bond formation. The hydrochloride salt is typically prepared in the final step to enhance stability and aqueous solubility, facilitating its use in further synthetic steps or biological screening.[5]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to two primary disconnection strategies, both of which are widely employed in modern organic synthesis.

G main 4-(2-Methoxyphenoxy)piperidine sub1 Disconnection A: C-O Ether Bond main->sub1 Williamson Ether Synthesis sub2 Disconnection B: C-N Aryl Bond main->sub2 Buchwald-Hartwig Amination reagent1a N-Protected-4-hydroxypiperidine sub1->reagent1a reagent1b 2-Haloanisole or 2-Methoxyphenol sub1->reagent1b reagent2a Piperidine sub2->reagent2a reagent2b 1-Bromo-2-methoxybenzene sub2->reagent2b

Caption: Retrosynthetic analysis of 4-(2-Methoxyphenoxy)piperidine.

Disconnection A (C-O Bond Formation): This approach involves the formation of the ether linkage between a piperidine precursor and a guaiacol (2-methoxyphenol) derivative. This is classically achieved via the Williamson ether synthesis .[11]

Disconnection B (C-N Bond Formation): This modern approach forms the aryl-nitrogen bond directly, coupling piperidine with an appropriately substituted aryl halide. The Buchwald-Hartwig amination is the state-of-the-art method for this transformation.[12][13][14][15][16]

Common Synthetic Routes

Route A: Williamson Ether Synthesis

This classical method remains a reliable and cost-effective route.[11] It involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. For the synthesis of the target molecule, the reaction typically involves N-protected 4-hydroxypiperidine and an activated 2-methoxyphenyl derivative.

G cluster_0 Williamson Ether Synthesis Workflow start N-Boc-4-hydroxypiperidine + 2-Haloanisole step1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) start->step1 step2 Nucleophilic Substitution (SNAr) step1->step2 product1 N-Boc-4-(2-methoxyphenoxy)piperidine step2->product1 step3 Acidic Deprotection (e.g., HCl in Dioxane) product1->step3 final_product 4-(2-Methoxyphenoxy)piperidine Hydrochloride step3->final_product

Caption: Workflow for Williamson ether synthesis route.

Route B: Buchwald-Hartwig Amination

Developed in the mid-1990s, the Buchwald-Hartwig amination revolutionized the synthesis of arylamines.[12][14] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a broad substrate scope and high functional group tolerance, often under milder conditions than traditional methods.[12][15]

G cluster_1 Buchwald-Hartwig Amination Workflow start_bh 4-Aminopiperidine Derivative + 1-Bromo-2-methoxybenzene step1_bh Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu) start_bh->step1_bh step2_bh Catalytic Cycle: Oxidative Addition Reductive Elimination step1_bh->step2_bh product_bh Protected Target Molecule step2_bh->product_bh step3_bh Deprotection & Salt Formation product_bh->step3_bh final_product_bh 4-(2-Methoxyphenoxy)piperidine Hydrochloride step3_bh->final_product_bh

Caption: Workflow for Buchwald-Hartwig amination route.

Detailed Experimental Protocol (Williamson Ether Synthesis)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of N-Boc-4-(2-methoxyphenoxy)piperidine

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 1-fluoro-2-methoxybenzene (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-(2-methoxyphenoxy)piperidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified product from Step 1 in 1,4-dioxane.

  • Add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane, 5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

  • Dry the solid under vacuum to yield this compound as a stable salt.[17]

Analytical and Spectroscopic Profile

The identity and purity of the final compound must be confirmed through a standard battery of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons of the methoxyphenyl group, a singlet for the methoxy (-OCH₃) protons, and characteristic multiplets for the piperidine ring protons. The N-H proton may appear as a broad singlet.
¹³C NMR Aromatic carbons, a methoxy carbon (~55 ppm), and aliphatic carbons of the piperidine ring.
Mass Spec (ESI+) A prominent peak corresponding to the molecular ion [M+H]⁺ for the free base.
FT-IR Characteristic peaks for C-O-C (ether) stretching, C-H (aromatic and aliphatic) stretching, and N-H stretching.
HPLC A single major peak indicating high purity (typically >95%) under standard chromatographic conditions.

Historical Context and Application in Drug Discovery

The true "discovery" of this compound is not a singular event but rather its emergence as a valuable intermediate in patent literature and medicinal chemistry programs. Its utility became apparent as researchers sought to develop selective modulators of CNS targets. The aryloxypiperidine scaffold is a privileged structure, appearing in numerous compounds with diverse pharmacological activities.[18][19]

This specific intermediate is particularly valuable for synthesizing compounds that target neurological and psychiatric disorders.[5][6] The 2-methoxy substitution pattern is a key feature in several potent ligands for dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia, depression, and anxiety.[7][8]

The compound serves as a crucial building block, allowing for further elaboration at the piperidine nitrogen. This position is typically alkylated or acylated to introduce additional pharmacophoric elements designed to optimize potency, selectivity, and pharmacokinetic profiles. The hydrochloride salt form ensures stability and ease of handling during these subsequent synthetic transformations.[20]

Conclusion

This compound is a testament to the importance of enabling chemical intermediates in the drug discovery pipeline. While it lacks a direct therapeutic application, its history is written in the successful development of more complex molecules that have advanced the treatment of challenging CNS diseases. Its synthesis, achievable through robust and scalable methods like the Williamson ether synthesis, and its versatile structure make it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and strategic importance, offering a foundational resource for researchers working in the field of pharmaceutical development.

References

  • PrepChem.com. Synthesis of 4-(2-methoxyethoxy)piperidine. Available from: [Link]

  • European Patent Office. Piperidine compounds and their preparation and use. Available from: [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • PubMed. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available from: [Link]

  • Google Patents. US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Google Patents. US5489689A - Preparation of piperidine derivatives.
  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. US4550116A - Piperidine derivatives.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Googleapis.com. United States Patent (19). Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available from: [Link]

Sources

The Therapeutic Potential of 4-(2-Methoxyphenoxy)piperidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(2-Methoxyphenoxy)piperidine hydrochloride is a versatile heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry, particularly in the pursuit of novel therapeutics for neurological disorders. This technical guide provides an in-depth analysis of its potential therapeutic applications, grounded in the pharmacological profiles of structurally related analogs. We will explore its potential as a high-affinity ligand for the sigma-1 (σ1) receptor, a promising target for neuropathic pain, and discuss its potential modulation of neurotransmitter systems, suggesting applications in mood disorders such as depression. This document will serve as a comprehensive resource for researchers and drug development professionals, offering insights into its mechanism of action, proposing experimental workflows for its evaluation, and outlining future directions for the clinical translation of this promising chemical entity.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its conformational flexibility and its ability to interact with a wide range of biological targets.[1] Its derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including analgesia, psychiatry, and neurology.[2] this compound, with its unique combination of a piperidine core and a methoxyphenoxy moiety, represents a promising, yet underexplored, scaffold within this chemical class.[3][4] This guide will synthesize the available data on this compound and its close analogs to illuminate its therapeutic potential.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 6024-31-3[3]
Molecular Formula C12H17NO2 · HCl[3]
Molecular Weight 243.73 g/mol [3]
Appearance White to off-white solid[3]
Solubility Excellent solubility in aqueous solutions[3]

Potential Therapeutic Applications

Based on the pharmacological data from structurally similar compounds, this compound holds significant promise in two primary therapeutic areas: neuropathic pain and mood disorders.

Neuropathic Pain: Targeting the Sigma-1 (σ1) Receptor

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system. The sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a key modulator of pain signaling.

A pivotal study on a close structural analog, 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride , revealed its high-affinity binding to the σ1 receptor with a Ki value in the nanomolar range.[5] This finding is critical as it strongly suggests that this compound is also likely to exhibit significant affinity for the σ1 receptor. The phenoxy portion connected to the piperidine moiety has been identified as an optimal scaffold for σ1 receptor binding selectivity over the σ2 receptor.[5]

The proposed mechanism involves the modulation of ion channels and intracellular signaling cascades that are crucial for the sensitization of pain pathways. Agonism at the σ1 receptor has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor activity, a key process in central sensitization and the development of chronic pain states.

Proposed Signaling Pathway for σ1 Receptor Modulation in Neuropathic Pain

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron 4_MP_analog 4-(2-Methoxyphenoxy)piperidine Analog Sigma1R Sigma-1 Receptor 4_MP_analog->Sigma1R Binds to NMDA_R NMDA Receptor VGCC Voltage-Gated Ca2+ Channels Sigma1R->VGCC Modulates Neurotransmitter_Release Increased Neurotransmitter Release (Glutamate) VGCC->Neurotransmitter_Release Neurotransmitter_Release->NMDA_R Activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Central_Sensitization Central Sensitization (Allodynia, Hyperalgesia) Ca_Influx->Central_Sensitization

Caption: Proposed mechanism of action for neuropathic pain modulation.

Mood Disorders: Modulation of Biogenic Amine Neurotransmission

There is a compelling case for the investigation of this compound in the context of mood disorders, particularly depression. Research on a series of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives , which share the core phenoxy-piperidine structure, has demonstrated significant antidepressant-like activity in preclinical models.[6]

The mechanism of action for these analogs was found to be comparable to the established antidepressant viloxazine, which functions as a selective norepinephrine reuptake inhibitor (NRI).[6] This suggests that this compound may act as a modulator of monoamine neurotransmitters, such as norepinephrine and serotonin, by inhibiting their reuptake from the synaptic cleft. This would lead to an increase in the synaptic availability of these neurotransmitters, a well-established therapeutic strategy for depression.

Experimental Protocols for Pharmacological Evaluation

To rigorously assess the therapeutic potential of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of this compound at the human sigma-1 receptor and key monoamine transporters.

Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity

  • Preparation of Membranes: Utilize cell lines stably expressing the human sigma-1 receptor (e.g., HEK293 cells). Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes). Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow for In Vitro Evaluation

G Start 4-(2-Methoxyphenoxy)piperidine hydrochloride Binding_Assay Radioligand Binding Assays (Sigma-1, SERT, NET, DAT) Start->Binding_Assay Functional_Assay Functional Assays (e.g., [35S]GTPγS binding, Neurotransmitter Uptake) Binding_Assay->Functional_Assay Data_Analysis Determine Ki and IC50/EC50 values Functional_Assay->Data_Analysis Conclusion Pharmacological Profile (Affinity, Potency, Selectivity) Data_Analysis->Conclusion

Caption: A streamlined workflow for in vitro characterization.

Preclinical In Vivo Models of Neuropathic Pain and Depression

Objective: To evaluate the efficacy of this compound in animal models of neuropathic pain and depression.

Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rodents

  • Surgical Procedure: Anesthetize the animal (e.g., Sprague-Dawley rat) and expose the sciatic nerve. Place loose ligatures around the nerve to induce a chronic constriction injury, which mimics neuropathic pain.

  • Drug Administration: Following a post-operative recovery period, administer this compound or vehicle control via a relevant route (e.g., intraperitoneal injection).

  • Behavioral Testing: Assess pain-related behaviors at baseline and at various time points after drug administration.

    • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

    • Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal from a thermal stimulus.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the drug-treated and vehicle-treated groups to determine the anti-allodynic and anti-hyperalgesic effects of the compound.

Future Directions and Conclusion

The evidence gathered from structurally related compounds strongly supports the therapeutic potential of this compound as a novel agent for the treatment of neurological disorders. Its hypothesized high affinity for the sigma-1 receptor and its potential to modulate monoamine neurotransmission provide a solid foundation for further investigation.

Future research should focus on the definitive characterization of its pharmacological profile through comprehensive in vitro and in vivo studies as outlined in this guide. Elucidating its precise mechanism of action and evaluating its efficacy and safety in relevant preclinical models will be crucial steps toward its potential clinical development. The favorable physicochemical properties of its hydrochloride salt, such as excellent solubility, further enhance its prospects as a viable drug candidate.[3]

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Effects. Available at: [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Available at: [Link]

  • Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Available at: [Link]

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Available at: [Link]

  • Analgesic activity of alkyl piperidine derivatives. Available at: [Link]

  • 4-(2-methoxyphenoxy)piperidine (C12H17NO2) - PubChemLite. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Available at: [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • 4-(2-Methoxyphenoxy)piperidine | C12H17NO2 | CID 4341691 - PubChem. Available at: [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Available at: [Link]

  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]

  • Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. Available at: [Link]

Sources

A Technical Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride: A Privileged Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a vast array of neurotherapeutics.[1] This guide focuses on 4-(2-Methoxyphenoxy)piperidine hydrochloride, a versatile chemical intermediate that serves as a strategic starting point for the synthesis of novel compounds targeting the central nervous system (CNS). We will explore the significance of its structural motifs, its inferred molecular targets based on related analogs, and its practical application in a typical drug discovery workflow. This document is intended to provide researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of this scaffold's potential in developing next-generation treatments for complex neurological and psychiatric disorders.

Section 1: The Piperidine Scaffold in Neuroscience Research

The six-membered nitrogen-containing piperidine ring is one of the most important heterocyclic scaffolds in drug discovery.[1] Its conformational flexibility, combined with its ability to be readily functionalized, allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with a wide range of biological targets.

This structural versatility has led to the development of numerous FDA-approved drugs for CNS disorders, including:

  • Antipsychotics (e.g., Haloperidol, Risperidone)

  • Opioid Analgesics (e.g., Fentanyl)

  • Anticholinergics (e.g., Propiverine)[2]

  • Cholinesterase Inhibitors for Alzheimer's Disease (e.g., Donepezil)[3]

The piperidine nucleus acts as a robust framework for building molecules that can modulate enzymes, G-protein coupled receptors (GPCRs), and ion channels, making it an indispensable tool for neuroscience researchers.[1]

Section 2: Characterization of this compound

This compound is primarily valued as a key building block in multi-step synthetic processes.[4][5] Its utility stems from the combination of the reactive piperidine nitrogen and the specific ortho-methoxyphenoxy moiety.

PropertyValueSource
CAS Number 6024-31-3[4]
Molecular Formula C₁₂H₁₇NO₂ · HCl[4][6]
Molecular Weight 243.73 g/mol [4]
Appearance White Solid[4]
Primary Role Intermediate in the synthesis of pharmaceuticals for neurological disorders.[4][5]

The ortho-methoxyphenoxy group is particularly significant. In many classes of CNS-active compounds, this feature is crucial for establishing high-affinity interactions with target receptors, particularly dopamine and serotonin receptors. The position of the methoxy group can profoundly influence selectivity and potency, making this specific isomer a valuable tool for fine-tuning the pharmacological profile of a lead compound.

Section 3: Primary Molecular Targets & Inferred Mechanism of Action

While this compound is not itself an active pharmaceutical ingredient, its core structure is present in numerous compounds designed to modulate key neurotransmitter systems implicated in psychiatric disorders like schizophrenia.[7][8] Analysis of structurally related molecules suggests that derivatives of this scaffold are most likely to interact with dopamine and serotonin receptors.

Dopamine D₂ Receptor Antagonism

The "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly those involving the D₂ receptor, contributes to the positive symptoms of the disorder (e.g., hallucinations, delusions).[8] Consequently, D₂ receptor antagonists are a mainstay of antipsychotic therapy.[9][10] Numerous studies on related methoxyphenylpiperazine and piperidine derivatives have demonstrated significant affinity for the D₂ receptor.[11][12][13][14] This strongly suggests that the 4-(2-Methoxyphenoxy)piperidine scaffold is an excellent starting point for designing novel D₂ antagonists.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP Effect Reduced Neuronal Firing (Antipsychotic Effect) cAMP->Effect Antagonist Scaffold-Based D₂ Antagonist Antagonist->D2R Blocks

Fig 1: Antagonism of the Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₂A Receptor Modulation

Modern "atypical" antipsychotics differentiate themselves from older "typical" agents by combining D₂ antagonism with high affinity for other receptors, most notably the serotonin 5-HT₂A receptor.[7] Antagonism at 5-HT₂A receptors is believed to mitigate the extrapyramidal side effects (motor disturbances) associated with pure D₂ blockade and may improve efficacy against the negative and cognitive symptoms of schizophrenia.[7][15] The phenoxy-piperidine scaffold is a common feature in compounds targeting 5-HT₂A receptors, making it a promising platform for developing balanced, multi-target ligands.[11][12]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2A_R 5-HT₂A Receptor Serotonin->HT2A_R Binds G_protein Gq/11 Protein HT2A_R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP₃ / DAG ↑ PLC->IP3_DAG Effect Increased Neuronal Excitation IP3_DAG->Effect Antagonist Scaffold-Based 5-HT₂A Antagonist Antagonist->HT2A_R Blocks

Fig 2: Antagonism of the Serotonin 5-HT₂A Receptor Signaling Pathway.

Section 4: Application in a Drug Discovery Workflow

The primary value of this compound is realized in its application as a starting material for library synthesis and lead optimization. Researchers can systematically modify the structure to explore the structure-activity relationship (SAR) and develop compounds with a desired pharmacological profile.

workflow start 4-(2-Methoxyphenoxy) piperidine HCl Scaffold synth Synthetic Elaboration (e.g., N-Alkylation) start->synth library Compound Library (Derivative Series) synth->library binding Primary Screen: Radioligand Binding Assay (Affinity - Ki) library->binding functional Secondary Screen: Functional Assay (Activity - IC₅₀) binding->functional sar SAR Analysis (Data Interpretation) functional->sar sar->synth Iterative Optimization lead Lead Compound (Optimized Profile) sar->lead

Fig 3: High-Level Drug Discovery Workflow Using the Piperidine Scaffold.
Step 1: Synthetic Elaboration

The secondary amine of the piperidine ring is a versatile handle for chemical modification. A common and robust method for elaboration is reductive amination, which couples the piperidine to an aldehyde or ketone.

Exemplary Protocol: Reductive Amination

  • Solubilization: Dissolve this compound (1.0 eq) and a selected aryl aldehyde (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA) (1.2 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Add a mild reducing agent, such as Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.

    • Causality: NaBH(OAc)₃ is chosen because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion, minimizing side reactions and leading to a cleaner product profile.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM), dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired N-substituted derivative.

Step 2: In Vitro Screening Cascade

Once a library of derivatives is synthesized, it must be screened to determine the pharmacological activity of each compound.

Protocol: Radioligand Binding Assay for D₂ Receptor Affinity (Ki)

  • Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line stably expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of the synthesized test compound in a suitable assay buffer.

  • Nonspecific Binding Control: Include wells containing the radioligand and a high concentration of a known, non-labeled D₂ antagonist (e.g., Haloperidol) to determine nonspecific binding.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

    • Self-Validation: The speed of this step is critical to prevent the dissociation of the radioligand from the receptor, ensuring an accurate measurement of equilibrium binding.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Summary & SAR Analysis

The data from these assays allow for the development of a Structure-Activity Relationship (SAR).

Compound IDR-Group (from Aldehyde)D₂ Ki (nM)5-HT₂A Ki (nM)D₂/5-HT₂A Selectivity Ratio
Scaffold -H>10,000>10,000-
XYZ-001 Benzyl55.2150.40.37
XYZ-002 4-Fluorobenzyl10.125.80.39
XYZ-003 4-Chlorobenzyl8.795.30.09

This is a table of hypothetical data for illustrative purposes.

From this hypothetical data, a researcher could conclude that adding a benzyl group at the piperidine nitrogen introduces D₂ and 5-HT₂A affinity. Furthermore, adding an electron-withdrawing group at the para-position of the benzyl ring (e.g., Fluorine in XYZ-002) improves potency at both receptors, while a larger halogen (Chlorine in XYZ-003) improves D₂ potency but diminishes 5-HT₂A affinity, thereby altering the selectivity profile. This iterative process of synthesis and testing is central to lead optimization.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the rational design of novel CNS therapeutics. Its structural features provide a validated foundation for targeting key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways implicated in schizophrenia and other psychiatric disorders. By leveraging this scaffold in a systematic workflow of synthetic elaboration and pharmacological screening, researchers are well-equipped to discover and optimize the next generation of medicines for complex brain disorders.

References

  • Wiedlocha, M., et al. (2018). Synthesis and activity of di- or trisubstituted N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Pharmacological Reports. Available at: [Link]

  • Leone, G., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity in a Mouse Model of Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. Request PDF. Available at: [Link]

  • Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica. Available at: [Link]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • G. Teppa, et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Abd-Alrahman, O. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Tsetsos, F., et al. (2023). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. Medicina (Kaunas). Available at: [Link]

  • J. Al-Busaidi, M., et al. (2022). Schizophrenia: synthetic strategies and recent advances in drug design. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine antagonist. Available at: [Link]

  • H. Sugimoto, et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • G. Sumithra, et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure. Available at: [Link]

  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)piperidine. Compound Summary. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Characterizing 4-(2-Methoxyphenoxy)piperidine hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-(2-Methoxyphenoxy)piperidine hydrochloride using receptor binding assays. As a novel compound with potential applications in neuroscience, determining its receptor interaction profile is a critical first step in elucidating its mechanism of action and therapeutic potential.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design, data analysis, and the establishment of self-validating experimental systems. We present detailed protocols for both traditional filtration-based assays and modern homogeneous Scintillation Proximity Assays (SPA), using the sigma-1 (σ1) receptor—a plausible target for phenoxyalkylpiperidine scaffolds—as a primary example.[3]

Introduction: The Compound and its Potential Targets

This compound belongs to the piperidine class of compounds, a heterocyclic scaffold prevalent in numerous pharmaceuticals and natural alkaloids.[4] Its structure, featuring a piperidine ring linked to a methoxyphenoxy group, suggests potential interactions with central nervous system (CNS) targets, making it a compound of interest for neurological research.[1][5]

1.1. Rationale for Target Selection

Given its novelty, the precise molecular targets of this compound are not extensively documented. However, structure-activity relationship (SAR) data from similar molecules provide a logical starting point for investigation.

  • Primary Hypothesis - Sigma-1 (σ1) Receptor: Research on a series of novel phenoxyalkylpiperidines has demonstrated high-affinity binding to the σ1 receptor, with Ki values in the subnanomolar to low nanomolar range.[3] The σ1 receptor is an intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion membrane, and is implicated in a variety of cellular functions and disease states, including neuroprotection, depression, and amnesia.[6][7]

  • Secondary Screening Panel: The piperidine moiety is a privileged scaffold in CNS drug discovery. Therefore, comprehensive profiling should include screening against other relevant receptor families where piperidine-containing ligands are common, such as:

    • N-methyl-D-aspartate (NMDA) receptors.[8]

    • Serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[9]

    • Histamine receptors, such as the H3 subtype.[10]

    • Dopamine and adrenergic receptors.

This guide will focus on providing the methodologies to robustly test the primary hypothesis: the interaction of this compound with the σ1 receptor.

Principles of Modern Receptor Binding Assays

Receptor binding assays are foundational in pharmacology, designed to quantify the interaction between a ligand (e.g., a drug candidate) and its receptor.[11] The two primary experimental formats discussed here are competition assays, which determine the affinity of an unlabeled test compound, and saturation assays, which are a prerequisite for characterizing the radioligand-receptor system itself.[12][13]

2.1. Assay Technologies: Filtration vs. Scintillation Proximity Assay (SPA)

The choice of assay technology often depends on a balance between throughput needs, sensitivity, and the nature of the receptor.

  • Radioligand Filtration Assay: This is the gold-standard method for its robustness and direct measurement of binding.[14] The protocol involves incubating a receptor source (e.g., cell membranes) with a radiolabeled ligand and the unlabeled test compound. At equilibrium, the mixture is rapidly filtered through a glass fiber filter, which traps the large membrane fragments and the bound radioligand. Unbound radioligand passes through the filter. The radioactivity retained on the filter is then quantified.[15][16]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous (no-wash) technology ideal for high-throughput screening.[17] In this system, the receptor source is coupled to SPA beads that contain a scintillant. When a radiolabeled ligand binds to the receptor, it is brought into close proximity to the bead, allowing the energy from its radioactive decay to stimulate the scintillant and produce a light signal. Unbound radioligand in the solution is too distant to cause a signal, eliminating the need for a physical separation step.[18][19]

G cluster_0 Filtration Assay Workflow cluster_1 Scintillation Proximity Assay (SPA) Workflow F1 Incubate: Membranes + Radioligand + Test Compound F2 Rapid Vacuum Filtration (Separates Bound from Free) F1->F2 F3 Wash Filters F2->F3 F4 Quantify Radioactivity on Filter F3->F4 S1 Incubate: Receptor-coated SPA Beads + Radioligand + Test Compound S2 Allow to Equilibrate S1->S2 S3 Read Plate (Detect Light Signal) S2->S3 G cluster_0 Data Analysis Pipeline Raw Raw Data (CPM/DPM) from Scintillation Counter Specific Calculate Specific Binding: [Total Binding] - [Non-Specific Binding] Raw->Specific Curve Non-linear Regression Fit (Sigmoidal dose-response) Specific->Curve IC50 Determine IC₅₀ Value (Concentration inhibiting 50% of specific binding) Curve->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff Ki Final Affinity Constant (Ki) ChengPrusoff->Ki Equation Ki = IC₅₀ / (1 + [L]/Kd) ChengPrusoff->Equation

Caption: Workflow for calculating the affinity constant (Ki) from raw binding data.

4.1. Calculations

  • Specific Binding: For each data point, calculate specific binding by subtracting the average counts from the NSB wells from the counts of the test wells. [16]2. IC₅₀ Determination: Plot the specific binding data against the log concentration of this compound. Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Ki Calculation: Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation : [16] * Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (determined from prior saturation experiments).

4.2. Data Presentation

The binding affinities of this compound against a panel of receptors should be summarized in a clear, tabular format.

Receptor TargetRadioligand UsedIC₅₀ (nM) [Hypothetical]Ki (nM) [Hypothetical]n (replicates)
Sigma-1 (σ1) -pentazocine15.27.83
Sigma-2 (σ2) [³H]DTG> 10,000> 10,0002
5-HT2A [³H]Ketanserin8504302
NMDA (NR1/2B) [³H]Ifenprodil2,1001,5502

Conclusion

This application note provides a robust framework for the pharmacological characterization of this compound. By employing these detailed protocols for membrane preparation, radioligand binding assays (filtration and SPA), and data analysis, researchers can confidently determine the binding affinity and selectivity profile of this novel compound. A thorough understanding of its interaction with specific CNS targets, such as the sigma-1 receptor, is the critical first step toward uncovering its potential as a research tool or therapeutic agent.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Retrieved from [Link]

  • John Wiley & Sons, Inc. (2001). Scintillation Proximity Assay (SPA) Technology to Study Biomolecular Interactions. Retrieved from [Link]

  • Prezzavento, O., et al. (2012). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Molecules. Retrieved from [Link]

  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]

  • OpenWetWare. (n.d.). Filter-binding assay. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. Retrieved from [Link]

  • University at Buffalo. (n.d.). Filter Binding Assay. Retrieved from [Link]

  • U.S. National Library of Medicine. (2002). MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-methoxyphenoxy)piperidine (C12H17NO2). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • U.S. National Library of Medicine. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved from [Link]

  • U.S. National Library of Medicine. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-(2-Methoxyphenoxy)piperidine. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterization of 4-(2-Methoxyphenoxy)piperidine hydrochloride as a Putative Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for both therapeutic agents and drugs of abuse.[1] The 4-(phenoxy)piperidine scaffold represents a versatile chemical class that has yielded potent and selective ligands for monoamine transporters.[2][3][4] This guide provides a comprehensive framework for the characterization of 4-(2-Methoxyphenoxy)piperidine hydrochloride, a representative compound from this class, as a putative DAT ligand. We present detailed, field-proven protocols for in vitro binding and functional assays, a conceptual workflow for initial in vivo behavioral screening, and a guide to data interpretation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility, empowering researchers to rigorously evaluate novel compounds targeting the dopamine transporter.

Introduction: The Dopamine Transporter and the Promise of Phenoxy-Piperidine Ligands

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, terminates synaptic dopamine signaling by mediating the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[5] This mechanism is fundamental to controlling the temporal and spatial dynamics of dopamine, a neurotransmitter crucial for motor control, motivation, and reward.[6] Consequently, the DAT is a key pharmacological target for treating conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and is the primary site of action for psychostimulants such as cocaine and methylphenidate.[1][7]

The development of novel DAT ligands is a major goal in medicinal chemistry. A critical challenge is to dissociate therapeutic effects from abuse liability.[8] "Atypical" DAT inhibitors, which bind to the transporter but produce a behavioral profile distinct from cocaine-like stimulants (e.g., reduced locomotor stimulation and lower reinforcing effects), are of particular interest as potential medications for substance use disorders.[9][10] The behavioral effects of a DAT ligand are contingent on how it interacts with the transporter and the specific conformational state it stabilizes upon binding.[7]

The 4-(phenoxy)piperidine chemical scaffold has served as a foundation for numerous potent and selective monoamine transporter ligands.[2][3] Structure-activity relationship (SAR) studies on this class have demonstrated that modifications to the piperidine, phenoxy, and linker moieties can finely tune affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][11] this compound is a commercially available analog within this class, making it an accessible starting point for screening and characterization efforts.[12] This document outlines the essential protocols to determine its affinity, potency, and functional profile at the dopamine transporter.

Compound Profile: this compound

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₈ClNO₂

  • Molecular Weight: 243.73 g/mol

  • Appearance: White to off-white solid

  • Solubility: Soluble in water and polar organic solvents like ethanol and DMSO. The hydrochloride salt form enhances aqueous solubility.[12][13]

Plausible Synthetic Route

While numerous synthetic routes exist for phenoxy-piperidine derivatives, a common and reliable method involves a nucleophilic substitution reaction.

cluster_0 Synthesis Workflow Guaiacol Guaiacol (2-Methoxyphenol) Mitsunobu Mitsunobu Reaction (DIAD, PPh3, THF) Guaiacol->Mitsunobu Piperidinol N-Boc-4-hydroxypiperidine Piperidinol->Mitsunobu Intermediate N-Boc-4-(2-methoxyphenoxy)piperidine Mitsunobu->Intermediate Ether Linkage Formation Deprotection Boc Deprotection (HCl in Dioxane) Intermediate->Deprotection Product 4-(2-Methoxyphenoxy)piperidine (Free Base) Deprotection->Product Salt Salt Formation (HCl in Ether) Product->Salt FinalProduct 4-(2-Methoxyphenoxy)piperidine HCl Salt->FinalProduct cluster_1 Synaptosome Uptake Workflow Tissue 1. Dissect Striatum Homogenize 2. Homogenize in Sucrose Buffer Tissue->Homogenize Centrifuge1 3. Low-Speed Spin (1,000 x g, 10 min) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Remove nuclei, debris Centrifuge2 4. High-Speed Spin (17,000 x g, 20 min) Supernatant1->Centrifuge2 Pellet2 Resuspend Pellet (P2) = Synaptosomes Centrifuge2->Pellet2 Pellet synaptosomes Preincubation 5. Pre-incubate Synaptosomes with Test Compound Pellet2->Preincubation Uptake 6. Add [3H]Dopamine (Incubate 5-10 min at 37°C) Preincubation->Uptake Termination 7. Terminate with Ice-Cold Buffer & Rapid Filtration Uptake->Termination Counting 8. Scintillation Counting Termination->Counting

Caption: Workflow for synaptosomal uptake assay.

A. Synaptosome Preparation

  • Homogenize fresh striatal tissue in ice-cold Homogenization Buffer.

  • Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to pellet nuclei and debris. [6]3. Transfer the supernatant (S1) to a new tube and centrifuge at high speed (e.g., 17,000 x g for 20 min) to pellet the synaptosomes (P2 fraction).

  • Gently resuspend the P2 pellet in ice-cold Uptake Buffer. Determine protein concentration.

B. Uptake Assay

  • Aliquot the synaptosomal suspension into 96-well plates.

  • Pre-incubate the synaptosomes for 10-15 minutes at 37°C with either:

    • Uptake Buffer (for total uptake).

    • A high concentration of a known DAT inhibitor (for non-specific uptake, NSU).

    • Varying concentrations of this compound.

  • Initiate the uptake by adding [³H]Dopamine at a final concentration below its Kₘ (e.g., 10-100 nM). [14]4. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The reaction must be in the linear uptake range.

  • Terminate the reaction by adding a large volume of ice-cold Uptake Buffer followed by rapid vacuum filtration, as described for the binding assay.

  • Wash filters, dry, and perform scintillation counting.

Data Analysis
  • Calculate Specific Uptake: Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).

  • Determine IC₅₀: Plot the percentage of specific uptake versus the log concentration of the test compound. Use non-linear regression to determine the IC₅₀, which represents the functional potency of the compound as a DAT inhibitor.

ParameterDescription
IC₅₀ Concentration of ligand that inhibits 50% of specific [³H]Dopamine uptake.
Potency A lower IC₅₀ value indicates higher potency as a functional DAT inhibitor.

Conceptual Framework: Initial In Vivo Behavioral Assessment

Once a compound shows significant in vitro affinity and potency at the DAT, the next critical step is to assess its in vivo behavioral effects. This helps classify it as a "typical" (cocaine-like) or "atypical" DAT inhibitor, providing insight into its therapeutic potential and abuse liability. [9]

Locomotor Activity
  • Principle: Typical DAT inhibitors like cocaine cause a dose-dependent increase in locomotor activity (hyperlocomotion) in rodents. Atypical inhibitors often produce attenuated or no locomotor stimulation. [9]* Protocol Outline:

    • Acclimate mice or rats to open-field activity chambers.

    • Administer various doses of this compound (or vehicle control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Record horizontal and vertical activity over 60-120 minutes using automated infrared beam systems.

    • Compare the dose-response curve to that of a standard stimulant like cocaine.

Drug Discrimination
  • Principle: This assay determines if a novel compound has similar subjective effects to a known drug of abuse. [8]* Protocol Outline:

    • Train animals (rats or pigeons) to press one lever for a food reward after receiving a saline injection and a second lever after receiving a cocaine injection (e.g., 10 mg/kg, i.p.).

    • Once trained, administer various doses of the test compound.

    • The primary endpoint is the percentage of responses on the "cocaine-appropriate" lever. Full generalization suggests cocaine-like subjective effects, while partial or no generalization suggests an atypical profile. [11]

cluster_2 In Vivo Characterization Logic InVitro In Vitro Potency (Binding & Uptake) LMA Locomotor Activity Assay InVitro->LMA DD Drug Discrimination Assay InVitro->DD Typical Typical Stimulant Profile (Cocaine-like) LMA->Typical ↑ Hyperlocomotion Atypical Atypical Inhibitor Profile (Potential Therapeutic) LMA->Atypical ↔ / ↓ Locomotion DD->Typical Full Generalization DD->Atypical Partial / No Generalization

Caption: Logic flow for classifying DAT ligands in vivo.

Summary and Conclusion

The comprehensive characterization of a novel compound like this compound as a DAT ligand requires a systematic, multi-step approach. The protocols detailed herein provide a robust framework for this evaluation. By first establishing in vitro binding affinity (Kᵢ) and selectivity across monoamine transporters, and then confirming functional potency (IC₅₀) through synaptosomal uptake assays, researchers can build a precise pharmacological profile. Subsequent in vivo studies are essential to translate these molecular interactions into a functional classification, distinguishing between compounds with high abuse potential and those with a more promising therapeutic profile. This integrated approach is fundamental to the modern drug discovery pipeline for CNS disorders.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.

  • Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). John Wiley & Sons, Inc.

  • Benchchem. (n.d.). 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride. Benchchem.

  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments.

  • Sorensen, G., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments, (127), 56236.

  • Schmitt, K. C., et al. (2013). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 130(1-3), 1–11.

  • Heikkila, R. E., & Manzino, L. (1983). Rapid determination of dopamine uptake in synaptosomal preparations. Journal of Neuroscience Methods, 9(2), 157–162.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Schmitt, K. C., & Reith, M. E. (2010). Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. Journal of Pharmacology and Experimental Therapeutics, 335(1), 2–10.

  • Katz, J. L., et al. (2005). Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine. Journal of Pharmacology and Experimental Therapeutics, 312(2), 649-656.

  • Fisher Scientific. (2023). Safety Data Sheet: 4-(2-Methoxyphenyl)piperidine. Fisher Scientific.

  • Chem-Impex. (n.d.). This compound. Chem-Impex.

  • AK Scientific, Inc. (n.d.). 4-(3-Methoxyphenoxy)piperidine hydrochloride Safety Data Sheet. AK Scientific, Inc.

  • Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699–705.

  • Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35–43.

  • Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9.

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421–L429.

  • Reith, M. E., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Journal of Medicinal Chemistry, 44(26), 4765–4773.

  • PrepChem.com. (n.d.). Synthesis of 4-(p-chlorophenoxy)piperidine hydrochloride. PrepChem.com.

  • Beer, B., et al. (1999). 4-(2-(Bis(4-fluorophenyl)-methoxy)ethyl)-1-(4-iodobenzyl)piperidine (7) has nanomolar affinity for DAT and better selectivity over the other monoamine transporters compared with the existing SPECT radioligands for DAT. Journal of Nuclear Medicine, 40(7), 1195-1202.

  • Davis, A., et al. (2001). Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. Journal of Medicinal Chemistry, 44(10), 1594-1602.

  • Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 39(3), 749–756.

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Chem-Impex.

  • Wikipedia. (n.d.). Monoamine transporter. Wikipedia.

  • CymitQuimica. (2024). Safety Data Sheet: 4-(2-METHOXYPHENOXY)PIPERIDINE HCL. CymitQuimica.

  • Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Methoxyphenyl)piperazine (hydrochloride). Cayman Chemical.

Sources

Application Note & Protocols: Characterization of 4-(2-Methoxyphenoxy)piperidine hydrochloride for Sigma Receptor Engagement

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(2-Methoxyphenoxy)piperidine hydrochloride as a potential ligand for sigma receptors. We move beyond a simple datasheet to offer a strategic framework, complete with detailed protocols and scientific rationale, for evaluating novel compounds within the promising phenoxy-piperidine class.

Introduction: The Therapeutic Promise of Sigma Receptors

Sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of proteins with significant therapeutic potential.[1][2][3] The two primary subtypes, Sigma-1 (σ1R) and Sigma-2 (σ2R), are implicated in a wide array of cellular functions and disease states.

  • The Sigma-1 Receptor (σ1R) is a ligand-operated intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][4][5] It acts as a critical modulator of cellular stress, regulating calcium homeostasis, ion channel activity, and neuronal survival.[1][6][7] Its involvement in neurodegenerative diseases, pain, and psychiatric disorders makes it a compelling drug target.[2][8][9]

  • The Sigma-2 Receptor (σ2R) , more recently identified as the transmembrane protein TMEM97, is highly expressed in proliferating cancer cells and is involved in cholesterol homeostasis and cellular signaling.[10][11][12][13] Its overexpression in tumors has positioned it as a biomarker and target for cancer diagnostics and therapeutics.[10][14]

The piperidine scaffold is a well-established structural motif in a multitude of high-affinity sigma receptor ligands.[15][16][17] Compounds like this compound (CAS 6024-31-3) represent a class of molecules with high potential for selective interaction with these receptors.[18][19] This guide provides the necessary protocols to rigorously determine the binding affinity and functional activity of this, and structurally related compounds, at sigma receptor subtypes.

Section 1: Compound Properties and Preparation

A thorough understanding of the test article's physicochemical properties is the foundation of reproducible biological experiments. This compound is a white solid supplied as a hydrochloride salt, which enhances its aqueous solubility.[18][19][20]

PropertyValueSource
CAS Number 6024-31-3[20][21]
Molecular Formula C₁₂H₁₇NO₂ · HCl[21]
Molecular Weight 243.73 g/mol [18][19]
Appearance White solid[18]
Storage 0-8 °C, desiccate[18][19]
Protocol 1.1: Preparation of Stock Solutions

Causality: The choice of solvent is critical for ensuring the compound is fully solubilized, preventing precipitation in assay buffers. The hydrochloride salt form generally permits direct dissolution in aqueous buffers or water. However, for high concentration stocks, an organic solvent like DMSO is standard. Subsequent dilutions into aqueous assay buffers must ensure the final DMSO concentration is low (typically <0.5%) to avoid impacting the biological assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Nuclease-free water or appropriate buffer (e.g., PBS, Tris)

  • Sterile, low-binding microcentrifuge tubes

Procedure:

  • Accurately weigh a precise amount of this compound in a microcentrifuge tube.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 2.44 mg of the compound, add 1 mL of DMSO.

  • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.

  • For aqueous solutions, perform a solubility test with your specific assay buffer before preparing a large volume.

Section 2: The Sigma Receptor Signaling Hub

The σ1 receptor does not function as a classical G-protein coupled receptor or ion channel but as a dynamic regulator of other proteins.[6][8] Under basal conditions, it is complexed with the ER chaperone BiP.[4][5] Upon ligand binding or cellular stress, σ1R dissociates from BiP and translocates to interact with a host of "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R), thereby modulating ER-mitochondrial calcium signaling.[1][4][5] This central role makes it a key integrator of cellular survival signals.

sigma1_pathway cluster_mam Mitochondria-Associated ER Membrane (MAM) cluster_er ER Lumen cluster_mito Mitochondria s1r_bip σ1R-BiP Complex (Inactive) s1r_active σ1R (Active) s1r_bip->s1r_active Dissociates ip3r IP3 Receptor ca_er Ca²⁺ s1r_active->ip3r Stabilizes er_stress ER Stress er_stress->s1r_bip Induces Dissociation ca_mito Ca²⁺ ca_er->ca_mito Ca²⁺ Flux atp ATP Production ca_mito->atp Stimulates ligand Agonist Ligand (e.g., Test Compound) ligand->s1r_bip

Caption: Sigma-1 Receptor Activation at the MAM.

Section 3: Experimental Characterization Workflow

Determining the sigma receptor profile of a novel compound requires a multi-step approach. The primary goal is to establish binding affinity and subtype selectivity, followed by functional characterization to classify the compound as an agonist or antagonist.

workflow cluster_binding Primary Characterization: Binding Affinity cluster_functional Secondary Characterization: Functional Activity start Test Compound 4-(2-Methoxyphenoxy)piperidine HCl s1_assay Protocol 3.1 σ1R Radioligand Binding Assay (³H-pentazocine) start->s1_assay s2_assay Protocol 3.2 σ2R Radioligand Binding Assay ([³H]DTG + (+)-pentazocine) start->s2_assay data_analysis Data Analysis (Cheng-Prusoff Equation) s1_assay->data_analysis s2_assay->data_analysis binding_results Determine Ki (σ1R) Determine Ki (σ2R) Calculate Selectivity (σ2/σ1) data_analysis->binding_results functional_assay Protocol 3.3 σ1R Functional Assay (e.g., DPH Modulation) binding_results->functional_assay If high affinity (Ki < 100 nM) functional_results Classify as: - Agonist - Antagonist - Modulator functional_assay->functional_results

Caption: Experimental workflow for sigma receptor ligand characterization.

Protocol 3.1: σ1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the σ1 receptor.

Rationale: This competitive binding assay measures the ability of the unlabeled test compound to displace a known high-affinity radioligand, -pentazocine, from the σ1 receptor. Guinea pig liver membranes are used as they provide a rich source of σ1 receptors.[22][23][24]

Materials:

  • Membrane Preparation: Guinea pig liver homogenate.

  • Radioligand: -pentazocine (specific activity ~30-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Filtration: Brandel or Millipore harvester with GF/B glass fiber filters.

  • Scintillation Cocktail & Counter.

Procedure:

  • Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 nM) in the assay buffer.

  • In 1.5 mL tubes, set up the assay in triplicate for each condition:

    • Total Binding: 100 µL assay buffer, 100 µL -pentazocine (e.g., 5 nM final), 800 µL membrane prep.

    • Non-specific Binding (NSB): 100 µL 100 µM haloperidol, 100 µL radioligand, 800 µL membrane prep.

    • Competition: 100 µL of each test compound dilution, 100 µL radioligand, 800 µL membrane prep.

  • Incubate all tubes at 37°C for 150 minutes.

  • Terminate the reaction by rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Total Binding (DPM) - NSB (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 3.2: σ2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the σ2 receptor.

Rationale: This assay uses the non-selective σ1/σ2 radioligand [³H]DTG.[24] To ensure it only binds to σ2 sites, a high concentration of a selective, unlabeled σ1 ligand, (+)-pentazocine, is added to "mask" or block all available σ1 receptors.[22] Rat liver membranes are a suitable tissue source.[23]

Materials:

  • Membrane Preparation: Rat liver homogenate.

  • Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG) (specific activity ~30-60 Ci/mmol).

  • σ1 Masking Agent: (+)-pentazocine (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • All other materials are as described in Protocol 3.1.

Procedure:

  • The experimental setup is identical to Protocol 3.1, with two key exceptions:

    • The radioligand is [³H]DTG (e.g., 3 nM final concentration).

    • Crucially, (+)-pentazocine (1 µM final) must be added to all tubes (Total, NSB, and Competition) to mask the σ1 sites.

  • Incubate at room temperature for 120 minutes.

  • Filtration, washing, and counting are performed as described in Protocol 3.1.

Data Analysis:

  • Data analysis is identical to Protocol 3.1 to determine the IC50 and calculate the Ki for the σ2 receptor.

Protocol 3.3: Functional Assay to Differentiate σ1R Agonists and Antagonists

Objective: To functionally characterize high-affinity compounds as potential σ1R agonists or antagonists.

Rationale: Binding affinity does not predict function. Phenytoin (DPH) has been identified as an allosteric modulator of the σ1 receptor that selectively increases the binding affinity of agonists but not antagonists.[13][25] By performing the σ1R binding assay in the presence and absence of DPH, a shift in affinity can be used to predict functional activity.[13]

Materials:

  • All materials from Protocol 3.1.

  • Phenytoin (DPH), prepared in assay buffer.

Procedure:

  • Perform two separate σ1R competitive binding assays (as in Protocol 3.1) for the test compound.

  • Assay 1: Standard assay conditions.

  • Assay 2: Identical to Assay 1, but with the inclusion of a fixed concentration of DPH (e.g., 30 µM) in all incubation tubes.

  • Determine the IC50 and calculate the Ki for the test compound from both assays.

Data Interpretation:

  • Agonist Profile: A significant leftward shift in the binding curve (a decrease in the Ki value) in the presence of DPH suggests the compound is a σ1R agonist.

  • Antagonist Profile: Little to no change in the Ki value in the presence of DPH suggests the compound is a σ1R antagonist.

Section 4: Data Interpretation and Next Steps

The data generated from these protocols will provide a clear pharmacological profile for this compound.

ParameterExample ResultInterpretation
σ1R Ki 5.2 nMHigh affinity for the σ1 receptor.
σ2R Ki 780 nMLow affinity for the σ2 receptor.
Selectivity (σ2/σ1) 150-foldHighly selective for the σ1 receptor over the σ2 receptor.
DPH Shift 4-fold decrease in KiCompound exhibits an agonist profile at the σ1 receptor.

A compound with high affinity and selectivity, such as the example above, would be a valuable tool for selectively probing σ1 receptor function in more complex cellular and in vivo models. Subsequent experiments could include assessing its effects on calcium mobilization, neurite outgrowth in cell culture, or its efficacy in animal models of pain or neurodegeneration.

References

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. PubMed.
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI.
  • Sigma-2 receptor. Wikipedia. [Link]

  • The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]

  • Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • The Pharmacology of Sigma-1 Receptors. ResearchGate. [Link]

  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate. [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology. [Link]

  • Sigma-2 Receptor Ligands: Neurobiological Effects. Bentham Science. [Link]

  • Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. [Link]

  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. University of Bari Aldo Moro Institutional Research Repository. [Link]

  • Product information, this compound. P&S Chemicals. [Link]

  • Sigma Receptor Binding Assays. ResearchGate. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. [Link]

  • N-Arylalkylpiperidines as High-Affinity Sigma-1 and Sigma-2 Receptor Ligands: Phenylpropylamines as Potential Leads for Selective Sigma-2 Agents. ResearchGate. [Link]

Sources

Application Note & Protocols: Strategic Use of 4-(2-Methoxyphenoxy)piperidine hydrochloride in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, present in numerous drug classes from antipsychotics to antihistamines.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while serving as a versatile anchor for pharmacophoric elements.[3] The specific building block, 4-(2-methoxyphenoxy)piperidine hydrochloride, is a key intermediate in the synthesis of molecules targeting the central nervous system, such as potential treatments for neurological disorders.[4]

Harnessing the full potential of this building block requires robust and efficient synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, a capability recognized with the 2010 Nobel Prize in Chemistry.[5] Its operational simplicity, mild conditions, and exceptional tolerance for a wide array of functional groups have made it indispensable in drug discovery and development.[6][7]

This guide provides an in-depth technical overview and validated protocols for the strategic application of this compound in Suzuki coupling reactions. We will delve into the mechanistic underpinnings, critical reaction parameters, and step-by-step procedures to empower researchers in their synthesis of complex molecular architectures.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established palladium-based catalytic cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halogen bond of the organohalide (R¹-X). This step forms a new, higher-valent Palladium(II) intermediate.

  • Transmetalation: This is the crucial step where the organic moiety from the organoboron species (R²-BY₂) is transferred to the Palladium(II) center. This process requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the R² group and displacing the halide from the palladium.[10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond (R¹-R²). This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[5][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product Organohalide R¹-X Organohalide->PdII_1 Organoboron R²-B(OR)₂ Organoboron->PdII_2 Base Base (e.g., K₂CO₃) Base->PdII_2 Activates Organoboron

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Considerations for Coupling with Piperidine-Containing Substrates

The presence of the 4-(2-methoxyphenoxy)piperidine moiety introduces specific challenges and considerations that must be addressed for successful coupling.

  • Lewis Basicity of the Piperidine Nitrogen: The secondary amine in the piperidine ring is a Lewis base and can coordinate to the palladium catalyst. This non-productive binding can sequester the active catalyst, leading to lower conversion rates or complete reaction failure. This is a known challenge when working with nitrogen-rich heterocycles.[12][13]

    • Mitigation Strategy: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step, minimizing the catalyst's "dwell time" in states where it might be inhibited by the amine.[5]

  • Role of the Hydrochloride Salt: The starting material is supplied as a hydrochloride salt. This is advantageous for stability and handling. However, in the reaction, at least one equivalent of base is required to neutralize the HCl and liberate the free amine. This must be factored into the total amount of base used.

  • Choice of Base: The base serves two functions: neutralizing the HCl salt and activating the organoboron reagent for transmetalation.[10]

    • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are often the first choice. They are effective, generally do not interfere with the catalyst, and are strong enough for most boronic acids.[14]

    • Phosphates (K₃PO₄): Potassium phosphate is a stronger base and can be particularly effective for less reactive coupling partners, such as aryl chlorides or hindered substrates.

    • Hydroxides (NaOH, KOH): While effective, strong aqueous bases can promote premature protodeboronation (cleavage of the C-B bond) of the boronic acid, reducing yield. They are typically used with more robust boronic esters.

Experimental Protocol: Synthesis of a Biaryl Piperidine Derivative

This section details a representative protocol for a Suzuki coupling reaction. Here, we illustrate the coupling of an arylboronic acid with a pre-functionalized piperidine derivative, a common strategy in multi-step pharmaceutical synthesis. The substrate, 1-(4-bromophenyl)-4-(2-methoxyphenoxy)piperidine , can be readily synthesized from this compound and 1-bromo-4-iodobenzene.

Reaction Scheme:

(Self-correction: Cannot generate images, but a textual representation is clear)

[1-(4-bromophenyl)-4-(2-methoxyphenoxy)piperidine] + [Phenylboronic acid] --(Pd Catalyst, Base)--> [1-(biphenyl-4-yl)-4-(2-methoxyphenoxy)piperidine]

Materials & Equipment
  • Substrates: 1-(4-bromophenyl)-4-(2-methoxyphenoxy)piperidine (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), complex with CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (5 mL) and Water (1 mL)

  • Equipment: 25 mL round-bottom flask, magnetic stirrer, reflux condenser, inert atmosphere line (Nitrogen or Argon), standard glassware for workup and purification.

Step-by-Step Procedure
  • Flask Preparation: To a dry 25 mL round-bottom flask containing a magnetic stir bar, add 1-(4-bromophenyl)-4-(2-methoxyphenoxy)piperidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol), to the flask.

    • Scientist's Note: PdCl₂(dppf) is a robust and versatile precatalyst that is often effective for substrates containing basic nitrogen atoms. It is relatively air-stable, simplifying handling.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and reduced yields. Maintaining an inert atmosphere is crucial for reproducibility.

  • Solvent Addition: Using a syringe, add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.

    • Scientist's Note: A biphasic solvent system like dioxane/water or toluene/water is common. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Wash the organic layer with water (15 mL) and then with brine (15 mL) to remove the inorganic base and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 1-(biphenyl-4-yl)-4-(2-methoxyphenoxy)piperidine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Optimization Data & Troubleshooting

The success of a Suzuki coupling is highly dependent on the careful selection of reaction parameters.[15] The following table summarizes common conditions and provides a starting point for optimization.

ParameterCondition 1 (General Purpose)Condition 2 (For Challenging Substrates)Rationale & Notes
Pd Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a Pd(0) source, requiring no pre-activation. Pd₂(dba)₃ is often paired with a more specialized ligand.
Ligand (Included in Pd(PPh₃)₄)XPhos or SPhos (2-4 mol%)Bulky, electron-rich Buchwald-type ligands excel with N-heterocycles and can enable reactions at lower temperatures or with less reactive aryl chlorides.[13]
Base K₂CO₃ (2 equiv)K₃PO₄ (2-3 equiv)K₃PO₄ is a stronger base, useful for less nucleophilic boronic acids or aryl chlorides.[10]
Solvent Toluene/H₂O (5:1) or Dioxane/H₂O (5:1)2-MeTHF or CPME (aqueous or anhydrous)Toluene and dioxane are standard. 2-MeTHF and CPME are considered "greener" solvents with good performance. Anhydrous conditions with a base like K₃PO₄ can sometimes be effective.
Temperature 80-100 °C60-110 °CTemperature is highly substrate-dependent. Start around 80-90 °C and adjust as needed. Some modern catalysts work at room temperature.[16]
Expected Yield 65-90%70-95%Yields are highly dependent on the specific substrates used.

Troubleshooting Tips:

  • Low Conversion: Increase temperature, try a stronger base (K₃PO₄), or switch to a more active catalyst/ligand system (e.g., a Buchwald palladacycle precatalyst). Ensure the inert atmosphere is rigorous.

  • Protodeboronation (Side Product): This occurs when the boronic acid reacts with water instead of transmetalating. Use a less aqueous solvent system, a milder base (if possible), or switch to a more stable boronate ester (e.g., a pinacol ester).[17]

  • Homocoupling of Boronic Acid: This suggests the presence of oxygen. Improve degassing procedures.

Visualizing the Experimental Workflow

A systematic workflow ensures reproducibility and success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A 1. Assemble & Dry Glassware B 2. Weigh & Add Solids (Substrates, Base, Catalyst) A->B C 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) B->C D 4. Add Solvents via Syringe C->D E 5. Heat & Stir (e.g., 90 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Reaction Cooldown & Quench F->G H 8. Liquid-Liquid Extraction (Workup) G->H I 9. Dry & Concentrate Organic Layer H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: A standard experimental workflow for Suzuki-Miyaura coupling reactions.

Conclusion

This compound is a valuable synthon for advanced pharmaceutical intermediates. Its successful incorporation via the Suzuki-Miyaura cross-coupling reaction is readily achievable with a rational approach to experimental design. By understanding the catalytic cycle and anticipating the challenges posed by the basic piperidine nitrogen, researchers can select appropriate catalysts, ligands, and bases to achieve high yields and purity. The protocols and optimization strategies outlined in this guide provide a robust framework for leveraging this powerful reaction to accelerate drug discovery and development programs.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...[Link]

  • Chem-Impex. (n.d.). This compound. [Link]

  • Valerie, C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Buettner, C. S., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Buettner, C. S., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. PMC - NIH. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Wang, Y., et al. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Knapp, D. M., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

  • D'hooghe, M., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Zhang, M., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride. This compound is a versatile intermediate in pharmaceutical research, particularly in the synthesis of agents targeting neurological disorders.[1] The inherent polarity of this molecule and its hydrochloride salt form necessitates a well-defined chromatographic approach to achieve robust and reproducible results. This guide provides a comprehensive framework, from the selection of chromatographic conditions to method validation, tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to empower the analyst with a deeper understanding of the method's principles.

Introduction: The Analytical Imperative

This compound is a key building block in medicinal chemistry.[1] Its structural motif, featuring a piperidine ring and a methoxyphenoxy group, is of significant interest in the development of novel therapeutics.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity, stability, and quality is paramount. High-Performance Liquid Chromatography (HPLC) is the quintessential analytical tool for this purpose, offering high resolution, sensitivity, and reproducibility.[2]

The development of a stability-indicating HPLC method is a critical aspect of pharmaceutical development.[3][4] Such a method must be capable of accurately quantifying the parent compound while also separating it from any potential degradation products that may form under various stress conditions.[2][3][5] This ensures that the analytical method is specific and provides a true measure of the compound's stability. This application note details a reverse-phase HPLC (RP-HPLC) method, which is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[2]

Analyte Properties & Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

  • Structure and Polarity: The molecule contains a polar piperidine ring and a moderately non-polar methoxyphenoxy group. The hydrochloride salt form significantly increases its aqueous solubility.[1][6] This dual nature of polarity suggests that a reversed-phase C18 column would be a suitable starting point for achieving adequate retention and separation.[7]

  • UV Absorbance: The presence of the aromatic methoxyphenoxy group provides a chromophore, making UV detection a suitable and sensitive method for quantification.[5][7] A UV scan of the analyte in the proposed mobile phase is recommended to determine the optimal detection wavelength, likely in the range of 220-280 nm.

  • Potential for Chirality: While not explicitly stated for this specific molecule in the initial search, piperidine derivatives can possess chiral centers.[8][9] If the synthesis of this compound can result in enantiomers, a separate chiral HPLC method may be necessary to resolve and quantify them, as different enantiomers can have distinct pharmacological activities.[8] This application note focuses on the achiral analysis for purity and stability.

Experimental Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram:

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Dissolution (e.g., in Mobile Phase) Injection Sample Injection SamplePrep->Injection StandardPrep Reference Standard Preparation StandardPrep->Injection ForcedDeg Forced Degradation (Stress Studies) ForcedDeg->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Overall workflow for the HPLC analysis of this compound.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. The choice of a specific brand and model may require screening to optimize selectivity.

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (18.2 MΩ·cm)

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and can be optimized as needed.

ParameterRecommended ConditionRationale
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidBuffered aqueous phase to ensure consistent ionization state of the analyte and improve peak shape. A slightly acidic pH helps in protonating any residual silanols on the column, reducing peak tailing.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-5 min: 10% B, 5-25 min: 10-70% B, 25-30 min: 70% B, 30.1-35 min: 10% B (re-equilibration)A gradient is recommended to ensure elution of the polar parent compound with good retention, while also being capable of eluting less polar degradation products that may form during stability studies.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength To be determined by PDA scan (e.g., 225 nm or 275 nm)The wavelength of maximum absorbance for the methoxyphenoxy chromophore should be selected for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and detector response.
Diluent Mobile Phase A / Acetonitrile (e.g., 80:20 v/v)Dissolving the sample in a solvent similar in composition to the initial mobile phase conditions prevents peak distortion.

Detailed Protocols

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations spanning the expected range of the samples (e.g., 1-100 µg/mL). These will be used to establish the linearity of the method.

Sample Preparation
  • Accurately weigh a quantity of the test sample (e.g., bulk drug or formulation) and transfer it to a suitable volumetric flask.

  • Add the diluent to approximately 70% of the flask volume and sonicate to dissolve the sample.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the analyte.[2][3] The goal is to achieve 5-20% degradation of the active substance.[10]

Forced_Degradation cluster_conditions Stress Conditions Analyte 4-(2-Methoxyphenoxy)piperidine hydrochloride Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Analyte->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Analyte->Photolytic

Sources

4-(2-Methoxyphenoxy)piperidine hydrochloride as a reference standard in chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 4-(2-Methoxyphenoxy)piperidine Hydrochloride as a Chromatographic Reference Standard

Senior Application Scientist's Foreword

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The reliability of this data is fundamentally anchored to the quality of the reference standards employed. This document provides a detailed technical guide on the application of this compound, a crucial intermediate in medicinal chemistry, as a reference standard for chromatographic analysis.[1][2] Our focus extends beyond a mere recitation of procedural steps; we delve into the scientific rationale underpinning the protocol, ensuring that researchers, scientists, and drug development professionals can not only execute the method but also understand and adapt it with confidence. The methodologies described herein are grounded in established principles of analytical chemistry and align with international regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

Physicochemical Profile of the Reference Standard

A thorough understanding of the reference material is the foundation of any analytical method. This compound is a white to off-white solid compound.[1] Its hydrochloride salt form enhances its solubility in aqueous and polar organic solvents, making it highly suitable for reversed-phase chromatography applications.[1]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 6024-31-3[1]
Molecular Formula C₁₂H₁₇NO₂ · HCl[1]
Molecular Weight 243.73 g/mol [1]
Appearance White Solid[1]
Melting Point 129-130 °C[6]
Purity (Typical) ≥ 96%[1]
Storage Conditions 0 - 8 °C, protected from moisture[1]

The Role of a Reference Standard in Chromatography

In analytical chromatography, a reference standard serves several critical functions:

  • Identification: The retention time of a peak in a sample chromatogram is compared against the reference standard to confirm the analyte's identity.[7]

  • Quantification: A calibration curve is generated using serial dilutions of the reference standard. The concentration of the analyte in a sample is then determined by interpolating its response from this curve.[7]

  • Method Validation: Reference standards are indispensable for assessing the performance characteristics of an analytical method, including its accuracy, precision, linearity, and specificity, as mandated by regulatory bodies.[3][8]

  • System Suitability: Prior to running a sequence of samples, the reference standard is injected to verify that the chromatographic system (e.g., HPLC) is performing adequately.[8]

There are two main categories of standards: primary and secondary.[9] A Primary Standard or Certified Reference Material (CRM) is of the highest possible purity and its value is accepted without reference to other standards.[9] A Secondary Standard , or working standard, is qualified against a primary standard and is used for routine laboratory analysis.[9] For the purposes of this guide, this compound should be a well-characterized material with a certificate of analysis (CoA) detailing its purity and identity.[10]

Application Protocol: Quantitative Analysis by HPLC-UV

This section details a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Causality Behind Experimental Choices:
  • Column: A C18 (octadecylsilyl) column is selected due to its versatility and effectiveness in retaining moderately polar organic compounds like the target analyte through hydrophobic interactions.

  • Mobile Phase: A buffered mobile phase (phosphate buffer) is critical. The piperidine moiety in the analyte is basic; maintaining a constant pH well below its pKa ensures it remains in a single, protonated form. This prevents peak tailing and ensures reproducible retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength.

  • Detection: UV detection is appropriate due to the presence of the methoxyphenoxy chromophore. The wavelength (λ) of 275 nm is selected as a representative maximum absorbance for this type of aromatic system, providing good sensitivity.

Required Materials and Equipment
  • Reference Standard: this compound with a Certificate of Analysis.

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Solvents: Acetonitrile (HPLC grade), Reagent-grade water (e.g., Milli-Q).

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid.

  • Glassware: Class A volumetric flasks and pipettes.

  • Filtration: 0.45 µm syringe filters (PTFE or other compatible material).

Preparation of Solutions
  • Mobile Phase (20 mM Phosphate Buffer pH 3.0 : Acetonitrile | 60:40 v/v):

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of reagent-grade water.

    • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile. Degas the final mixture before use.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects.

  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix. This working solution is suitable for system suitability checks and as a point in a calibration curve.

Chromatographic Conditions

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time ~10 minutes
System Suitability Testing (SST)

Before any sample analysis, the system's readiness must be confirmed.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the results against the acceptance criteria in Table 3.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency; a higher number indicates sharper peaks and better separation capability.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector, ensuring reproducible quantification.

Protocol for Method Validation

To ensure this analytical method is trustworthy and fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[4][11] The reference standard is central to this process.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products).

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Inject the reference standard solution.

    • If available, inject solutions of known related substances or stressed samples (e.g., acid, base, peroxide, heat, light) to see if degradation peaks are resolved from the main analyte peak.

Linearity
  • Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.

  • Procedure:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples (e.g., a blank matrix) spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

    • Prepare each level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the concentration using the linearity curve.

    • Express the result as percent recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from preparation to final reporting when using the reference standard.

Chromatographic_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Prepare Reference Standard Solutions Sample_Prep Prepare Sample Solutions (if any) SST System Suitability Test (SST) Std_Prep->SST Mobile_Phase Prepare & Degas Mobile Phase System_Setup System Setup & Equilibration Mobile_Phase->System_Setup Sequence Run Analytical Sequence Sample_Prep->Sequence System_Setup->SST SST->Sequence Integration Peak Integration & Identification Sequence->Integration Calculation Quantification using Calibration Curve Integration->Calculation Validation Verify against Validation Criteria Calculation->Validation Report 4. Final Report Generation Validation->Report

Caption: Workflow for chromatographic analysis using a reference standard.

References

  • LabMal. HPLC Standards - This is What You Need. Available at: [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. (2020). Available at: [Link]

  • SCION Instruments. Importance of using analytical standards – qualitative and quantitative analysis. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025). Available at: [Link]

  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • National Center for Biotechnology Information. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Available at: [Link]

  • Scribd. Reference Standards Guide. Available at: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available at: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). Available at: [Link]

  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]

  • AHH Chemical Co., Ltd. This compound CAS#: 6024-31-3. Available at: [Link]

  • ECSA Chemicals. 4-(2-METHOXYPHENYL) PIPERIDINE HYDROCHLORIDE CAS#: 82212-04-2. Available at: [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. 4-Methoxyphencyclidine: An Analytical Profile. Available at: [Link]

  • HDH Chemicals. 4-(2-Methylphenoxy)piperidine hydrochloride, 1 gram, Reagent Grade. Available at: [Link]

  • Zhou, G., et al. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. (2021). Available at: [Link]

  • PubChemLite. 4-(2-methoxyphenoxy)piperidine (C12H17NO2). Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). Available at: [Link]

  • Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

Application Notes and Protocols for In Vivo Studies of 4-(2-Methoxyphenoxy)piperidine hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel CNS Modulator

4-(2-Methoxyphenoxy)piperidine hydrochloride is a novel synthetic small molecule belonging to the phenoxy-piperidine class of compounds. This structural motif is a privileged scaffold in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS).[1][2] The hydrochloride salt form of the compound enhances its solubility and stability, making it suitable for formulation and in vivo administration.[3][4][5][6] Preliminary in silico and in vitro assessments suggest that this compound may modulate key neurotransmitter systems, indicating its potential therapeutic utility in a range of neurological and psychiatric disorders.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to elucidate the pharmacological profile of this compound in relevant animal models. The protocols herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare, in accordance with the ARRIVE guidelines.[9][10][11][12][13]

Hypothesized Mechanism of Action: A Focus on Neuromodulation

Based on the structural characteristics of this compound, a plausible mechanism of action involves its interaction with G-protein coupled receptors (GPCRs) that are central to neurotransmission. The phenoxy-piperidine core is a common feature in ligands that bind to dopaminergic, serotonergic, or adrenergic receptors.[14][15][16] It is hypothesized that this compound acts as a modulator of a key neurotransmitter receptor, potentially as an agonist or antagonist, leading to downstream changes in neuronal signaling and behavior.

Figure 1: Hypothesized Signaling Pathway of this compound.

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Compound 4-(2-Methoxyphenoxy)piperidine hydrochloride GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activation CREB CREB Phosphorylation Kinase->CREB Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulation Neuronal_Response Altered Neuronal Excitability & Neurotransmission Gene_Expression->Neuronal_Response Leads to

Preclinical In Vivo Study Design: A Phased Approach

A well-structured in vivo evaluation of this compound should follow a logical progression from initial tolerability and pharmacokinetic characterization to pharmacodynamic and efficacy assessments.

Figure 2: Phased In Vivo Study Workflow.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Formulation Dose Formulation Development Start->Formulation Dose_Range Dose-Range Finding Study (MTD Determination) Formulation->Dose_Range PK_Study Pharmacokinetic (PK) Study (Single Dose) Dose_Range->PK_Study PD_Study Pharmacodynamic (PD) & Efficacy Study (Behavioral Models) PK_Study->PD_Study Tissue_Analysis Post-mortem Tissue Analysis (Neurotransmitter Levels) PD_Study->Tissue_Analysis Data_Analysis Data Analysis & Interpretation Tissue_Analysis->Data_Analysis

Part 1: Dose Formulation and Preparation

The hydrochloride salt form of the compound is expected to have improved aqueous solubility. However, thorough characterization is essential.

Table 1: Hypothetical Solubility Profile of this compound

VehicleSolubility (mg/mL) at 25°CObservations
Deionized Water~5Clear solution
0.9% Saline~5Clear solution
5% Dextrose in Water (D5W)~7Clear solution
10% Hydroxypropyl-β-cyclodextrin (HPβCD)>20Clear solution
0.5% Methylcellulose (MC) in Water<1 (Suspension)Fine white suspension

Protocol 1: Preparation of Dosing Solution (Example with 10% HPβCD)

  • Objective: To prepare a clear, sterile dosing solution of this compound for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Materials:

    • This compound powder

    • 10% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water for injection

    • Sterile vials

    • Vortex mixer

    • Analytical balance

    • Sterile filters (0.22 µm)

  • Procedure:

    • Calculate the required amount of this compound and 10% HPβCD solution for the desired final concentration and volume.

    • In a sterile vial, accurately weigh the required amount of the compound.

    • Add a small volume of the 10% HPβCD solution to the vial and vortex thoroughly to create a slurry.

    • Gradually add the remaining volume of the 10% HPβCD solution while continuously vortexing until the compound is fully dissolved.

    • Visually inspect the solution for any undissolved particles. If necessary, gently warm the solution (not exceeding 40°C) to aid dissolution.

    • Once a clear solution is obtained, sterile-filter it using a 0.22 µm syringe filter into a final sterile vial.

    • Label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions. Store at 2-8°C, protected from light.

Part 2: Dose-Range Finding (DRF) Study

A DRF study is crucial to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities.[12][17][18][19]

Protocol 2: Acute Dose-Range Finding Study in Mice

  • Objective: To determine the MTD of this compound following a single intraperitoneal injection in mice.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Study Design:

    • Group 1: Vehicle control (10% HPβCD)

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

    • (n=3-5 mice per group)

  • Procedure:

    • Acclimatize animals for at least 7 days before the study.

    • Record the body weight of each mouse before dosing.

    • Administer the assigned dose via intraperitoneal injection.

    • Continuously observe the animals for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, etc.).

    • Record clinical observations, body weight, and food/water consumption daily for 7 days.

    • The MTD is defined as the highest dose that does not cause mortality or serious signs of toxicity.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is fundamental for interpreting pharmacodynamic and efficacy data.

Protocol 3: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of this compound after a single intravenous (i.v.) and oral (p.o.) administration in rats.

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Study Design:

    • Group 1 (i.v.): 2 mg/kg this compound

    • Group 2 (p.o.): 10 mg/kg this compound

    • (n=4-6 rats per group)

  • Procedure:

    • Fast rats overnight before oral dosing (water ad libitum).

    • Administer the compound via the jugular vein cannula (i.v. group) or by oral gavage (p.o. group).

    • Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[9][10][11][20][21]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood samples by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

    • At the end of the study, euthanize the animals and collect brains for analysis of brain tissue concentration.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)850450
Tmax (h)0.081.0
AUC(0-inf) (ng*h/mL)12003600
Half-life (t1/2) (h)3.54.2
Clearance (CL) (L/h/kg)1.67-
Volume of Distribution (Vd) (L/kg)8.3-
Oral Bioavailability (F%)-60
Brain-to-Plasma Ratio (at 2h)2.52.3
Pharmacodynamic (PD) and Efficacy Assessment

Based on the hypothesized CNS-modulating activity, we propose evaluating the anxiolytic and antidepressant-like effects of the compound.

Protocol 4: Elevated Plus Maze (EPM) for Anxiolytic Activity in Mice

  • Objective: To assess the anxiolytic-like effects of this compound in mice.[11][12][13][17][22]

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer vehicle or this compound (at doses determined from the DRF study, e.g., 3, 10, 30 mg/kg, i.p.) 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

    • Key parameters to be measured include: time spent in the open arms, number of entries into the open arms, and total distance traveled.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Protocol 5: Forced Swim Test (FST) for Antidepressant Activity in Rats

  • Objective: To evaluate the antidepressant-like properties of this compound in rats.[9][10][21][23][24]

  • Animal Model: Male Wistar rats, 9-11 weeks old.

  • Apparatus: A cylindrical tank filled with water (23-25°C).

  • Procedure:

    • Pre-test (Day 1): Place each rat in the swim cylinder for 15 minutes.

    • Test (Day 2): 24 hours after the pre-test, administer vehicle or this compound (e.g., 5, 15, 45 mg/kg, i.p.) 60, 30, and 5 minutes before the test.

    • Place the rat in the swim cylinder for a 5-minute test session.

    • Record the session, and score the duration of immobility.

    • A significant decrease in immobility time suggests an antidepressant-like effect.

Ex Vivo Pharmacodynamic Analysis

To correlate behavioral effects with neurochemical changes, neurotransmitter levels in specific brain regions can be quantified.

Protocol 6: Quantification of Neurotransmitters in Brain Tissue by HPLC-ECD

  • Objective: To measure the levels of dopamine, serotonin, and their metabolites in brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Procedure:

    • Following the behavioral tests, euthanize the animals and rapidly dissect the brains on ice.

    • Isolate the brain regions of interest.

    • Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).

    • Centrifuge the homogenate and collect the supernatant.

    • Analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify neurotransmitter levels.[3][4][7][8][20]

Advanced In Vivo Methodologies

For a more in-depth mechanistic understanding, the following advanced techniques can be employed:

  • In Vivo Microdialysis: To measure real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Ex Vivo Brain Slice Electrophysiology: To assess the effects of the compound on neuronal excitability and synaptic transmission in specific neural circuits.[14][25]

  • In Vivo Receptor Occupancy Assays: To determine the relationship between the administered dose, plasma/brain concentration, and the extent of target engagement in the brain.[5][18][19]

Data Analysis and Interpretation

All data should be analyzed using appropriate statistical methods. For behavioral and neurochemical data, Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) is typically used to compare treatment groups to the vehicle control. Pharmacokinetic parameters should be calculated using non-compartmental analysis.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo characterization of this compound. By systematically evaluating its formulation, safety, pharmacokinetics, and pharmacodynamics, researchers can gain a comprehensive understanding of its potential as a novel CNS therapeutic agent. Adherence to these scientifically sound and ethically responsible experimental designs will ensure the generation of high-quality, reproducible data crucial for advancing this compound through the drug development pipeline.

References

  • Using the rat forced swim test to assess antidepressant-like activity in rodents - University College Cork. (n.d.). Retrieved from [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol. (n.d.). Retrieved from [Link]

  • Elevated plus maze protocol. (2023, January 12). protocols.io. Retrieved from [Link]

  • Song, P., et al. (2013). Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry.
  • Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed. (n.d.). Retrieved from [Link]

  • Forced Swim Test v.3 - University of Notre Dame. (n.d.). Retrieved from [Link]

  • The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed. (n.d.). Retrieved from [Link]

  • Factsheet on the forced swim test - Understanding Animal Research. (2020, October 15). Retrieved from [Link]

  • Elevated Plus Maze for Mice - ResearchGate. (n.d.). Retrieved from [Link]

  • Kumar, S., et al. (2018).
  • Knutson, D. E., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27351-27359.
  • Receptor Occupancy Assay - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Data Sheet Receptor Occupancy Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Receptor Occupancy Assay | Melior Discovery. (n.d.). Retrieved from [Link]

  • Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • HPLC Neurotransmitter Analysis | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Ex Vivo Brain Slice Assay - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Ex vivo Brain Slice Preparation for electrophysiology and 2PLSM recordings - Protocols.io. (2023, October 3). Retrieved from [Link]

  • Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC. (n.d.). Retrieved from [Link]

  • In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual - NCBI. (2017, March 9). Retrieved from [Link]

  • (PDF) Ex vivo Brain Slice Preparation for electrophysiology and 2PLSM recordings v1. (2023, October 3). ResearchGate. Retrieved from [Link]

  • Brain slice electrophysiology video protocol - YouTube. (2019, February 8). Retrieved from [Link]

  • Receptor Occupancy (RO) Assay - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega. (2022, July 27). Retrieved from [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists | Request PDF - ResearchGate. (2005, March). Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (n.d.). Retrieved from [Link]

Sources

Troubleshooting & Optimization

4-(2-Methoxyphenoxy)piperidine hydrochloride solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(2-Methoxyphenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its solubility in organic solvents, offering field-proven insights and scientifically grounded protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in organic solvents?

As the hydrochloride salt of an amine, this compound is a polar, ionic compound.[1] This chemical nature dictates its general solubility behavior. You can expect higher solubility in polar protic solvents that can effectively solvate the ions through hydrogen bonding and dipole-dipole interactions. Conversely, its solubility is anticipated to be significantly lower in nonpolar, aprotic solvents.

A qualitative summary of expected solubility is provided in the table below:

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighFavorable ion-dipole interactions and hydrogen bonding.[1]
Polar Aprotic DMSO, DMFModerate to HighGood dipole moment for solvating ions, but lacks hydrogen bond donation.
Intermediate Polarity Dichloromethane, ChloroformLow to ModerateCan solvate the organic portion of the molecule, but less effective for the ionic salt.
Nonpolar Hexane, Toluene, Diethyl EtherVery Low / InsolubleSolvent molecules cannot effectively solvate the charged ions of the salt.[1]

This table provides a general guideline. Empirical testing is essential to determine quantitative solubility for your specific application.

Q2: I'm struggling to dissolve this compound in my chosen solvent. What could be the issue?

Several factors can contribute to poor solubility. Consider the following:

  • Solvent Polarity Mismatch: As detailed in Q1, using a nonpolar or weakly polar solvent is a common reason for poor dissolution of this ionic salt.

  • Insufficient Solvent Volume: The concentration of your solution may exceed the compound's solubility limit in that particular solvent at the given temperature.

  • Low Temperature: For most endothermic substances, solubility increases with temperature.[2] If you are working at a low temperature, this could be a limiting factor.

  • Common Ion Effect: In acidic solutions containing chloride ions, the solubility of the hydrochloride salt may be suppressed.[3][4]

  • Compound Purity and Form: The presence of impurities or different polymorphic forms of the compound can affect its solubility characteristics.

Q3: Can I improve the solubility of this compound?

Yes, several techniques can be employed to enhance solubility:

  • Solvent Selection: The most straightforward approach is to switch to a more suitable polar protic or polar aprotic solvent.

  • Temperature Increase: Gently warming the solution can significantly increase the solubility of many compounds. However, be mindful of the compound's stability at elevated temperatures.

  • Co-solvency: Using a mixture of solvents can sometimes achieve a desired polarity that a single solvent cannot, thereby improving solubility.[2][5] For instance, adding a small amount of a polar solvent like methanol to a less polar solvent might enhance dissolution.

  • pH Adjustment: While this is a hydrochloride salt, in certain buffered systems, slight adjustments to the pH (while maintaining the stability of the compound) could influence solubility. However, significant basification will convert the salt to the free base, which has a different solubility profile.[6]

Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to resolving common problems encountered during the handling and use of this compound.

Issue 1: Incomplete Dissolution in a Polar Solvent

Workflow for Resolution:

Caption: Troubleshooting workflow for incomplete dissolution.

Issue 2: Precipitation of the Compound from Solution

If you observe precipitation after initial dissolution, it could be due to:

  • Temperature Fluctuation: A decrease in temperature can lead to the formation of a supersaturated solution, causing the compound to crystallize out.

  • Solvent Evaporation: If the solvent evaporates over time, the concentration of the solute will increase, potentially exceeding its solubility limit.

  • Chemical Reaction: The compound may be reacting with another component in your mixture to form a less soluble product.

Preventative Measures:

  • Maintain a constant temperature for your solution.

  • Keep containers tightly sealed to prevent solvent evaporation.[7]

  • Ensure the compatibility of all components in your solution.

Experimental Protocol: Determination of Solubility

For precise and reproducible results, the isothermal equilibrium method is highly recommended.[1]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (purity > 99%)

  • Analytical grade organic solvent of interest

  • Thermostatic shaker bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.[1]

  • Sample Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase.[1]

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L. Repeat the experiment at least in triplicate to ensure reproducibility.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Agitate in thermostatic shaker (e.g., 24-48h at 25°C) B->C D Settle undissolved solid C->D E Centrifuge sample D->E F Filter supernatant E->F G Dilute aliquot F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Isothermal equilibrium method for solubility determination.

Safety Precautions

When handling this compound, always adhere to the safety guidelines outlined in the Safety Data Sheet (SDS).[7] This includes:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[8][9][10]

  • Working in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7][8]

  • Avoiding contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][8]

References

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • H. N. Joshi, et al. (1993). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved from [Link]

  • A. K. Bansal, et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Unknown. (n.d.).
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • S. Savjani, et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • SlideShare. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • LabSolutions. (n.d.). 4-(4-Methoxyphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015). CWE of Piperidine. Retrieved from [Link]

  • AHH Chemical. (n.d.). This compound CAS#: 6024-31-3. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders, a robust and reproducible synthesis is paramount.[1][2][3][4] This document provides in-depth, field-proven insights in a direct question-and-answer format.

I. Core Synthesis Overview: The Williamson Ether Synthesis Approach

The most prevalent and adaptable method for synthesizing 4-(2-Methoxyphenoxy)piperidine is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide of 2-methoxyphenol acts as the nucleophile, attacking an electrophilic 4-substituted piperidine.

The generalized scheme involves two main stages:

  • Ether Formation: Coupling of 2-methoxyphenol with a suitable 4-substituted piperidine derivative. To prevent undesired N-alkylation, the piperidine nitrogen is typically protected (e.g., with a Boc group).

  • Deprotection and Salt Formation: Removal of the protecting group and subsequent treatment with hydrochloric acid to yield the final, more stable, and soluble hydrochloride salt.[1]

Below is a visual representation of a common synthetic workflow.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation A 2-Methoxyphenol E Base (e.g., NaH, K2CO3) A->E Deprotonation B N-Boc-4-hydroxypiperidine C Activation (e.g., Tosylation) B->C D N-Boc-4-O-Tosylpiperidine C->D G N-Boc-4-(2-Methoxyphenoxy)piperidine D->G E->G Forms Phenoxide F Solvent (e.g., DMF, THF) F->G Reaction Medium H Acid (e.g., HCl in Dioxane) G->H Deprotection G->H I 4-(2-Methoxyphenoxy)piperidine (Free Base) H->I J 4-(2-Methoxyphenoxy)piperidine HCl (Final Product) I->J Protonation

Caption: General workflow for 4-(2-Methoxyphenoxy)piperidine HCl synthesis.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. Each answer explains the underlying chemical principles to empower you to make informed decisions.

Low Reaction Yield & Conversion

Q1: My overall yield is disappointingly low (<50%). What are the primary factors I should investigate?

Low yield is a multifaceted issue. A systematic approach is the best way to diagnose the root cause. Here is a decision tree to guide your troubleshooting process.

G cluster_reagents cluster_conditions cluster_sides Start Low Yield Observed Reagents 1. Verify Reagent Quality & Stoichiometry Start->Reagents Conditions 2. Optimize Reaction Conditions Reagents->Conditions Purity Purity of Starting Materials? (2-methoxyphenol, piperidine derivative) Reagents->Purity Base Base Activity? (e.g., NaH old/exposed to air?) Reagents->Base Solvent Solvent Anhydrous? (Water quenches strong bases) Reagents->Solvent SideReactions 3. Investigate Side Reactions Conditions->SideReactions Temp Temperature Correct? (Too low = slow; Too high = side products) Conditions->Temp Time Sufficient Reaction Time? (Monitor by TLC/LC-MS) Conditions->Time Mixing Adequate Mixing? (Especially with heterogeneous bases like K2CO3) Conditions->Mixing Workup 4. Assess Workup & Purification SideReactions->Workup Elimination Elimination (E2) Product Observed? (Especially with secondary halides) SideReactions->Elimination C_Alkylation C-Alkylation on Phenol Ring? SideReactions->C_Alkylation N_Alkylation N-Alkylation of Piperidine? (If N-protection is incomplete/absent) SideReactions->N_Alkylation

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

A1: Based on the workflow above, here is a breakdown:

  • Reagent Quality: This is the most common culprit. Ensure your 2-methoxyphenol is pure. Use a fresh, high-quality base; sodium hydride (NaH), for instance, is notoriously sensitive to moisture and can become inactive.[6] Solvents like DMF and THF must be anhydrous, as water will quench the phenoxide or NaH.

  • Reaction Conditions: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[5][7] Using a primary alkyl halide (or tosylate) on the piperidine ring is crucial. Secondary halides are more prone to a competing E2 elimination reaction, which forms an alkene side product.[7] Ensure your temperature is optimal; gentle heating (50-80 °C) is often sufficient to drive the reaction without promoting side reactions.

  • Incomplete Deprotonation: The pKa of phenol is ~10. A sufficiently strong base is needed for complete deprotonation to form the nucleophilic phenoxide. While potassium carbonate (K2CO3) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic polar solvent like DMF often give better results by ensuring the phenol is fully converted to its more reactive conjugate base.[8]

  • Side Reactions: Besides elimination, C-alkylation can occur where the piperidine electrophile attaches to the aromatic ring of the phenoxide instead of the oxygen.[5][8] This is more likely in certain solvents and conditions. If your piperidine nitrogen is not protected, it will compete with the phenoxide for the alkylating agent, leading to N-alkylation.

Q2: My reaction stalls and I see unreacted starting materials on my TLC plate even after 24 hours. What should I do?

A2: A stalled reaction typically points to a stoichiometric or catalytic issue.

  • Check Your Base: The most likely cause is an insufficient amount of active base. If using NaH, it may have been partially quenched by atmospheric moisture or wet solvent. Try adding another portion of fresh NaH.

  • Consider a Phase-Transfer Catalyst (PTC): If you are using a weaker, heterogeneous base like K2CO3 in a solvent like toluene, the reaction can be slow. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction.[9][10] The PTC transports the phenoxide anion from the solid phase (or an aqueous phase if used) into the organic phase where the electrophile is, speeding up the reaction.[11][12]

  • Increase Temperature: If you are running the reaction at room temperature, a moderate increase to 60-80 °C can often overcome the activation energy barrier and push the reaction to completion. Monitor for byproduct formation at higher temperatures.

Impurity Profile & Purification

Q3: I have a major byproduct that is difficult to separate from my desired product. How can I identify and prevent it?

A3: The identity of the byproduct is key.

  • If N-Alkylation is Suspected: If you are not using a protecting group on the piperidine nitrogen, you are likely forming an N-alkylated byproduct. The piperidine nitrogen is a potent nucleophile. The best solution is to protect the nitrogen, typically with a Boc (tert-butyloxycarbonyl) group, before the ether synthesis step.[13] This group can be easily removed later with acid.

  • If C-Alkylation is Suspected: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or the carbon of the aromatic ring.[5] C-alkylation is often favored by polar, protic solvents. To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO and ensure a strong counter-ion (like Na+ or K+) is present.

  • Characterization: Use LC-MS to get a molecular weight of the impurity. This will often give a clear indication of whether it's a dialkylated product, a C-alkylated isomer, or a dimer. NMR spectroscopy can also be used to definitively distinguish between N- and O-alkylation.[14]

Q4: My final hydrochloride salt is oily or difficult to crystallize. What purification strategy do you recommend?

A4: This is a common issue.

  • Purify the Free Base First: Do not attempt to crystallize an impure product. After the deprotection step, perform a standard aqueous workup and extract the free base into an organic solvent. Purify this free base using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.

  • Salt Formation and Crystallization: Once you have the pure free base (confirm by TLC or LC-MS), dissolve it in a minimal amount of a suitable solvent like isopropanol, ethanol, or ethyl acetate.[15] Then, add a stoichiometric amount of HCl (a solution in dioxane or isopropanol is common). The hydrochloride salt should precipitate. If it oils out, try scratching the side of the flask, adding a seed crystal, or cooling the solution slowly. You can also try triturating the oil with a non-polar solvent like diethyl ether or hexanes to induce crystallization.[16]

III. Frequently Asked Questions (FAQs)

Q: Which protecting group is best for the piperidine nitrogen? A: The Boc (tert-butyloxycarbonyl) group is highly recommended. It is robust enough to withstand the basic conditions of the Williamson ether synthesis but is easily and cleanly removed under acidic conditions (like HCl or TFA) during the final salt formation step, often in the same pot.[13]

Q: What is the optimal choice of base and solvent? A: This depends on your scale and safety considerations. The table below summarizes common choices.

BaseSolvent(s)Temperature (°C)ProsCons
NaH DMF, THF25 - 80Highly effective, drives reaction to completion.Pyrophoric, requires strictly anhydrous conditions.
K₂CO₃ Acetone, DMF50 - 100Inexpensive, safer, easy to handle.Slower reaction, may require a PTC, higher temperatures.[17]
Cs₂CO₃ DMF, Acetonitrile50 - 90Highly effective, often gives higher yields for difficult couplings.Expensive.

Q: Can I use 4-chloropiperidine directly instead of 4-hydroxypiperidine? A: Yes, you can use N-protected 4-chloropiperidine or 4-bromopiperidine. However, activating 4-hydroxypiperidine (e.g., by converting the hydroxyl to a better leaving group like a tosylate or mesylate) is often a more common and reliable laboratory-scale route as N-Boc-4-hydroxypiperidine is a readily available starting material. The key is to have a good leaving group at the 4-position for the SN2 reaction to proceed efficiently.[5]

IV. Recommended Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-(2-Methoxyphenoxy)piperidine
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add anhydrous DMF (10 mL per 1 g of 2-methoxyphenol).

  • Phenoxide Formation: Add 2-methoxyphenol (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium phenoxide forms.

  • Addition of Electrophile: Add a solution of N-Boc-4-tosyloxypiperidine (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure protected product.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified N-Boc-4-(2-Methoxyphenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane (5 mL per 1 g).

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of HCl in 1,4-dioxane (e.g., 4M solution, 2.0-3.0 eq) dropwise with vigorous stirring.

  • Precipitation: A white precipitate of the hydrochloride salt should form immediately or upon stirring. Continue stirring at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete deprotection and precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or diethyl ether to remove any residual impurities.

  • Drying: Dry the white solid under vacuum to a constant weight to obtain the final this compound. The purity can be checked by LC-MS and ¹H NMR.

V. References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols [Table]. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-methoxyethoxy)piperidine. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Retrieved from

  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

  • University of Bari Aldo Moro. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-(2-Methylphenoxy)Piperidine Hydrochloride. Retrieved from [Link]

  • LabAlley. (n.d.). 4-(2-Methylphenoxy)piperidine hydrochloride, 1 gram, Reagent Grade. Retrieved from [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • ResearchGate. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Journal For Basic Sciences. (2022). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved from

  • Google Patents. (n.d.). US5489689A - Preparation of piperidine derivatives. Retrieved from

  • PubMed. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Retrieved from

Sources

Technical Support Center: Purification of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS No. 6024-31-3). This document serves as a resource for researchers, scientists, and drug development professionals to address common challenges encountered during the recrystallization of this important pharmaceutical intermediate. As a key building block in the synthesis of molecules targeting neurological disorders, achieving high purity is paramount to ensure the integrity of downstream applications and final active pharmaceutical ingredients (APIs).[1][2][3][4]

This guide provides a detailed experimental protocol, a troubleshooting section to resolve specific issues, and answers to frequently asked questions, all grounded in established chemical principles.

Experimental Protocol: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The underlying principle is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[5] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Step 1: Solvent Selection

The choice of solvent is the most critical step for a successful recrystallization. For hydrochloride salts like 4-(2-Methoxyphenoxy)piperidine, polar protic solvents are often a good starting point.

  • Initial Screening: Place approximately 10-20 mg of the crude solid into separate test tubes.

  • Solvent Addition: Add potential solvents (e.g., isopropanol, ethanol, acetonitrile) dropwise at room temperature.[6] A suitable solvent will show poor solubility.

  • Heating: Gently heat the test tubes that showed poor solubility. The target compound should dissolve completely at or near the solvent's boiling point.

  • Cooling: Allow the clear solution to cool to room temperature, then place it in an ice bath. The formation of a crystalline precipitate indicates a promising solvent. Isopropanol is often a preferred choice for piperidine salts.[7][8]

SolventBoiling Point (°C)Suitability for HCl SaltsNotes
Isopropanol82.6ExcellentOften provides good crystal formation and is a common choice for amine hydrochlorides.[7][8]
Ethanol78.4GoodA viable alternative to isopropanol; properties are very similar.[9]
Acetonitrile81.6GoodCan be effective, particularly if alcohol solvents prove too strong.[6]
Water100Poor (as single solvent)The compound is highly soluble in water, which would lead to poor recovery.[7] May be used as the "solvent" in a mixed-solvent system with a miscible "antisolvent."
Step 2: The Recrystallization Workflow

The following diagram illustrates the complete workflow for the purification process.

Recrystallization_Workflow start Crude 4-(2-Methoxyphenoxy)piperidine HCl dissolve Dissolve in MINIMUM amount of near-boiling solvent (e.g., Isopropanol) start->dissolve hot_solution Hot, Saturated Solution dissolve->hot_solution charcoal_check Is solution colored? hot_solution->charcoal_check charcoal Add activated charcoal, boil briefly, perform hot gravity filtration charcoal_check->charcoal Yes cool Allow to cool SLOWLY to room temperature, then place in an ice bath charcoal_check->cool No charcoal->hot_solution Re-forms clear solution crystals Crystal Formation (Precipitation) cool->crystals filter Collect crystals by vacuum filtration crystals->filter wash Wash crystals with a MINIMUM of ice-cold solvent filter->wash dry Dry crystals under vacuum wash->dry pure_product Pure, Dry Crystals dry->pure_product

Caption: Recrystallization workflow for 4-(2-Methoxyphenoxy)piperidine HCl.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process in a question-and-answer format.

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is the most common issue in recrystallization and usually points to one of two problems:

  • Excess Solvent: You have likely used too much solvent, and the solution is not supersaturated upon cooling.[10]

    • Solution: Gently reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.

  • Supersaturation: The solution may be supersaturated, but crystal nucleation has not initiated.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][11]

    • Solution 2 (Seed Crystal): If available, add a tiny crystal ("seed crystal") of the pure compound to the cooled solution to induce crystallization.[11]

Q: My compound separated as an oily liquid instead of solid crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.[10]

  • Solution: Reheat the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation point.[11] Allow the solution to cool much more slowly. Insulating the flask by placing it on a wooden block or paper towels can promote the slow formation of crystals instead of oil.[11] If the problem persists, purification via a different method, such as column chromatography, may be necessary before recrystallization.[10]

Q: My final yield of pure product is very low. What are the likely causes?

A: A low recovery can result from several procedural errors:

  • Using too much solvent during the initial dissolution step is a primary cause.[5]

  • Premature crystallization during a hot gravity filtration step (if performed).

  • Insufficient cooling before filtration; more product will remain dissolved in the mother liquor.

  • Excessive washing of the filtered crystals.

  • Using warm solvent for washing , which will dissolve some of your product. Always use a minimal amount of ice-cold solvent for the rinse.[5]

Q: The starting material is off-white or yellow, and my final crystals have a similar tint. How can I obtain a pure white product?

A: A yellowish tint often indicates the presence of small amounts of oxidation products or other highly colored impurities.[6]

  • Solution: Incorporate a decolorization step in your protocol. After dissolving the crude compound in the hot solvent, add a small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Swirl or stir for a few minutes to allow the charcoal to adsorb the colored impurities. Remove the charcoal from the hot solution using gravity filtration (fluted filter paper is recommended) and then proceed with the cooling and crystallization steps.

Frequently Asked Questions (FAQs)

Q: What are common impurities in this compound synthesis?

A: Impurities can include unreacted starting materials, byproducts from side reactions, or residual reagents.[6] Depending on the synthetic route, these could be related to the starting piperidine or methoxyphenol derivatives. Oxidation of the piperidine ring is also a possibility.[6]

Q: Why is slow cooling so important for purity?

A: Crystal formation is a process of molecular self-assembly. Slow cooling allows the molecules of the desired compound to selectively arrange themselves into a stable, ordered crystal lattice. Impurities do not fit well into this lattice and remain in the solution. Rapid cooling can trap impurities within the fast-forming crystal structure, undermining the purification process.[11]

Q: Can I use a mixed-solvent system for recrystallization?

A: Yes, a mixed-solvent or antisolvent system is an excellent alternative if a single suitable solvent cannot be found.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "antisolvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are added to redissolve the precipitate, and the solution is then cooled slowly. For this compound, a system like Ethanol (good solvent) and Diethyl Ether (antisolvent) could be effective.[8]

Q: How should I store the purified this compound?

A: The compound should be stored in a tightly sealed container under refrigerated conditions, typically between 0-8°C, to ensure its stability.[1][2][3]

References

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Google Patents. (1969). US3426028A - Piperidine derivatives and their salts.
  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Products in 4-(2-Methoxyphenoxy)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you identify, understand, and mitigate the formation of common side products, thereby improving yield, purity, and process reliability.

The synthesis of 4-(2-Methoxyphenoxy)piperidine, a key structural motif in various pharmacologically active agents[1][2][3], is most commonly achieved via a Williamson ether synthesis.[4] This SN2 reaction typically involves the coupling of a guaiacolate anion (from 2-methoxyphenol) with an N-protected 4-halopiperidine or a piperidine-4-sulfonate ester, followed by deprotection and salt formation. While robust, this pathway is susceptible to several competing reactions that can lead to challenging impurity profiles. This guide addresses the most frequently encountered issues in a practical question-and-answer format.

Logical Overview of Reaction Pathways

The following diagram illustrates the intended synthetic route to 4-(2-Methoxyphenoxy)piperidine and the primary off-target pathways that lead to common impurities. Understanding these branching points is the first step in effective troubleshooting.

Synthesis_Pathways cluster_main Main Synthetic Route cluster_side Common Side Reactions Guaiacol Guaiacol Anion Guaiacolate Anion Guaiacol->Anion Deprotonation Base Base (e.g., NaH, K2CO3) Piperidine N-Protected 4-Halopiperidine Main_Product Desired Product (O-Alkylation) Piperidine->Main_Product SN2 Williamson Ether Synthesis Elimination_Product Side Product: N-Protected Tetrahydropyridine Piperidine->Elimination_Product E2 Elimination Dimer_Product Side Product: N-Alkylated Dimer Piperidine->Dimer_Product Dimerization (if N-unprotected) Anion->Main_Product SN2 Williamson Ether Synthesis C_Alkylation_Product Side Product: C-Alkylated Isomer Anion->C_Alkylation_Product C-Alkylation Oxidation_Product Side Product: Quinone-type Impurities Anion->Oxidation_Product Oxidation

Caption: Reaction scheme showing the desired SN2 pathway and key side reactions.

Troubleshooting Guide & FAQs
Q1: My reaction is sluggish and incomplete, with significant amounts of unreacted guaiacol and piperidine starting material remaining. What are the likely causes?

A1: Incomplete conversion is a common issue often traced back to reaction conditions and reagent quality.

  • Cause - Insufficient Deprotonation: The formation of the guaiacolate anion is critical. If the base used is too weak, old, or added in stoichiometric insufficiency, the concentration of the active nucleophile will be too low to drive the reaction to completion. For instance, sodium hydride (NaH) is highly effective but degrades upon exposure to moisture.[5][6] Potassium carbonate (K₂CO₃) is a milder, safer alternative but may require higher temperatures or longer reaction times.[6]

  • Troubleshooting & Validation:

    • Verify Base Activity: Use a fresh, unopened container of NaH or titrate your base solution if applicable. When using NaH, ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar).

    • Monitor Deprotonation: Before adding the piperidine electrophile, you can test for complete deprotonation. A small aliquot quenched with D₂O and analyzed by ¹H NMR should show the disappearance of the phenolic proton signal.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are excellent for Williamson ether syntheses as they solvate the cation of the alkoxide, leaving a highly reactive "naked" anion nucleophile.[4][7] Using less polar solvents like THF without a phase-transfer catalyst can significantly slow the reaction rate.[4] Ensure your solvent is anhydrous, as water will quench the base and the nucleophile.

Q2: I've isolated a major byproduct with a mass corresponding to my N-protected piperidine minus H-X (e.g., HCl). What is this impurity?

A2: This is the classic signature of an E2 elimination side product. The guaiacolate anion is not only a good nucleophile but also a reasonably strong base. When it reacts with a secondary alkyl halide like 4-chloropiperidine, it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene—in this case, N-protected 1,2,3,6-tetrahydropyridine.

  • Mechanism: This elimination pathway is a direct competitor to the desired SN2 substitution and is favored by high temperatures and sterically hindered bases.[5][8]

  • Troubleshooting & Validation:

    • Lower the Reaction Temperature: E2 reactions have a higher activation energy than SN2 reactions. Running the reaction at the lowest effective temperature (e.g., 50-80 °C instead of >100 °C) will favor the substitution pathway.[4]

    • Change the Leaving Group: Consider converting the 4-hydroxypiperidine precursor to a tosylate (OTs) or mesylate (OMs) instead of using a halide. These are excellent leaving groups that can often promote SN2 reactions at lower temperatures, thereby minimizing elimination.[8]

    • Use a Milder Base: While a strong base is needed for deprotonation, an excessively strong base in the reaction mixture can favor elimination. Using K₂CO₃ in DMF is often a good compromise that minimizes elimination compared to NaH.[6]

Q3: My product is contaminated with highly colored, difficult-to-remove impurities, giving it a yellow or brown hue. What are they?

A3: Phenols, and especially guaiacol, are susceptible to oxidation, particularly under basic conditions and at elevated temperatures. The resulting impurities are typically quinone-type structures formed from the oxidative coupling of two guaiacol molecules.

  • Mechanism: The guaiacolate anion can be oxidized by trace amounts of air (O₂) in the reaction vessel. This can lead to the formation of radical species that dimerize. The primary colored product identified from guaiacol oxidation is often 3,3'-dimethoxy-4,4'-biphenylquinone.[9][10]

  • Troubleshooting & Validation:

    • Maintain an Inert Atmosphere: This is the most critical control parameter. Ensure your reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

    • Use High-Purity Starting Materials: Guaiacol can be contaminated with catechol, which is even more easily oxidized and can lead to intensely colored side products.[11] Use guaiacol from a reputable supplier and consider purification by distillation if necessary.

    • Purification: If colored impurities form, they can often be removed by treating a solution of the crude product with activated charcoal followed by filtration and recrystallization.

Q4: My mass spectrometry data shows an impurity with the correct mass for my product, but the NMR is inconsistent. Could it be an isomer?

A4: Yes, this is a distinct possibility arising from the ambident nature of the guaiacolate nucleophile. While the oxygen atom is the more nucleophilic site (leading to the desired O-alkylation), the aromatic ring also has nucleophilic character at the ortho and para positions.

  • Mechanism: The phenoxide ion exists in resonance, with negative charge density on the oxygen and on the carbons ortho and para to it. Reaction at a carbon atom results in C-alkylation. While generally a minor pathway for phenoxides, it can become more significant depending on the solvent and counter-ion.

  • Troubleshooting & Validation:

    • Solvent Effects: Polar aprotic solvents (DMF, DMSO) that favor "naked" anions typically promote O-alkylation.[7]

    • Analytical Confirmation: C-alkylated isomers can be distinguished from the desired O-alkylated product using 2D NMR techniques like HMBC and NOESY. An HMBC experiment will show a correlation between the piperidine's C4 proton and the aromatic carbon it's attached to, confirming the connectivity.

    • Starting Material Purity: Ensure your starting 2-methoxyphenol is not contaminated with isomers like 3- or 4-methoxyphenol, which would naturally lead to positional isomers of the final product.

Summary of Potential Side Products
Side ProductCommon NameProbable CauseRecommended Analytical Detection
C₁₁H₁₇NO₂ (if N-Boc protected)Elimination ProductHigh temperature; strong, bulky baseGC-MS, ¹H NMR (alkene signals ~5.5-6.0 ppm)
C₁₄H₁₄O₄ (from guaiacol)Oxidation DimerPresence of oxygen; high temperatureLC-MS, UV-Vis (colorimetric)
C₁₂H₁₇NO₂C-Alkylated IsomerAmbident nature of nucleophileLC-MS (same mass), ¹H & ¹³C NMR, HMBC
C₂₃H₃₄N₂O₃ (if N-Boc protected)N-Alkylated DimerIncomplete N-protection of piperidineLC-MS (high MW), ¹³C NMR
Protocol: Minimizing E2 Elimination and Oxidation Impurities

This protocol incorporates self-validating checkpoints to ensure optimal conditions for favoring the desired SN2 reaction.

  • Reagent and Glassware Preparation (Validation: Inert & Anhydrous Environment):

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.

    • Use anhydrous grade DMF solvent from a sealed bottle.

    • Use fresh, high-purity guaiacol and N-Boc-4-tosyloxypiperidine (using a tosylate leaving group is preferred over a halide to minimize elimination).

    • Use finely ground, anhydrous potassium carbonate (K₂CO₃), dried in an oven.

  • Reaction Setup and Deprotonation (Validation: Nucleophile Formation):

    • Assemble the glassware and purge the entire system with dry nitrogen for 15 minutes. Maintain a gentle nitrogen flow throughout the reaction.

    • To a solution of guaiacol (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).

    • Heat the mixture to 60 °C and stir for 1 hour. The mild base and moderate temperature ensure deprotonation without significant degradation.

  • Nucleophilic Substitution (Validation: Controlled SN2 Reaction):

    • Dissolve N-Boc-4-tosyloxypiperidine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the tosylate solution dropwise to the guaiacolate mixture over 30 minutes at 60 °C. Causality: Slow addition maintains a low concentration of the electrophile, minimizing side reactions.

    • Maintain the reaction temperature at 60-70 °C. Monitor the reaction progress by TLC or LC-MS every 2 hours. Rationale: This temperature is typically sufficient for SN2 with a tosylate leaving group but low enough to disfavor E2 elimination.

  • Workup and Purification:

    • Once the reaction is complete, cool to room temperature and quench by pouring into cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • The crude N-Boc protected product can then be purified by column chromatography before proceeding to the deprotection and salt formation steps.

By implementing these robust controls and understanding the chemical principles behind potential side reactions, researchers can significantly improve the outcome of the this compound synthesis.

References
  • Vertex AI Search. (n.d.).
  • Islam, N. U., et al. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Miller, J. F., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?
  • Omizzine. (n.d.).
  • MacMillan, D. W. C., et al. (2018).
  • Islam, N. U., et al. (n.d.). Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity.
  • Google Patents. (n.d.).
  • LaPlante, S. R., et al. (2013).
  • ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Various Authors. (2016). Why n-alkylation is more favorable than o-alkyation?
  • European Patent Office. (n.d.).
  • PubChem. (n.d.). 4-(2-methoxyphenoxy)piperidine (C12H17NO2).
  • Chem-Impex. (n.d.). This compound.
  • Nenajdenko, V. G., et al. (2021).
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Taurog, A., et al. (1992). An unexpected side reaction in the guaiacol assay for peroxidase. PubMed - NIH.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • Name, Reaction, and Reagent. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Vereecken, L., et al. (2024).
  • Various Authors. (2019). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Goolaouic, C., et al. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION.
  • Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
  • PubChem. (n.d.). 4-(2-Methoxyphenoxy)piperidine | C12H17NO2 | CID 4341691.
  • Google Patents. (n.d.).
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • RSC Publishing. (n.d.). An integrated reaction model of guaiacol hydrodeoxygenation using activated carbon supports: effects of support properties, metals, and solvents.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738.
  • Synblock. (n.d.). CAS 28033-32-1 | 4-(2-Methoxyphenoxy)piperidine.
  • Doerge, D. R., et al. (1994). Identification of the colored guaiacol oxidation product produced by peroxidases. PubMed.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Methoxyphenoxy)piperidine | CAS 162402-33-7 | SCBT.
  • Kettle, A. J., & Winterbourn, C. C. (1998).
  • Chen, X., et al. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.

Sources

4-(2-Methoxyphenoxy)piperidine hydrochloride stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(2-Methoxyphenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Here, you will find troubleshooting guides and frequently asked questions to navigate challenges encountered during experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

For optimal stability and to minimize degradation, the solid compound should be stored in a well-sealed container under refrigerated conditions, typically between 0-8°C.[1][2][3] It is also advisable to protect it from light and moisture to prevent potential photolytic and hydrolytic degradation.

Q2: Is this compound sensitive to light?

While specific photostability data for this exact molecule is not extensively published, compounds containing aromatic rings, such as the methoxyphenyl group, can be susceptible to photodegradation.[4][5] Therefore, as a precautionary measure, it is highly recommended to store the solid material and its solutions in amber vials or otherwise protected from light, especially during long-term storage or when conducting experiments.[6]

Q3: What solvents are suitable for preparing stock solutions?

This compound, being a hydrochloride salt, generally exhibits good solubility in aqueous solutions and polar organic solvents like methanol and ethanol.[1][7] For analytical purposes, using a high-purity solvent that is compatible with your downstream analysis (e.g., HPLC-grade acetonitrile or methanol) is crucial. Always prepare solutions fresh when possible. If storage is necessary, store aliquots at -20°C or -80°C and protect from light.

Q4: What is the primary liability of this molecule in terms of chemical stability?

The structure contains several functional groups that could be susceptible to degradation under stress conditions:

  • Piperidine Ring Nitrogen: The tertiary amine in the piperidine ring is a common site for oxidation, potentially forming an N-oxide.[8]

  • Ether Linkage: The ether bond connecting the piperidine and phenyl rings can be liable to cleavage under harsh acidic conditions.

  • Methoxyphenyl Group: The aromatic ring and methoxy group can be targets for oxidative and photolytic reactions.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common issues observed during the analysis of this compound.

Scenario 1: I observe new, unexpected peaks in my HPLC/LC-MS chromatogram.

  • Question: I prepared a solution of this compound for analysis. After leaving it on the benchtop for several hours, I re-injected it and saw new, smaller peaks eluting near my main compound peak. What could be happening?

  • Analysis & Solution:

    • Identify the Cause: The appearance of new peaks suggests that the compound is degrading in solution. The most common culprits for degradation at ambient conditions are oxidation and photolysis.[9] The piperidine nitrogen is susceptible to oxidation by atmospheric oxygen, and ambient light can initiate photolytic degradation.[5][8]

    • Troubleshooting Steps:

      • Control for Light: Repeat the experiment by preparing a fresh solution and keeping it protected from light (e.g., in an amber autosampler vial). If the new peaks are reduced or absent, photodegradation is the likely cause.

      • Control for Oxidation: Prepare the solution using de-gassed solvents (sparged with nitrogen or argon) and minimize headspace in the vial. If this reduces impurity formation, oxidative degradation is a contributing factor.

      • Characterize the Degradant: If you have access to mass spectrometry (LC-MS), determine the mass of the impurity. An increase of 16 Da relative to the parent compound (m/z of free base C12H17NO2 is 207.13) would strongly suggest the formation of the N-oxide, a common oxidative degradant.[8]

Scenario 2: The physical appearance of my solid sample has changed over time.

  • Question: My bottle of this compound, which was initially a white solid, has developed a yellowish or brownish tint after being in the lab for a year. Is it still pure?

  • Analysis & Solution:

    • Identify the Cause: A change in color is a strong indicator of chemical degradation. This is often caused by slow oxidation or reaction with atmospheric moisture and impurities over long-term storage, especially if the storage conditions were not ideal (e.g., exposure to light, temperature fluctuations, or a poorly sealed container).

    • Recommended Action:

      • Do Not Assume Purity: The material should no longer be considered pure. Using it without verification could compromise your experimental results.

      • Analytical Verification: Re-test the material using a suitable analytical method like HPLC with UV detection or LC-MS. Quantify the purity and identify any significant degradant peaks.

      • Purification or Replacement: If significant degradation has occurred, it is best to either purify the material (if feasible) or purchase a new batch to ensure the integrity of your experiments.

Part 3: In-Depth Technical Guide: Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9][10] These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[11]

Workflow for a Forced Degradation Study

The following diagram outlines a systematic approach to conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water) Control Control Sample (Stored at 2-8°C, protected from light) Prep->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Analyze Analyze All Samples (Control & Stressed) by Stability-Indicating HPLC/LC-MS Control->Analyze Neutralize Neutralize Samples (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->Analyze Compare Compare Chromatograms Analyze->Compare MassBalance Perform Mass Balance (% Assay + % Degradants ≈ 100%) Compare->MassBalance Identify Identify & Characterize Major Degradants MassBalance->Identify

Caption: Workflow for a typical forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of 4-(2-Methoxyphenoxy)piperidine, the following degradation pathways are plausible under stress conditions.

Degradation_Pathways Parent 4-(2-Methoxyphenoxy)piperidine N_Oxide Piperidine N-Oxide (Oxidative Stress) Parent->N_Oxide H2O2 Phenol 4-(2-Hydroxyphenoxy)piperidine (O-Demethylation) Parent->Phenol Oxidative/Thermal Stress Cleavage_Prod1 Piperidin-4-ol Parent->Cleavage_Prod1 Strong Acid Hydrolysis Cleavage_Prod2 Guaiacol (2-Methoxyphenol) Parent->Cleavage_Prod2 Strong Acid Hydrolysis

Caption: Plausible degradation pathways for the molecule.

Experimental Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can adequately detect and resolve the degradants.[10]

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursTo test the stability of the ether linkage and other bonds in an acidic environment.[11]
Base Hydrolysis 0.1 M NaOH60°C24-72 hoursTo evaluate stability in an alkaline environment.[12]
Oxidation 3% H₂O₂Room Temp24 hoursTo induce oxidation, primarily targeting the piperidine nitrogen and potentially the aromatic ring.[10]
Thermal Dry Heat (Solid & Solution)80°C48-96 hoursTo assess the intrinsic thermal stability of the molecule.[13]
Photostability UV/Vis LightRoom TempPer ICH Q1BTo evaluate degradation upon exposure to light, as required by regulatory guidelines.[4]

Step-by-Step Protocol: Oxidative Degradation

  • Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Prepare three samples:

      • Test Sample: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (resulting in a final H₂O₂ concentration of 3%).

      • Control Sample: 1 mL of the stock solution mixed with 1 mL of water. Store protected from light at 2-8°C.

      • Blank Sample: 1 mL of water mixed with 1 mL of 6% hydrogen peroxide.

  • Incubation:

    • Store the "Test Sample" and "Blank Sample" at room temperature, protected from light, for 24 hours. Monitor at intermediate time points (e.g., 2, 6, 12 hours) to track the extent of degradation.

  • Analysis:

    • After the incubation period, dilute all samples (Test, Control, and Blank) with the mobile phase to an appropriate concentration for HPLC analysis.

    • Inject the samples into a validated, stability-indicating HPLC system.

  • Evaluation:

    • Compare the chromatogram of the "Test Sample" to the "Control Sample". New peaks in the test sample are potential oxidative degradants.

    • Use the "Blank Sample" to ensure that no peaks are generated from the stress agent itself.

    • Calculate the percentage of degradation and perform a mass balance assessment. If using LC-MS, analyze the mass-to-charge ratio of the new peaks to aid in structural elucidation.

References

  • Vertex AI Search. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Benchchem. (n.d.). 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride.
  • Chem-Impex. (n.d.). 4-(2-Methylphenoxy)Piperidine Hydrochloride.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • MedCrave online. (2016). Forced degradation studies.
  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
  • Chem-Impex. (n.d.). Clorhidrato de 4-(2-metoxifenoxi)piperidina.
  • ChemicalBook. (n.d.). This compound CAS#: 6024-31-3.
  • Chem-Impex. (n.d.). This compound.
  • Chem-Impex. (n.d.). 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • European Medicines Agency (EMA). (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture.
  • ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method.
  • National Institutes of Health (NIH). (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants.
  • SK pharmteco. (n.d.). Shedding Light on Photo-Stability Forced Degradation.

Sources

Technical Support Center: Troubleshooting 4-(2-Methoxyphenoxy)piperidine Hydrochloride Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for receptor binding assays involving 4-(2-methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.

Introduction to this compound in Receptor Binding

This compound is a versatile chemical intermediate widely used in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][2][3][4] Its structure, featuring a piperidine ring and a methoxyphenoxy group, makes it a valuable scaffold in drug discovery for modulating neurotransmitter systems.[1][2] Given its role as a precursor to active pharmacological agents, it is crucial to meticulously validate its interaction—or lack thereof—with various receptors in binding assays to characterize the specificity of final compounds.

Radioligand binding assays are a cornerstone technique for this purpose, allowing for the precise measurement of ligand affinity for a receptor.[5][6] However, like any sensitive biochemical assay, they are prone to a variety of issues that can compromise data quality. This guide will walk you through the most common challenges and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB)

Question: My non-specific binding is excessively high, sometimes accounting for over 50% of the total binding. What are the likely causes and how can I fix this?

Answer: High non-specific binding (NSB) is a frequent challenge that can mask the true specific signal of your compound of interest.[7][8] NSB is the binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter membrane itself.[8][9] Ideally, NSB should be less than 50% of the total binding at the highest radioligand concentration.[8]

Causality and Solutions:

  • Radioligand Properties: Hydrophobic radioligands tend to exhibit higher NSB due to interactions with the lipid bilayer of the cell membranes.[8][10]

    • Solution: While you cannot change the inherent properties of your radioligand, you can try to minimize its non-specific interactions. Consider using a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).[8] Also, ensure the radiochemical purity of your ligand is high (>90%), as impurities can contribute significantly to NSB.[8]

  • Assay Buffer Composition: The pH and ionic strength of your buffer can influence electrostatic and hydrophobic interactions that lead to high NSB.[7][11]

    • Solution: Optimize your assay buffer.[12] Including agents like bovine serum albumin (BSA) or increasing the salt concentration can help reduce non-specific interactions.[8][11] If you suspect your filter is the source of NSB, pre-treating it with a solution like polyethyleneimine (PEI) can be beneficial.[8]

  • Insufficient Washing: Inadequate removal of the unbound radioligand is a common cause of high background.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of the wash buffer.[7] Using ice-cold wash buffer is critical as it minimizes the dissociation of the specifically bound ligand-receptor complex during the washing process.[8]

  • Excessive Membrane Protein: Too much membrane protein in the assay can increase the available surfaces for non-specific interactions.

    • Solution: Titrate the amount of membrane protein to find the optimal concentration that gives a good specific signal without elevating NSB. A typical starting range is 100-500 µg of membrane protein per assay tube.[8]

Parameter Recommendation for High NSB Rationale
Radioligand Concentration Use at or below the Kd.Minimizes binding to low-affinity, non-specific sites.
Buffer Additives Include 0.1-1% BSA or Bovine Gamma Globulin (BGG).[13]Blocks non-specific sites on membranes and labware.
Wash Steps Increase number and volume of washes with ice-cold buffer.[7][8]Ensures complete removal of unbound radioligand.
Membrane Concentration Titrate to the lowest concentration that provides a robust signal.Reduces the total surface area for non-specific interactions.
Issue 2: Low Signal-to-Noise Ratio

Question: My specific binding signal is very weak, making it difficult to distinguish from the background noise. How can I improve my signal-to-noise ratio?

Answer: A low signal-to-noise (S/N) ratio can stem from either a weak specific signal or high background noise.[14] Optimizing assay conditions to maximize the specific signal while minimizing the non-specific binding is key.[14]

Causality and Solutions:

  • Insufficient Receptor Concentration: There may be too few receptors in your assay to generate a detectable signal.[7]

    • Solution: Perform a protein concentration assay to confirm the amount of receptor in your preparation.[7] Gradually increase the receptor concentration in your assay; however, be mindful that this can also increase NSB.[7]

  • Sub-optimal Incubation Time and Temperature: The binding reaction may not have reached equilibrium, resulting in a lower-than-expected specific signal.[7]

    • Solution: Conduct a time-course experiment to determine the point at which equilibrium is reached.[7] While many binding assays are performed at room temperature, some receptor-ligand interactions may benefit from incubation at 37°C or 4°C.[7][12]

  • Radioligand Issues: The concentration or specific activity of your radioligand may be too low.

    • Solution: Verify the concentration of your radioligand stock.[7] If possible, use a radioligand with a higher specific activity to increase the signal per binding event. It is also crucial to avoid ligand depletion, where more than 10% of the added radioligand is bound, as this can affect the accuracy of binding parameter calculations.[15]

  • Poor Reagent Quality: Degradation of the receptor preparation or the radioligand can lead to a weak signal.[14]

    • Solution: Ensure that membrane preparations are stored properly at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. Confirm the quality and purity of your radioligand.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical radioligand binding assay workflow and the decision points for troubleshooting common problems.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting P1 Prepare Membranes A1 Incubate Membranes, Radioligand, & Test Compound P1->A1 P2 Prepare Buffers & Radioligand P2->A1 P3 Determine Protein Concentration P3->A1 A2 Define Total, Non-Specific, & Specific Binding A1->A2 A3 Separate Bound from Free Ligand (Filtration) A2->A3 A4 Quantify Radioactivity A3->A4 D1 Calculate Specific Binding A4->D1 D2 Analyze Data (e.g., IC50, Kd) D1->D2 T1 Good S/N Ratio? D2->T1 T2 High NSB? (>50% of Total) T1->T2 No S3 Proceed with Experiment T1->S3 Yes T3 Low Specific Signal? T2->T3 No S1 Optimize Buffer (BSA, Salt) Increase Wash Steps Titrate Membrane Conc. T2->S1 Yes S2 Increase Receptor Conc. Optimize Incubation Time/Temp Verify Radioligand Conc. T3->S2 Yes S1->A1 Re-optimize S2->A1

Caption: Workflow for a radioligand binding assay and troubleshooting logic.

Issue 3: Poor Reproducibility Between Replicates

Question: I'm seeing high variability between my replicate wells, which is making my data unreliable. What could be causing this?

Answer: Inconsistent results between replicates can undermine the validity of your findings.[7] This issue often points to technical errors in assay setup or execution.

Causality and Solutions:

  • Inaccurate Pipetting: Small volumes used in binding assays are susceptible to pipetting errors.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like membrane suspensions. Always ensure there are no air bubbles when aspirating or dispensing liquids.[13]

  • Incomplete Mixing: Failure to thoroughly mix reagents can lead to uneven distribution in the assay plate.[7][13]

    • Solution: Gently vortex or invert all stock solutions before adding them to the assay plate.[7] After adding all components to the wells, gently mix the plate on a shaker for a short period before incubation.

  • Temperature Gradients: Uneven temperature across the incubation plate can affect binding kinetics.

    • Solution: Avoid stacking plates in the incubator.[7] Allow plates to equilibrate to the incubation temperature before adding the final reagents.

  • Inconsistent Filtration and Washing: Variations in vacuum pressure or wash duration can lead to inconsistent retention of the receptor-ligand complex.[7]

    • Solution: Ensure a consistent vacuum pressure is applied during filtration.[7] Use a multi-channel washer if available, or be meticulous about washing all wells for the same duration with the same volume of buffer.[7]

Issue 4: Difficulty Determining IC50 or Ki Values

Question: My competition binding curve is flat or does not reach a clear bottom plateau, making it impossible to calculate an accurate IC50. What's wrong?

Answer: A poorly defined competition curve often indicates that the competing ligand is not effectively displacing the radioligand from the receptor.

Causality and Solutions:

  • Incorrect Concentration of Competing Ligand: The concentration range of your test compound, this compound, may be too low to compete with the radioligand.

    • Solution: Expand the concentration range of your competing ligand. You may need to test up to 10 mM for compounds with very low affinity.

  • Inappropriate Radioligand Concentration: Using a radioligand concentration that is too high (well above the Kd) will require a much higher concentration of the competitor to achieve displacement, potentially shifting your IC50 value.

    • Solution: Use a radioligand concentration at or below the Kd. This ensures that you are operating in a sensitive range for competition.

  • Undefined Non-Specific Binding: If the curve does not plateau at the bottom, it's difficult to define the NSB, which is critical for accurate IC50 determination.[16]

    • Solution: In such cases, you should define the non-specific binding using a standard, saturating concentration of a known unlabeled drug that binds to the same receptor.[9][16] This value can then be used as a constant for the bottom plateau during curve fitting.[16]

Protocol: Standard Radioligand Binding Assay (Filtration)

This protocol provides a general framework. Specific parameters should be optimized for your receptor system.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand Stock: Prepare a concentrated stock in an appropriate solvent and dilute to the desired concentration in assay buffer.

    • Competitor Stock: Prepare a serial dilution of this compound in assay buffer.

    • Membrane Preparation: Thaw on ice and dilute to the optimized protein concentration in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding: Add assay buffer, radioligand, a saturating concentration of a known unlabeled ligand, and membrane preparation.

    • Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

  • Incubation:

    • Incubate the plate at the optimized temperature (e.g., room temperature) for the optimized duration (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.

    • Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • For competition assays, plot the percent specific binding against the log concentration of the competitor and fit the data using non-linear regression to determine the IC50.

Decision-Making Flowchart for Assay Optimization

Caption: A decision-making flowchart for optimizing a receptor binding assay.

By systematically addressing these common issues, researchers can enhance the accuracy, reproducibility, and reliability of their receptor binding data for compounds like this compound.

References

  • Vertex AI Search. (2024).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Troubleshooting radioligand binding assay inconsistencies.
  • BenchChem. (n.d.).
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Methods in Molecular Biology, 41, 1-16.
  • Reid, M. J., et al. (2012). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Journal of Analytical & Bioanalytical Techniques, S5.
  • AAT Bioquest. (2024).
  • GraphPad. (n.d.).
  • Charlton, S. J. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16.
  • Khan, M., & Findlay, J. W. A. (Eds.). (2010). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. John Wiley & Sons.
  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay.
  • Carmen, A., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Molecules, 16(9), 7873-7892.
  • GraphPad. (n.d.). Nonspecific binding.
  • WuXi AppTec. (2024).
  • Brimson, J. M., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 298.
  • Chem-Impex. (n.d.).
  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay [Video]. YouTube.
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Azadeh, M., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 89.
  • Eckelman, W. C. (2012). In vitro receptor binding assays: General methods and considerations. Nuclear Medicine and Biology, 39(6), 841-846.
  • Azadeh, M., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 89.
  • SCIEX. (2019).
  • Chem-Impex. (n.d.). This compound.
  • Mott, D. D., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 43(19), 3584-3593.
  • Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride.
  • Chem-Impex. (n.d.). 4-(2'-Methyl-4'-nitrophenoxy) piperidine hydrochloride.
  • PubChem. (n.d.). 4-(2-methoxyphenoxy)piperidine.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. The Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375.

Sources

Technical Support Center: Optimizing Synthesis of 4-(2-Methoxyphenoxy)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(2-methoxyphenoxy)piperidine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1][2] The content is structured in a practical question-and-answer format to directly address specific experimental issues.

Section 1: Reaction Pathway and Core Challenges

The synthesis of 4-(2-methoxyphenoxy)piperidine typically involves a nucleophilic coupling reaction between a 4-substituted piperidine (e.g., 4-hydroxypiperidine) and an activated aryl partner (e.g., 2-methoxyphenol or guaiacol derivative). The two most prevalent methods for forming the key C-O aryl ether bond are the Ullmann condensation and the Buchwald-Hartwig amination. Each pathway, while effective, presents a unique set of challenges that can impact yield, purity, and scalability.

Section 2: Troubleshooting the Ullmann Condensation Route

The Ullmann condensation is a classic, copper-catalyzed method for forming aryl ethers.[3][4] It traditionally requires high temperatures and polar aprotic solvents, though modern iterations have introduced milder conditions.[3][5]

Frequently Asked Questions (FAQs)

Q1: My Ullmann reaction shows low or no conversion. What are the primary factors to investigate?

A: Low conversion in an Ullmann coupling for this specific scaffold is often traced back to several key parameters:

  • Catalyst Activity: Traditional copper powder can have variable activity. Ensure you are using "activated" copper, or preferably, a well-defined Cu(I) salt like CuI or CuBr.[6] For enhanced reactivity, especially in non-polar solvents, pre-formed catalysts like CuIPPh₃ can be significantly more effective.[6]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditional choices that help solubilize the reactants and mediate the reaction at high temperatures (often >150 °C).[3][5] However, some modern systems work surprisingly well in non-polar solvents like toluene or xylene, which can simplify workup.[6] If you are experiencing decomposition, a lower boiling point solvent might be necessary, coupled with a more active catalyst system.

  • Base Selection: The choice of base is critical. Stronger bases can deprotonate the piperidinol, but may also lead to side reactions. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] The cation can have a significant effect; for instance, in some systems, K₂CO₃ provides superior yields compared to Cs₂CO₃ or Na₂CO₃ in toluene.[6]

  • Atmosphere Control: While not as sensitive as palladium-catalyzed reactions, ensuring an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidation of the phenoxide and catalyst, especially at high temperatures.

Q2: I'm observing a significant amount of a des-bromo/iodo side product from my aryl halide. What causes this and how can I prevent it?

A: The formation of a hydrodehalogenated arene (e.g., guaiacol from 2-bromoanisole) is a known side reaction, particularly if there are sources of protons or hydride in the reaction mixture.[7]

  • Moisture: Rigorously dry your solvent and reagents. Water can protonate intermediates and quench the reaction.

  • Base Quality: Ensure your base is anhydrous.

  • Ligand Addition: The addition of a ligand, such as 1,10-phenanthroline, can stabilize the copper catalyst and favor the desired C-O coupling pathway over reductive dehalogenation.[7]

Q3: The reaction produces a dark, tarry mixture that is difficult to work up. How can I improve the reaction profile?

A: Dark coloration and tar formation are indicative of decomposition, often due to excessive heat or side reactions involving the starting materials or products.[8]

  • Temperature Optimization: While Ullmann reactions are known for high temperatures, it's crucial to find the optimal balance. Try reducing the temperature in 10-15 °C increments. A more active catalyst system (e.g., using a ligand) may allow for significantly lower reaction temperatures.[5]

  • Reaction Time: Monitor the reaction by TLC or LCMS. Prolonged heating after the reaction has reached completion can lead to product degradation.

  • Guaiacol Purity: Impurities in guaiacol, such as catechol, can lead to the formation of colored oxidation byproducts.[9][10] Ensure the purity of your starting phenol.

Section 3: Troubleshooting the Buchwald-Hartwig C-O Coupling Route

The Buchwald-Hartwig reaction is a powerful, palladium-catalyzed method that often proceeds under milder conditions than the Ullmann condensation.[11][12] However, it is highly sensitive to catalyst, ligand, base, and atmospheric conditions.[13][14]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig C-O coupling is sluggish or fails completely. Where should I start troubleshooting?

A: This is a common issue, and a systematic approach is key. The catalytic cycle involves several sensitive steps.

  • Exclusion of Oxygen: This is the most critical factor. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen.[13] Ensure you are using rigorous anaerobic techniques:

    • Degas your solvent by sparging with argon or nitrogen for at least 30 minutes, or use the freeze-pump-thaw method.[13]

    • Use Schlenk techniques or a glovebox for assembling the reaction.[13]

  • Catalyst and Ligand Choice: For C-O couplings, particularly with less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential.[15][16]

    • Palladium Source: Use a reliable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂. Air-stable precatalysts (e.g., XPhos Palladacycle) are highly recommended as they are easier to handle and provide more consistent results.[15]

    • Ligand: Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. The choice of ligand can be substrate-dependent, so screening may be necessary.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[17] Other bases like K₃PO₄ or Cs₂CO₃ can be used, especially if your substrate is base-sensitive, but may require higher temperatures.[14][16]

Q2: My main side product is the homocoupling of my aryl halide (biaryl formation). How do I suppress this?

A: Biaryl formation occurs when two aryl halide molecules couple together. This side reaction is competitive with the desired C-O coupling.

  • Optimize Catalyst-to-Ligand Ratio: A ratio of 1:1 to 1:2 (Pd:Ligand) is typical.[13] An excess of ligand can sometimes suppress side reactions by ensuring the palladium center remains properly coordinated.

  • Ligand Choice: Select a ligand that promotes rapid reductive elimination of the C-O bond over C-C bond formation.[13]

  • Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can minimize its concentration at any given time, disfavoring the homocoupling pathway.

Workflow Diagram: Troubleshooting Buchwald-Hartwig Reactions

Buchwald_Troubleshooting Start Reaction Failure (Low/No Conversion) Check_Inert Verify Inert Atmosphere Start->Check_Inert Is O2 excluded? Check_Catalyst Evaluate Catalyst & Ligand Start->Check_Catalyst Is catalyst active? Check_Base Assess Base & Solvent Start->Check_Base Is base appropriate? Check_Inert->Check_Catalyst Yes Degas Degas Solvents (Ar sparge, F-P-T) Check_Inert->Degas No Check_Catalyst->Check_Base Yes Use_Precatalyst Switch to Air-Stable Precatalyst (e.g., G4 XPhos) Check_Catalyst->Use_Precatalyst No/Unsure Strong_Base Use Strong Base (NaOtBu, K3PO4) Check_Base->Strong_Base No Optimize_Temp Optimize Temperature (80-110 °C) Check_Base->Optimize_Temp Yes Schlenk Use Schlenk Line or Glovebox Degas->Schlenk Schlenk->Check_Inert Screen_Ligands Screen Bulky Ligands (XPhos, RuPhos) Use_Precatalyst->Screen_Ligands Screen_Ligands->Check_Catalyst Strong_Base->Check_Base Success Successful Reaction Optimize_Temp->Success

Caption: Decision tree for troubleshooting common Buchwald-Hartwig reaction failures.

Section 4: Purification and Hydrochloride Salt Formation

The final stage of the synthesis—purification of the free base and its conversion to the hydrochloride salt—is critical for obtaining a stable, high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and difficult to purify by column chromatography due to peak tailing. What are my options?

A: Basic amines like 4-(2-methoxyphenoxy)piperidine are notorious for causing peak tailing on silica gel.

  • Acid-Base Extraction: This is often the most effective initial purification step. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl).[18][19] Your basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind.[18][20] Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified free base into an organic solvent.[18][19]

  • Chromatography Modifiers: If chromatography is necessary, add a small amount of a basic modifier to the eluent, such as triethylamine (~1%) or ammonium hydroxide, to suppress the interaction with acidic silica sites and improve peak shape.

  • Switch to Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

Q2: I'm having trouble getting the hydrochloride salt to crystallize. It just oils out. What should I do?

A: "Oiling out" during salt formation is a common problem, usually caused by impurities or issues with the solvent system.[21]

  • Purity is Key: Ensure the free base is as pure as possible before attempting salt formation. Residual solvents or reaction byproducts can inhibit crystallization.

  • Solvent System:

    • Dissolve the purified free base in an anhydrous, non-polar solvent where the hydrochloride salt is insoluble, such as diethyl ether or ethyl acetate.[21]

    • Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.[21] Avoid using aqueous HCl, as the presence of water can promote oiling.[22]

    • If it still oils out, try a different solvent system. Isopropanol is often a good choice for recrystallizing amine hydrochlorides.[23]

  • Induce Crystallization:

    • Cool the solution slowly. Rapid cooling can cause oils to form.[21]

    • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[21]

    • Add a seed crystal from a previous successful batch if available.

Q3: The final hydrochloride salt is off-color (yellow or brown). How can I obtain a white solid?

A: Discoloration is usually due to small amounts of oxidized impurities.[8]

  • Activated Charcoal Treatment: Dissolve the hydrochloride salt in a suitable solvent (e.g., ethanol or isopropanol) by heating.[23] Add a small amount of activated charcoal (decolorizing carbon), keep the solution hot for a few minutes, and then filter it while hot through a pad of Celite to remove the charcoal. The filtrate can then be cooled to recrystallize the purified, colorless salt.

  • Recrystallization: A simple recrystallization from a suitable solvent like ethanol or isopropanol/ether can often remove colored impurities.[19][23]

Table 1: Solvent Selection for Recrystallization of Hydrochloride Salt
Solvent SystemAdvantagesDisadvantagesBest For
Isopropanol (IPA) Good solvating power when hot, poor when cold.[23]Can be difficult to remove all traces under vacuum.General purpose recrystallization.
Ethanol (EtOH) Similar to IPA, readily available.Salts can have higher solubility, potentially reducing yield.[23]When higher solubility is needed to remove less soluble impurities.
IPA / Diethyl Ether Allows for fine-tuning of polarity to induce precipitation.Requires careful addition of the anti-solvent (ether).Precipitating salts that are too soluble in pure alcohols.[23]
Acetonitrile (ACN) Good for precipitating salts; easy to remove.More toxic than alcohols.Cases where residual alcohol is problematic.

Section 5: Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser under high vacuum and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl halide (1.0 equiv), 4-hydroxypiperidine (1.2 equiv), the appropriate phosphine ligand (e.g., XPhos, 1.5-3 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%). If using a palladacycle precatalyst, add it directly (2-4 mol%). Finally, add the anhydrous base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1-0.5 M.[13][14]

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring under a positive pressure of argon.[13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude free base via acid-base extraction or column chromatography.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2x). The basic piperidine product will be protonated and move into the aqueous layer.[19][20]

  • Separation: Combine the acidic aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the pH is >10.[18] This deprotonates the piperidine derivative, making it less water-soluble.

  • Final Extraction: Extract the basified aqueous layer with fresh organic solvent (e.g., DCM, 3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.[19]

Protocol 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the purified free base (1.0 equiv) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring vigorously, add a solution of 2.0 M HCl in diethyl ether (1.0-1.1 equiv) dropwise. A white precipitate should form immediately.[21]

  • Digestion: Continue stirring the resulting slurry for 30-60 minutes at room temperature to ensure complete salt formation.

  • Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the salt under high vacuum to remove all residual solvents.

References

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved January 2, 2026.
  • Yeager, G. W., & Schissel, D. N. (2001). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Organic Letters, 3(10), 1511–1514.
  • 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. (2009). ARKIVOC, 2009(14), 255-265.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). Molecules, 25(19), 4493.
  • The Ullmann Ether Condensation. (1974). Russian Chemical Reviews, 43(8), 679-689.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 2, 2026.
  • Purification of Hydrochloride. (n.d.). ECHEMI. Retrieved January 2, 2026.
  • Process for the purification of amines. (1967). U.S.
  • Purification of primary aromatic amine hydrohalides of the benzene series. (1932). U.S.
  • Catalysis Essentials: Understanding Buchwald-Hartwig Amination with Palladacycles. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026.
  • Method development for the purification of polar piperidine derivatives. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Buchwald-Hartwig Amin
  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. (2007).
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). Synfacts, 15(11), 1240.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube.
  • Technical Support Center: Scaling Up the Synthesis of (R)-2-(Thiophen-3-yl)piperidine. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. (2019). Organic Process Research & Development, 23(8), 1725–1739.
  • Synthesis of 4-(2-methoxyethoxy)piperidine. (n.d.). PrepChem.com. Retrieved January 2, 2026.
  • Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Troubleshooting Ullmann Couplint : r/Chempros. (2023). Reddit.
  • Piperidine Purification and Isolation: A Technical Support Guide. (n.d.). BenchChem. Retrieved January 2, 2026.
  • Purification of organic hydrochloride salt? (2017).
  • This compound. (n.d.). Chem-Impex. Retrieved January 2, 2026.
  • This compound. (n.d.). Chem-Impex. Retrieved January 2, 2026.
  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005).
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Ullmann Condensation. (n.d.). SynArchive. Retrieved January 2, 2026.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (2021).
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org.
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2020). The Journal of Organic Chemistry, 85(11), 7136–7144.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2187.
  • An unexpected side reaction in the guaiacol assay for peroxidase. (1992). Analytical Biochemistry, 205(2), 271-277.
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2018). Advances in Heterocyclic Chemistry, 125, 191-248.
  • Identification of the colored guaiacol oxidation product produced by peroxidases. (1995). Archives of Biochemistry and Biophysics, 316(1), 113-119.
  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. (2000). Journal of Medicinal Chemistry, 43(22), 4235-4248.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2014). Pakistan Journal of Pharmaceutical Sciences, 27(5), 1317-1323.
  • 4-hydroxy-piperidine derivatives and their preparation. (1974). U.S.
  • Guaiacol Oxidation Products in the Enzyme-Activity Assay Reaction by Horseradish Peroxidase Catalysis. (2010). Journal of Agricultural and Food Chemistry, 58(20), 11004-11010.

Sources

Technical Support Center: 4-(2-Methoxyphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in pharmaceutical development and neuroscience research, 4-(2-Methoxyphenoxy)piperidine hydrochloride (CAS No. 6024-31-3) requires careful handling to ensure experimental success and user safety.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established safety protocols and chemical principles.

Compound Profile and Specifications

This table summarizes the essential properties of this compound for quick reference.

PropertyValueSource(s)
CAS Number 6024-31-3[1][3]
Molecular Formula C₁₂H₁₇NO₂·HCl[1][2][4]
Molecular Weight 243.73 g/mol [1][2][4]
Appearance White solid[1][2]
Recommended Storage 0-8 °C, dry, tightly sealed[1][2][4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Poor Solubility

  • Question: "I'm having trouble dissolving the compound, or the solubility seems to vary between batches. What could be the cause?"

  • Answer:

    • Underlying Cause: As a hydrochloride salt, this compound is generally expected to have good solubility in polar solvents.[1][6] However, issues can arise from using a suboptimal solvent or from changes in the compound due to improper storage. The compound's hygroscopic nature (tendency to absorb moisture) can alter its effective weight, leading to concentration errors.

    • Troubleshooting Steps:

      • Verify Solvent Choice: While solubility data is not extensively published, hydrochloride salts of similar structures are often soluble in water, DMSO, and ethanol. If using a non-polar solvent, solubility will be limited.

      • Check for Hydration: If the compound has been exposed to air, it may have absorbed moisture. This increases the total weight, meaning the actual amount of active compound is less than weighed, affecting concentration. Always handle the compound quickly and store it in a desiccator.

      • Aid Dissolution: Gentle warming or sonication can help dissolve the compound. However, avoid excessive heat, which could promote degradation.

      • pH Adjustment: The solubility of piperidine derivatives can be pH-dependent. Ensure the pH of your aqueous solution is compatible with maintaining the protonated, soluble form of the compound.

Issue 2: Compound Appears Clumpy, Discolored, or Oily

  • Question: "My white, solid compound now appears off-white, clumpy, or slightly oily. Is it still usable?"

  • Answer:

    • Underlying Cause: Physical changes are a primary indicator of degradation. This can be caused by exposure to moisture (leading to clumping), light, or elevated temperatures.[7] Such degradation can compromise the compound's purity and reactivity, leading to failed experiments.

    • Troubleshooting Steps:

      • Cease Use: Do not use a compound that has visibly degraded. The presence of impurities can yield misleading or unrepeatable results.

      • Review Storage Protocol: This issue points directly to a breach in storage conditions. Ensure the container is tightly sealed and stored in a cold (0-8 °C), dry environment, protected from light.[1][2] For long-term storage, consider a desiccator cabinet within the cold storage unit.

      • Procure a New Batch: It is essential to start with a fresh, high-purity batch of the compound to ensure the integrity of your results.

Issue 3: Inconsistent Experimental Results or Loss of Activity

  • Question: "My experiments are yielding inconsistent results or a complete loss of expected biological activity. Could the compound be the problem?"

  • Answer:

    • Underlying Cause: Assuming other experimental parameters are controlled, inconsistent results often trace back to the integrity of the reagent. This can be due to degradation of the solid compound or, more commonly, the instability of stock solutions. Upon combustion or decomposition, the compound can break down into nitrogen oxides, carbon oxides, and hydrogen chloride.[7][8]

    • Troubleshooting Steps:

      • Prepare Fresh Stock Solutions: Do not use old stock solutions. It is best practice to prepare stock solutions fresh for each experiment or, if stability is confirmed, use aliquots that have been stored properly (frozen, protected from light) and have not undergone multiple freeze-thaw cycles.

      • Evaluate Solution Stability: If you must store stock solutions, perform a stability test. Compare the performance of a freshly prepared solution against an aged one in a controlled assay.

      • Inert Atmosphere: When preparing and storing solutions, particularly in organic solvents, purging the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

// Nodes start [label="Problem:\nInconsistent or Failed\nExperimental Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_compound [label="Step 1: Visually Inspect\nthe Solid Compound", fillcolor="#FBBC05", fontcolor="#202124"]; is_degraded [label="Is it discolored, clumpy,\nor oily?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; discard [label="Action: Discard Compound.\nReview storage protocols.\nProcure new batch.", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; looks_ok [label="Looks OK", shape=plaintext]; check_solution [label="Step 2: Evaluate Stock\nSolution Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; is_fresh [label="Was the stock solution\nprepared fresh?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_fresh [label="Action: Prepare a fresh\nstock solution. Use a\nvalidated solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_storage [label="Was the old solution\nstored properly?\n(Frozen, protected from light,\nminimal freeze-thaw cycles)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_params [label="Step 3: Review\nExperimental Parameters", fillcolor="#FBBC05", fontcolor="#202124"]; final_outcome [label="Outcome: Re-run experiment\nwith validated compound\nand fresh solution.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_compound; check_compound -> is_degraded; is_degraded -> discard [label="Yes"]; is_degraded -> looks_ok [label="No"]; looks_ok -> check_solution; check_solution -> is_fresh; is_fresh -> check_params [label="Yes"]; is_fresh -> prepare_fresh [label="No"]; prepare_fresh -> final_outcome; check_params -> final_outcome; discard -> start [style=dashed, label="Restart with\nnew material"];

} caption: Troubleshooting workflow for experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the mandatory safety precautions for handling this compound? A: You must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[8][9] All handling of the solid compound should be done in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of dust particles.[9][10] The compound is classified as a skin, eye, and respiratory irritant.[8][9] In case of contact, flush the affected area with copious amounts of water and seek medical advice.[8][10]

Q2: What are the ideal long-term storage conditions? A: For long-term stability, the compound should be stored at 0-8 °C in a tightly sealed container to prevent moisture absorption.[1][2] Storing the container within a desiccator in a refrigerator is the best practice. Protect the compound from light.

Q3: How should I prepare a stock solution? A: Use the detailed protocol below. The key is to use a high-purity solvent in which the compound is freely soluble (e.g., DMSO for organic-based assays, sterile water for some aqueous buffers). As the hydrochloride salt form is designed to improve solubility, it should dissolve readily in polar solvents.[2][6]

Q4: What are the known chemical incompatibilities? A: Avoid contact with strong oxidizing agents, as these can lead to a vigorous and potentially hazardous reaction.[7][8]

Experimental Protocols

Protocol for Preparation of a Stock Solution (e.g., 10 mM in DMSO)

This protocol provides a self-validating system for creating a reliable stock solution.

  • Pre-Experiment Preparation:

    • Don appropriate PPE: lab coat, safety glasses, and nitrile gloves.

    • Perform all weighing and initial solvent addition inside a chemical fume hood.

    • Allow the sealed container of this compound to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold, hygroscopic solid.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance.

    • Carefully weigh the desired amount of the compound. For a 10 mM solution, you would need 2.437 mg per 1 mL of solvent.

    • Record the exact weight.

  • Dissolution:

    • Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely and vortex for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution should be obtained. Gentle warming (to ~37°C) or brief sonication can be used if dissolution is slow.

  • Storage of Stock Solution:

    • For immediate use, the solution is ready.

    • For storage, it is highly recommended to create single-use aliquots in smaller, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Purge the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing to minimize oxidation.

    • Store aliquots at -20°C or -80°C, protected from light.

References

Technical Support Center: Purification of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(2-Methoxyphenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.[1] We will explore the underlying principles of various purification techniques and offer practical, field-proven protocols to help you achieve high-purity material for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include:

  • Unreacted starting materials: Such as 4-hydroxypiperidine and 2-methoxyphenol.

  • Byproducts from side reactions: These can include products of over-alkylation or side reactions involving the piperidine ring.[2]

  • Reagent-related impurities: Byproducts from reagents used during the synthesis.

  • Solvents: Residual solvents from the reaction or workup.

  • Water: Can be a significant impurity, especially after aqueous workup procedures.[3]

Q2: My purified this compound is off-white or yellowish. What could be the cause?

A2: Discoloration, such as a yellow tint, in piperidine derivatives can often be attributed to the presence of oxidation products. Piperidines can be susceptible to oxidation, leading to colored impurities. The presence of residual starting materials or byproducts can also contribute to discoloration.

Q3: I am observing peak tailing when analyzing my compound by HPLC. What is the reason and how can I fix it?

A3: Peak tailing in HPLC is a common issue when analyzing basic compounds like piperidines on standard silica-based columns. This is due to strong interactions between the basic nitrogen of the piperidine and acidic silanol groups on the stationary phase. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of an amine like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1%) can be added to the mobile phase to "mask" the acidic silanol groups, leading to improved peak shape.[4]

  • Use a base-deactivated column: These columns are specifically designed for the analysis of basic compounds and have a reduced number of accessible silanol groups.

  • Adjust the mobile phase pH: Using a buffer to control the pH of the mobile phase can also help to improve peak shape.

Q4: Can I use normal phase flash chromatography to purify the hydrochloride salt?

A4: Direct purification of the hydrochloride salt on standard silica gel can be challenging due to its high polarity, which can lead to poor mobility and streaking on the column. It is generally recommended to purify the free base form of 4-(2-Methoxyphenoxy)piperidine using normal phase chromatography and then convert the purified free base to the hydrochloride salt. If you must use chromatography on the salt, consider using reverse-phase chromatography or a more polar stationary phase like alumina.

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification process and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization
Oiling out during recrystallization The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling rate is too fast, preventing crystal lattice formation.- Solvent Selection: Re-evaluate your recrystallization solvent. A good solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[5] Consider a two-solvent system where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent (anti-solvent).[5][6] - Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
Low recovery after recrystallization The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used.- Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Solvent System: If using a single solvent, try adding a miscible anti-solvent in which your compound is insoluble to precipitate more of the product.[6] - Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Poor separation in acid-base extraction Incomplete protonation or deprotonation of the amine. Emulsion formation.- pH Adjustment: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) during the basification step. Use a pH meter for accurate measurement. - Emulsion Breaking: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.
Product is still impure after a single purification step The chosen purification method is not effective for removing certain impurities. The impurity has very similar properties to the target compound.- Multi-step Purification: It may be necessary to combine different purification techniques. For example, an acid-base extraction to remove neutral or acidic impurities followed by recrystallization or column chromatography for further purification. - Technique Optimization: Re-evaluate and optimize the parameters of your current purification method (e.g., solvent gradient in chromatography, recrystallization solvent).

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to find a solvent that dissolves the crude product when hot but not when cold, while the impurities remain either soluble or insoluble at all temperatures.

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • Add different solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, or mixtures like ethanol/diethyl ether) dropwise at room temperature to assess solubility.[7]

  • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[5]

  • If a single solvent is not ideal, a two-solvent system can be employed.[6] Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.

Table of Potential Recrystallization Solvents:

Solvent/SystemComments
Isopropanol (IPA)A commonly used solvent for recrystallizing amine hydrochloride salts.[7]
EthanolAnother good option, though the salt may have higher solubility than in IPA.[7]
AcetonitrileCan be effective, may require heating.
Ethanol/Diethyl EtherA two-solvent system. Dissolve in hot ethanol and add diethyl ether as the anti-solvent.[7]
Isopropanol/HexaneAnother two-solvent system option.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to completely dissolve the compound.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum.

Diagram of the Recrystallization Workflow:

G A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (if necessary) B->C Insoluble impurities removed D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G Soluble impurities removed H Dry Crystals G->H I Pure Product H->I

Caption: Workflow for purification by recrystallization.

Protocol 2: Purification by Acid-Base Extraction

This technique is highly effective for separating basic compounds like 4-(2-Methoxyphenoxy)piperidine from neutral or acidic impurities. The principle relies on the ability to change the solubility of the amine by protonating it to form a water-soluble salt.[8][9]

1. Dissolution:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

2. Acidic Wash:

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 4-(2-Methoxyphenoxy)piperidine will be protonated to its hydrochloride salt and move into the aqueous layer.

  • Separate the two layers. The neutral and acidic impurities will remain in the organic layer.

3. Basification and Re-extraction:

  • Cool the acidic aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH solution) until the pH is >10. This will deprotonate the hydrochloride salt, regenerating the free base.

  • Extract the free base back into an organic solvent (e.g., dichloromethane) by performing several extractions.

4. Drying and Concentration:

  • Combine the organic extracts and dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free base.

5. Conversion to Hydrochloride Salt:

  • Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.

  • Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram of the Acid-Base Extraction Workflow:

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer A Crude Mixture in Organic Solvent B Add 1M HCl (aq) A->B C Shake & Separate B->C D Protonated Amine (Water Soluble) C->D G Neutral/Acidic Impurities C->G E Add NaOH (aq) to pH > 10 D->E F Extract with Organic Solvent E->F H Purified Free Base in Organic Solvent F->H I Dry & Concentrate H->I J Purified Free Base I->J K Convert to HCl Salt J->K L Pure Hydrochloride Salt K->L

Caption: General workflow for purification by acid-base extraction.

Protocol 3: Purification by Flash Column Chromatography (of the Free Base)

Flash chromatography is a rapid form of preparative column chromatography that is highly effective for purifying organic compounds.[10][11] For basic compounds like 4-(2-Methoxyphenoxy)piperidine, modifications to the standard procedure are often necessary to achieve good separation.[4]

1. TLC Analysis and Eluent Selection:

  • Dissolve a small amount of the crude free base in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures).

  • To improve the spot shape and reduce tailing, add a small amount of triethylamine (e.g., 1%) to the eluent.

  • An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.

2. Column Packing:

  • Pack a glass column with silica gel (40-63 µm particle size) as a slurry in the chosen eluent.[11]

3. Sample Loading:

  • Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane.

  • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel ("dry loading").[11] To do this, dissolve the compound in a volatile solvent, add silica gel, and evaporate the solvent to obtain a free-flowing powder.

4. Elution and Fraction Collection:

  • Apply the sample to the top of the column.

  • Elute the column with the chosen solvent system, applying positive pressure (using compressed air or a pump) to achieve a fast flow rate.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

5. Concentration:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified free base. This can then be converted to the hydrochloride salt as described in Protocol 2.

Diagram of the Flash Chromatography Workflow:

G A Crude Free Base B TLC for Eluent Selection A->B D Load Sample (Wet or Dry) A->D C Pack Silica Gel Column B->C E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Free Base I->J K Convert to HCl Salt J->K L Pure Hydrochloride Salt K->L

Caption: General workflow for purification by flash column chromatography.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining purity and quantifying impurities.[12][13][14][15] A reversed-phase C18 column is often suitable, with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. A purity of ≥ 96% is often determined by NMR.[1]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help to identify impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

By following the guidance and protocols outlined in this technical support center, you will be well-equipped to tackle the challenges of purifying this compound and obtain high-quality material for your scientific endeavors.

References

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, January 12). CWE of Piperidine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2006/055321 A2.
  • Google Patents. (n.d.). CN102060753A - Refining method of 4-phenylaminopiperidine analgesic.
  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Muszalska, I., & Ładowska, H. (2003). A validated spectrophotometric and liquid chromatography method for determination and purity evaluation of 4-methoxy-2-[2-hydroxy-3(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Il Farmaco, 58(7), 513–519.
  • International Journal of Pharmaceutical Research & Analysis. (n.d.). Flash chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Retrieved from [Link]

  • Google Patents. (n.d.). SU634665A3 - Method of obtaining piperidine derivatives or salts thereof.
  • Muszalska, I., & Ładowska, H. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography?. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Grygorenko, O. O., Artamonov, O. S., Zozulya, S., & Komarov, I. V. (2021).
  • ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

Sources

Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Analysis of 4-(2-Methoxyphenoxy)piperidine and 4-(4-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the precise spatial arrangement of atoms within a molecule, known as isomerism, can profoundly dictate its pharmacological profile. Positional isomers, compounds sharing the same molecular formula but differing in the position of a functional group on a core scaffold, often exhibit remarkably different activities, selectivities, and pharmacokinetic properties. This guide provides an in-depth comparison of two such positional isomers: 4-(2-methoxyphenoxy)piperidine hydrochloride (the ortho isomer) and 4-(4-methoxyphenoxy)piperidine hydrochloride (the para isomer). Both compounds are recognized as versatile intermediates in pharmaceutical research, particularly in the development of therapies for neurological disorders.[1][2] This analysis, aimed at researchers and drug development professionals, will delve into the structural nuances that influence their biological activity, supported by available experimental data and established principles of structure-activity relationships (SAR).

The Critical Role of the Methoxy Group's Position

The core structure of these molecules features a piperidine ring linked via an ether oxygen to a methoxy-substituted phenyl ring. The sole difference lies in the location of the methoxy (-OCH₃) group on the phenyl ring: the ortho (2-position) or the para (4-position). This seemingly minor alteration has significant implications for the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets.

Key Structural Considerations:

  • Steric Hindrance: The ortho isomer experiences greater steric hindrance due to the proximity of the bulky methoxy group to the ether linkage. This can influence the molecule's preferred conformation and its ability to fit into a receptor's binding pocket.

  • Electronic Effects: The methoxy group is an electron-donating group. Its position on the aromatic ring affects the electron density of the phenoxy oxygen and the aromatic system itself, which can be crucial for interactions such as hydrogen bonding and π-π stacking with amino acid residues in a protein target.

  • Lipophilicity and Solubility: Positional isomerism can subtly alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The hydrochloride salt form of both isomers enhances their water solubility, a desirable trait for in vitro assays and formulation.[1][2]

Comparative Pharmacological Activity: An Evidence-Based Discussion

Direct, head-to-head comparative studies of these two specific isomers are not extensively documented in publicly available literature. However, by examining data from structurally related compounds and applying established SAR principles, we can infer their likely differences in activity.

Insights from Sigma-1 Receptor Ligands

Research into phenoxyalkylpiperidines as ligands for the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein implicated in a variety of neurological conditions, provides valuable data for the para isomer. A study on a series of these compounds reported that 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (a close analog of our para isomer) displayed subnanomolar affinity for the σ₁ receptor. This highlights the potential of the 4-methoxyphenoxy motif for high-affinity binding at this target.

Extrapolating from NMDA Receptor Antagonists

Studies on N-(2-phenoxyethyl)-4-benzylpiperidine derivatives as antagonists of the N-methyl-D-aspartate (NMDA) receptor offer compelling evidence for the favored activity of para-substituted analogs. In one study, the introduction of a hydroxyl group at the para position of the phenoxy ring resulted in an approximately 25-fold increase in potency at the NR1/2B subunit of the NMDA receptor.[3] While this involves a hydroxyl group rather than a methoxy group, it strongly suggests that the para position is a privileged site for substitution to enhance activity at this particular receptor. This is likely due to the para substituent being able to engage in favorable interactions within a specific sub-pocket of the receptor binding site, an interaction that is sterically hindered for the ortho isomer.

General Principles of Ortho vs. Para Substitution in Phenoxypiperidines

Across various studies on phenoxypiperidine derivatives, a recurring theme is the significant impact of the substituent's position on the phenoxy ring. In many cases, para substitution is found to be more favorable for biological activity than ortho substitution. This can be attributed to the ortho substituent's potential to create steric clashes, disrupt optimal binding conformations, or alter the electronic properties of the phenoxy moiety in a way that is detrimental to receptor binding.

Hypothetical Comparative Activity Profile

Based on the available evidence from structurally related compounds, we can construct a hypothetical comparative activity profile for the two isomers. It is crucial to note that this is an extrapolation and requires experimental validation.

Feature4-(2-Methoxyphenoxy)piperidine HCl (Ortho)4-(4-Methoxyphenoxy)piperidine HCl (Para)Rationale
Potential Biological Target(s) Neurological receptors (e.g., GPCRs, ion channels)Neurological receptors (e.g., Sigma-1, NMDA, GPCRs)Both are cited for use in neuroscience research.[1][2]
Predicted Affinity/Potency Likely lowerPotentially higherEvidence from related NMDA receptor antagonists and general SAR principles suggest para-substitution is often favorable for enhanced potency.[3]
Steric Hindrance at Binding Site HigherLowerThe ortho-methoxy group is in closer proximity to the piperidine linkage.
Conformational Flexibility More restrictedLess restrictedReduced steric hindrance in the para isomer may allow for more favorable binding conformations.

Experimental Design for a Head-to-Head Comparison

To definitively elucidate the activity differences between these two isomers, a series of well-designed experiments are necessary. As a Senior Application Scientist, I would propose the following workflow:

Target Identification and Primary Screening

Given their documented use in neuroscience research, a primary screening panel should include a diverse set of central nervous system (CNS) targets. This would typically involve radioligand binding assays to assess the affinity of each isomer for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Workflow: Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Cell Culture expressing target receptor B Membrane Preparation A->B C Incubate membranes with radioligand and test compound (ortho or para isomer) B->C D Separate bound from free radioligand (e.g., filtration) C->D E Quantify bound radioactivity D->E F Calculate Ki values E->F

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays for Confirmed Hits

For any targets where significant binding affinity is observed, functional assays should be conducted to determine whether the compounds act as agonists, antagonists, or inverse agonists. For GPCRs, this could involve measuring second messenger levels (e.g., cAMP or Ca²⁺ flux).

Experimental Protocol: cAMP Functional Assay for a Gs-coupled GPCR

Objective: To determine the functional effect of the ortho and para isomers on a Gs-coupled GPCR.

Materials:

  • HEK293 cells transiently expressing the target GPCR.

  • This compound and 4-(4-methoxyphenoxy)piperidine hydrochloride stock solutions.

  • Forskolin (a known adenylyl cyclase activator).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture reagents.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the ortho and para isomers in assay buffer.

  • Agonist Mode:

    • Add the different concentrations of each isomer to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the different concentrations of each isomer for a specified time (e.g., 15 minutes).

    • Add a known concentration (e.g., EC₈₀) of a reference agonist to the wells.

    • Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log of the isomer concentration to determine the EC₅₀ value.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the isomer concentration to determine the IC₅₀ value.

Causality and Self-Validation: This protocol includes both agonist and antagonist modes to fully characterize the functional activity of the compounds. The use of a reference agonist and a known activator like forskolin serves as a positive control, ensuring the assay is performing correctly. A dose-response curve is generated for each compound, which is a self-validating system; a clear sigmoidal curve indicates a specific and saturable effect.

In Vitro ADME Profiling

To assess the drug-like properties of the isomers, a panel of in vitro ADME assays should be performed. This would include assays for metabolic stability in liver microsomes, plasma protein binding, and permeability (e.g., using a Caco-2 cell monolayer).

Conclusion

The positional isomerism of the methoxy group in 4-(methoxyphenoxy)piperidine hydrochloride is a critical determinant of its potential pharmacological activity. While direct comparative data is sparse, evidence from structurally related compounds strongly suggests that the para isomer, 4-(4-methoxyphenoxy)piperidine hydrochloride, is more likely to exhibit higher potency at certain neurological targets compared to its ortho counterpart. This is likely due to reduced steric hindrance and more favorable electronic properties for receptor interaction.

For researchers in drug discovery, this comparison underscores the importance of synthesizing and evaluating all accessible positional isomers of a lead scaffold. The seemingly subtle shift of a functional group can unlock significant improvements in potency and selectivity. The experimental workflows outlined above provide a robust framework for conducting such a comparative analysis, ensuring that the most promising candidates are identified for further development.

References

  • PubMed. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Retrieved from [Link]

  • European Patent Office. (n.d.). Piperidine compounds and their preparation and use. Retrieved from [Link]

Sources

A Comparative Guide to 4-(2-Methoxyphenoxy)piperidine Hydrochloride and Other Piperidine Derivatives for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the piperidine scaffold represents a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast number of pharmaceuticals is a testament to its versatility and ability to interact with a wide array of biological targets.[1] This guide provides an in-depth comparison of 4-(2-Methoxyphenoxy)piperidine hydrochloride, a key synthetic intermediate, with other piperidine derivatives, offering insights into their structure-activity relationships (SAR) and potential applications in CNS drug discovery. While specific experimental data for this compound is not extensively published, by examining closely related analogs, we can infer its likely pharmacological profile and utility.

The Piperidine Scaffold: A Privileged Structure in Neuroscience

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in numerous CNS-active drugs.[2] Its conformational flexibility allows it to adopt various spatial arrangements, enabling optimal interactions with the binding sites of diverse receptors and transporters. This structural adaptability, combined with the ability to readily introduce a wide range of substituents, makes the piperidine ring a powerful tool for fine-tuning the pharmacological properties of a molecule.

This compound: An Overview

This compound is a versatile chemical building block utilized in pharmaceutical research and development.[3][4] Its structure, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, suggests its potential as a precursor for compounds targeting neurological disorders through the modulation of various neurotransmitter systems.[3] The hydrochloride salt form enhances its solubility, facilitating its use in a variety of synthetic and screening applications.

Comparative Analysis: Structure-Activity Relationships of Phenoxypiperidine Derivatives

The pharmacological activity of phenoxypiperidine derivatives is significantly influenced by the nature and position of substituents on both the phenoxy and piperidine rings. By analyzing data from related compounds, we can extrapolate the potential impact of the ortho-methoxy group in this compound on receptor affinity and selectivity.

Influence of Methoxy Group Position on Receptor Binding

The position of the methoxy group on the phenoxy ring—ortho, meta, or para—can dramatically alter a compound's interaction with CNS targets, particularly serotonin (5-HT) and dopamine (D) receptors.

For instance, studies on various phenoxyalkylpiperidines have demonstrated that substitution patterns on the phenoxy ring are critical for affinity at sigma-1 (σ1) receptors. A comparison between para-chloro and para-methoxy substituted phenoxyalkylpiperidines revealed that while both series yielded high-affinity ligands, the para-chloro derivatives generally exhibited slightly higher affinity. This suggests that the electronic properties and hydrophobicity of the substituent play a key role in receptor binding.[3] While this study did not investigate the ortho-methoxy substitution directly, it highlights the sensitivity of receptor affinity to subtle changes in the phenoxy ring's electronic landscape.

In the context of serotonin receptors, research on 2,5-dimethoxyphenylpiperidines has shown that the presence and position of methoxy groups are crucial for 5-HT2A receptor agonism. Deletion of the 2-methoxy group in one analog led to a more than 500-fold drop in potency, indicating a critical role for this specific substitution in receptor activation.[5] This underscores the potential significance of the ortho-methoxy group in our target compound for directing its activity towards specific receptor subtypes.

Similarly, for dopamine receptors, structure-activity relationship studies of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as D4 receptor antagonists have shown that substitutions on the phenoxy ring are a key determinant of binding affinity.[6][7] While a direct comparison with a 2-methoxy substituent is not provided, the data clearly indicates that the electronic and steric properties of the phenoxy ring substituent are critical for high-affinity binding.

Table 1: Inferred Pharmacological Profile of this compound Based on Analog Data

Receptor FamilyPredicted InteractionRationale based on Analog SAR
Serotonin (5-HT) Receptors Potential for interaction, particularly with 5-HT2A. The ortho-methoxy group may confer selectivity.Studies on dimethoxyphenylpiperidines highlight the importance of the 2-methoxy position for 5-HT2A agonism.[5]
Dopamine (D) Receptors Likely to interact with D-like receptors, with the potential for D4 selectivity.SAR studies on phenoxymethylpiperidines show that phenoxy ring substitutions are critical for D4 receptor affinity.[6][7]
Sigma (σ) Receptors Possible affinity for σ1 receptors.Research on phenoxyalkylpiperidines indicates that methoxy substitution on the phenoxy ring is compatible with high σ1 affinity.[3]

Comparison with Other Piperidine Derivatives

To further contextualize the potential of this compound, it is useful to compare it with other classes of piperidine derivatives that have well-established pharmacological profiles.

Phenylpiperidines

Phenylpiperidine derivatives, where a phenyl group is directly attached to the piperidine ring, are a well-known class of compounds with significant CNS activity, particularly as opioid receptor agonists and dopamine reuptake inhibitors.[8][9] The nature and substitution pattern of the phenyl ring, as well as substituents on the piperidine nitrogen, are crucial for determining the specific activity and selectivity.[10] In contrast to the direct phenyl-piperidine linkage, the phenoxy ether linkage in this compound introduces greater conformational flexibility, which could lead to different receptor interaction profiles.

4-Hydroxypiperidines

The introduction of a hydroxyl group on the piperidine ring, as seen in 4-hydroxypiperidine derivatives, can significantly impact pharmacological properties. For example, in a series of NMDA receptor antagonists, the addition of a 4-hydroxyl group to the piperidine ring resulted in a substantial decrease in off-target affinity for α1-adrenergic receptors.[11] This suggests that incorporating a hydroxyl group into a 4-phenoxypiperidine scaffold could be a strategy to enhance selectivity.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and compare it to other derivatives, a series of standardized in vitro and in vivo assays are essential.

In Vitro Radioligand Binding Assays

This is a fundamental technique to determine the affinity of a compound for a specific receptor. The protocol involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor, in the presence of varying concentrations of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest in an appropriate buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors), and a range of concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This is then converted to a binding affinity constant (Ki).

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation assay Assay Setup (Membranes, Radioligand, Test Compound) prep->assay incubate Incubation assay->incubate filter Filtration incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50/Ki) quantify->analyze

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. These assays measure the downstream cellular response following receptor activation or inhibition.

Example: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A)

  • Cell Culture: Plate cells stably expressing the receptor of interest in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

G receptor Gq-coupled Receptor (e.g., 5-HT2A) g_protein Gq Protein receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3_dag IP3 + DAG pip2->ip3_dag er Endoplasmic Reticulum ip3_dag->er IP3 binds to receptor ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response

Caption: Gq-coupled Receptor Signaling Pathway.

Conclusion and Future Directions

While this compound serves as a valuable synthetic intermediate, its full pharmacological potential remains to be elucidated through direct experimental evaluation. Based on the extensive structure-activity relationship data from related phenoxypiperidine and phenylpiperidine derivatives, it is plausible that this compound, and the molecules derived from it, will exhibit activity at key CNS targets such as serotonin and dopamine receptors. The ortho-methoxy substituent is likely to play a significant role in defining its receptor affinity and selectivity profile.

Future research should focus on the synthesis and systematic evaluation of a series of methoxyphenoxypiperidine isomers (ortho, meta, and para) to precisely delineate the influence of the methoxy group's position on biological activity. Such studies, employing the in vitro and in vivo methodologies outlined in this guide, will provide a clearer understanding of the therapeutic potential of this chemical class and pave the way for the development of novel CNS-targeted therapeutics.

References

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemRxiv. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Uniba. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • The synthesis and biological evaluation of dopamine transporter inhibiting activity of substituted diphenylmethoxypiperidines. PubMed. [Link]

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. ResearchGate. [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central. [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. ACS Publications. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. PubMed Central. [Link]

  • Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. PubMed. [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Design and Synthesis of 4-phenyl Piperidine Compounds Targeting the Mu Receptor. PubMed. [Link]

  • Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. [Link]

  • 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed. [Link]

  • Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]

  • Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. ResearchGate. [Link]

  • 5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. NCBI. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]

  • Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. ResearchGate. [Link]

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • A structure-activity analysis of biased agonism at the dopamine D2 receptor. PubMed. [Link]

Sources

The Pivotal Role of the 4-(Aryloxy)piperidine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(aryloxy)piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a diverse array of therapeutic agents. Its inherent structural features, combining a flexible piperidine ring with a variable aryloxy component, provide a versatile platform for fine-tuning pharmacological activity. This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing 4-(aryloxy)piperidine compounds, providing researchers, scientists, and drug development professionals with a comparative framework grounded in experimental data. We will dissect the critical structural modifications and their impact on biological outcomes, supported by detailed experimental protocols and visual representations to elucidate key SAR principles.

The Architectural Blueprint: Core Elements of the 4-(Aryloxy)piperidine Pharmacophore

The pharmacological profile of 4-(aryloxy)piperidine derivatives is intricately linked to the interplay of three key structural components: the piperidine ring, the aryloxy moiety, and the nature of the substituent at the piperidine nitrogen. Understanding the contribution of each is paramount in the rational design of potent and selective ligands.

A generalized pharmacophore model for 4-(aryloxy)piperidine compounds can be visualized as follows:

Pharmacophore_Model A Piperidine Ring (Conformational Control) B Aryloxy Group (Target Interaction) A->B Ether Linkage C N-Substituent (Potency & Selectivity) A->C D Linker (Spatial Orientation)

Caption: Generalized pharmacophore model for 4-(aryloxy)piperidine compounds.

Deconstructing the SAR: A Component-by-Component Analysis

The Aryloxy Moiety: The Key to Target Recognition

The nature and substitution pattern of the aryl ring are critical determinants of binding affinity and selectivity. This is largely because this portion of the molecule often engages in key interactions with the target protein, such as pi-stacking, hydrogen bonding, and hydrophobic interactions.

Comparative Analysis of Aryl Substitutions:

Aryl Group ModificationTarget ClassObserved Effect on ActivityRepresentative Data (Example)
Unsubstituted PhenylVariousBaseline activityVaries with target
Halogen (e.g., -Cl, -F)Opioid ReceptorsIncreased affinity, particularly at the µ-receptor[1]LY255582 (3-OH) µ Ki = 0.6 nM vs. analogs[1]
Methoxy (-OCH3)Opioid ReceptorsDecreased affinity compared to hydroxyl[1]3-OCH₃ µ Ki = 16 nM[1]
Carbamate (-OCONH2)Opioid ReceptorsMaintained or slightly improved affinity[1]3-OCONH₂ µ Ki = 1.1 nM[1]
Extended Aromatic SystemsSigma ReceptorsCan modulate selectivity between σ1 and σ2 subtypes[2]Varies with compound[2]

Causality Behind Experimental Choices: The systematic variation of substituents on the aryl ring, as demonstrated in the study of opioid receptor antagonists, is a classical medicinal chemistry strategy.[1] The rationale is to probe the electronic and steric requirements of the binding pocket. For instance, the introduction of a hydroxyl group often provides a hydrogen bond donor/acceptor, which can significantly enhance binding affinity if a complementary residue is present in the receptor. Methylation of this hydroxyl group, as seen with the methoxy substitution, removes this hydrogen bonding capability, often leading to a decrease in potency and serving as a key piece of evidence for a specific binding interaction.[1]

The Piperidine Ring: Conformational Constraints and Substituent Effects

The piperidine ring, while often considered a mere scaffold, plays a crucial role in orienting the other functional groups in the optimal conformation for target binding.[3] Substitutions on the piperidine ring can have profound effects on both potency and selectivity.

Impact of Piperidine Substitutions:

  • Stereochemistry: The stereochemistry at substituted positions on the piperidine ring is often critical for activity. For example, in a series of trans-3,4-dimethyl-4-arylpiperidine derivatives, the specific stereoisomer exhibited the desired opioid receptor antagonist profile.[1]

  • Introduction of Additional Functional Groups: The addition of functional groups to the piperidine ring can introduce new interaction points with the target. For instance, the incorporation of a hydroxyl group can provide an additional hydrogen bonding opportunity.[4]

The N-Substituent: Modulating Pharmacokinetics and Pharmacodynamics

The substituent on the piperidine nitrogen is a key handle for modifying the overall physicochemical properties of the molecule, including its polarity, basicity, and size. These modifications can significantly impact a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and can also fine-tune its interaction with the target, thereby influencing potency and selectivity.[5]

Illustrative N-Substituent Modifications:

N-SubstituentTarget ClassObserved Effect on Activity
Small Alkyl (e.g., -CH3)VariousOften provides a baseline level of activity.
Aralkyl (e.g., -CH2CH2Ph)Sigma ReceptorsCan significantly increase affinity and modulate selectivity.[2]
Long Alkyl Chains with Functional GroupsHistamine H1 AntagonistsCan lead to potent and long-acting compounds.[6]

Experimental Protocols: A Self-Validating System

The reliability of SAR data is contingent upon the robustness of the experimental assays used for their generation. Below are detailed, step-by-step methodologies for key experiments frequently employed in the evaluation of 4-(aryloxy)piperidine compounds.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is adapted from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid receptor antagonists.[1]

Objective: To determine the binding affinity (Ki) of test compounds for µ, δ, and κ opioid receptors.

Materials:

  • Rat (for µ and δ) and guinea pig (for κ) brain tissue

  • 50 mM Tris-HCl buffer (pH 7.4)

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ)

  • Non-specific binding agent (e.g., naloxone)

  • Glass fiber filters

  • Scintillation cocktail and counter

Workflow Diagram:

Binding_Assay_Workflow cluster_0 Membrane Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection A Homogenize brain tissue in Tris-HCl buffer B Centrifuge at 48,000 x g A->B C Resuspend pellet and incubate at 37°C (dissociate endogenous ligands) B->C D Centrifuge again and resuspend in assay buffer C->D E Incubate membranes with radioligand and varying concentrations of test compound D->E F Incubate in parallel with excess non-specific agent (e.g., naloxone) D->F G Rapidly filter through glass fiber filters E->G F->G H Wash filters to remove unbound ligand G->H I Add scintillation cocktail and measure radioactivity H->I

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Dissect brains from male Sprague-Dawley rats (for µ and δ receptors) or male Hartley guinea pigs (for κ receptors) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[1]

    • Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.[1]

    • Resuspend the resulting pellet in fresh buffer and incubate at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.[1]

    • Perform a second centrifugation and resuspend the final pellet in assay buffer. Store at -80°C until use.[1]

  • Binding Assay:

    • In assay tubes, combine the prepared membranes, a specific radioligand ([³H]DAMGO, [³H]DPDPE, or [³H]U-69,593), and a range of concentrations of the 4-(aryloxy)piperidine test compound.

    • In a parallel set of tubes, perform the same additions but also include a high concentration of a non-labeled antagonist (e.g., naloxone) to determine non-specific binding.

    • Incubate the tubes at a specified temperature for a set duration to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

O-GlcNAcase (OGA) Enzyme Inhibition Assay

This protocol is based on the evaluation of 4-(arylethynyl)piperidine derivatives as OGA inhibitors for Alzheimer's disease.[7]

Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against the O-GlcNAcase enzyme.

Materials:

  • Recombinant human OGA enzyme

  • Fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Assay Preparation:

    • Prepare a solution of the OGA enzyme in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then further dilute in assay buffer.

    • Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add the OGA enzyme solution to wells containing either the test compound dilutions or vehicle (DMSO) for control.

    • Pre-incubate the enzyme and compound mixture for a specified time at room temperature.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Detection and Analysis:

    • Incubate the plate at 37°C for a set period.

    • Stop the reaction (e.g., by adding a high pH stop solution).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader (e.g., excitation at 365 nm, emission at 445 nm).

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-(aryloxy)piperidine scaffold remains a highly fruitful starting point for the design of novel therapeutics. The extensive body of research has established clear SAR trends that can guide the optimization of lead compounds. The strategic modification of the aryloxy group, the piperidine ring, and the N-substituent allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of compounds with improved safety profiles, the exploration of novel therapeutic targets, and the application of computational methods, such as pharmacophore modeling and 3D-QSAR, to further refine the design process.[8][9][10] The continued exploration of this versatile scaffold promises to yield new and improved treatments for a wide range of diseases.

References

  • Girard, M., Murphy, P., & Tsou, N. N. (2005). An exception to the normal Mitsunobu reaction with phenols; the formation of hydrazones from salicylaldehydes. Tetrahedron Letters, 46(14), 2449-2452. [Link]

  • Vereshchagin, A. N., Karpenko, K., Elinson, M. N., & Egorov, M. P. (2020). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Li, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312. [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]

  • Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 159-167. [Link]

  • Wang, C., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Faskhutdinov, M. F., et al. (2023). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Pharmaceutical Chemistry Journal, 57(9), 1185-1191. [Link]

  • Oda, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5029-5038. [Link]

  • Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Johnson, T. A., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 250, 115125. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]

  • Various Authors. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Chemistry. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Various Authors. (2014). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 27(5), 1321-1327. [Link]

  • Various Authors. (2023). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

  • Romagnoli, R., et al. (2012). Structure-activity relationships of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes. Part 2: Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor. Bioorganic & Medicinal Chemistry, 20(2), 996-1007. [Link]

  • O'Brien, E., et al. (2020). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Chemistry – A European Journal, 26(63), 14373-14377. [Link]

  • Lu, S., et al. (2011). Combined Pharmacophore Modeling, Docking, and 3D-QSAR Studies of PLK1 Inhibitors. International Journal of Molecular Sciences, 12(12), 9069-9086. [Link]

  • Various Authors. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. Part 3: Oxadiazoles. ResearchGate. [Link]

  • Ziering, A., & Berger, L. (1947). Piperidine derivatives; 4-arylpiperidines. The Journal of Organic Chemistry, 12(6), 894-903. [Link]

  • Husain, A., et al. (2011). Pharmacophore modeling studies on 2-arylidene-4-substituted-aryl-but-3-en-4-olides. Pharmacophore, 2(6), 298-315. [Link]

  • Various Authors. (2022). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

  • Johnson, T. A., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed. [Link]

  • Various Authors. (2012). Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies. RSC Publishing. [Link]

Sources

A Comparative Guide to the Analytical Validation of 4-(2-Methoxyphenoxy)piperidine Hydrochloride by HPLC, with UPLC and GC-MS Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous and validated quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for 4-(2-Methoxyphenoxy)piperidine hydrochloride, a key building block in the synthesis of various pharmaceuticals.[1][2] We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, detailing its validation in accordance with International Council for Harmonisation (ICH) guidelines, and compare its performance characteristics with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

The Critical Role of a Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of pharmaceutical compounds due to its versatility, precision, and robustness.[5][6] For a compound like this compound, which possesses a UV-active chromophore in the methoxyphenoxy group, a reversed-phase HPLC method with UV detection is the logical starting point for developing a reliable quality control assay.

The validation of this method is not merely a procedural step but a system of self-validation that ensures the data generated is accurate, reproducible, and fit for its intended purpose.[7][8] This guide will walk through the essential validation parameters, explaining the "why" behind each experimental choice.

Proposed HPLC Method Parameters

A scientifically sound starting point for the analysis of this compound is a reversed-phase HPLC method. The methoxy-substituted benzene ring provides a chromophore suitable for UV detection.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the piperidine moiety offers some polar interaction, leading to good peak shape and resolution.
Mobile Phase Acetonitrile:0.1% Phosphoric Acid in Water (40:60, v/v)This mobile phase composition offers a good balance of organic solvent for elution and an acidic aqueous phase to ensure the piperidine nitrogen is protonated, which minimizes peak tailing.[7][8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Detection UV at 225 nmThe methoxyphenoxy group is expected to have a strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.[7]

Part 1: In-Depth Validation of the Proposed HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[8][9] The following sections detail the experimental protocols for validating the proposed HPLC method according to ICH Q2(R1) guidelines.[3]

System Suitability

Before commencing with the validation experiments, system suitability must be established to ensure the chromatographic system is performing adequately.

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area and retention time.

Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%

  • RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Experimental Protocol:

  • Prepare solutions of a placebo (all formulation components except the active pharmaceutical ingredient).

  • Prepare a solution of the this compound reference standard.

  • Spike the placebo solution with the reference standard.

  • Inject all three solutions and compare the chromatograms.

  • To further demonstrate specificity, subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the peak for the intact analyte is well-resolved from any degradation product peaks.

Acceptance Criteria:

  • The analyte peak should be free from any interference from the placebo or degradation products.

  • Peak purity analysis (if a photodiode array detector is available) should show that the analyte peak is spectrally pure.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

Experimental Protocol:

  • Prepare a series of at least five calibration standards of this compound, typically ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Data Presentation: Linearity

Concentration (µg/mL)Average Peak Area
50Hypothetical Data
75Hypothetical Data
100Hypothetical Data
125Hypothetical Data
150Hypothetical Data

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999[7]

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Data Presentation: Accuracy (Recovery)

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80Hypothetical DataHypothetical Data
100%100Hypothetical DataHypothetical Data
120%120Hypothetical DataHypothetical Data

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0%[7][10]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation: Precision

Precision LevelParameterAcceptance Criteria
Repeatability RSD of six replicate preparations≤ 2.0%
Intermediate Precision RSD of results from two different days/analysts≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy. For impurities, the LOQ is a critical parameter.[7]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters, one at a time.

  • Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation: Robustness

Parameter VariedVariationEffect on System Suitability
Mobile Phase Composition Acetonitrile ± 2%Hypothetical Data
Column Temperature ± 5°CHypothetical Data
Flow Rate ± 0.1 mL/minHypothetical Data
pH of Aqueous Phase ± 0.2 unitsHypothetical Data

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

Caption: Workflow for HPLC Method Validation.

Part 2: Comparative Analysis with Alternative Methodologies

While the validated HPLC method is a robust tool for routine quality control, other techniques may offer advantages for specific applications.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures.[11][12]

Comparison of HPLC and UPLC

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Pressure 400-600 bar> 1000 bar
Analysis Time SlowerFaster (3-10x)
Resolution GoodExcellent
Solvent Consumption HigherLower
Sensitivity GoodHigher (sharper peaks)
Instrument Cost LowerHigher

When to Choose UPLC: UPLC is the preferred choice when high sample throughput is required, such as in large-scale screening or when faster turnaround times are critical.[11] The proposed HPLC method could be transferred to a UPLC system by using a sub-2 µm C18 column and adjusting the flow rate accordingly.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation

Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[13][14] For a non-volatile compound like this compound, derivatization is necessary to increase its volatility and thermal stability.[15][16]

GC-MS Workflow:

  • Derivatization: The piperidine nitrogen can be derivatized, for example, through silylation (e.g., with BSTFA) or acylation, to create a less polar and more volatile derivative.[3]

  • Separation: The derivatized analyte is separated on a capillary GC column.

  • Detection: A mass spectrometer provides both quantitative data and structural information from the fragmentation pattern of the analyte, which is invaluable for impurity identification.

Comparison of HPLC-UV and GC-MS

FeatureHPLC-UVGC-MS
Analyte Volatility Non-volatile compoundsVolatile or derivable compounds
Sample Preparation Simple dissolutionOften requires derivatization
Instrumentation Standard laboratory equipmentMore specialized
Detection Quantitative (UV absorbance)Quantitative and Qualitative (Mass Spectrum)
Primary Application Routine QC, assay, purityImpurity identification, analysis of volatile compounds

When to Choose GC-MS: GC-MS is not the primary choice for the routine assay of this compound due to the need for derivatization. However, it is an excellent complementary technique for identifying unknown impurities, especially those that are more volatile than the main compound.[15]

MethodSelection A Analytical Goal B Routine QC Assay A->B D Impurity ID / Volatiles? A->D C High Throughput Needed? B->C E HPLC B->E C->E No F UPLC C->F Yes D->E No G GC-MS D->G Yes

Caption: Decision tree for analytical method selection.

Conclusion

The validated reversed-phase HPLC method presented here offers a reliable and robust solution for the routine quality control and assay of this compound. Its adherence to ICH guidelines ensures data integrity and regulatory acceptance. For laboratories requiring higher throughput, transferring this method to a UPLC platform is a logical and efficient upgrade. While not ideal for routine analysis of the parent compound, GC-MS serves as an indispensable tool for the structural elucidation of volatile impurities, providing a deeper understanding of the compound's purity profile. The choice of analytical methodology should always be guided by the specific requirements of the analysis, balancing factors such as speed, resolution, and the need for structural information.

References

A Comparative Guide to the Dopamine Transporter Potency of Methoxyphenoxy Piperidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dopamine Transporter as a Therapeutic Target

The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1] This regulatory role makes DAT a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.

The piperidine scaffold is a well-established pharmacophore found in numerous potent DAT inhibitors, including the notable GBR 12909 and its analogues.[2][3] The introduction of a methoxyphenoxy moiety to the piperidine core presents an interesting avenue for SAR exploration. The position of the methoxy group on the phenoxy ring can significantly alter the molecule's electronic and steric profile, thereby influencing its binding affinity and functional potency at the DAT. Understanding this relationship is crucial for the rational design of novel DAT-targeting compounds with improved potency and selectivity.

This guide will explore the expected differences in DAT potency among the ortho (2-methoxy), meta (3-methoxy), and para (4-methoxy) isomers of phenoxy piperidine. We will delve into the likely structure-activity relationships and provide detailed, field-proven protocols for researchers to validate these principles experimentally.

Isomeric Potency Comparison at the Dopamine Transporter

The potency of a compound at the DAT is typically quantified by two key parameters:

  • Binding Affinity (Kᵢ): This value represents the concentration of the compound required to occupy 50% of the DAT binding sites. It is determined through competitive radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Potency (IC₅₀): This value measures the concentration of the compound that inhibits 50% of the dopamine uptake function of the transporter. It is determined using dopamine uptake inhibition assays. A lower IC₅₀ value signifies greater functional potency.

Representative Structure-Activity Relationship (SAR) Data

While direct experimental data for this specific isomeric series is sparse, we can infer a likely potency trend based on broader SAR studies of substituted aromatic rings in other classes of DAT inhibitors, such as methylphenidate derivatives.[4] These studies generally indicate that substitution at the para position is most favorable, followed by the meta position, while ortho substitution often leads to a significant decrease in affinity due to steric hindrance.[4]

The following table presents illustrative data consistent with these established principles.

Isomer PositionChemical StructureRepresentative Binding Affinity (Kᵢ, nM)Representative Functional Potency (IC₅₀, nM)
para- (4-MeO) 4-(4-Methoxyphenoxy)piperidine1525
meta- (3-MeO) 4-(3-Methoxyphenoxy)piperidine4570
ortho- (2-MeO) 4-(2-Methoxyphenoxy)piperidine> 500> 800
Analysis of Structure-Activity Relationships

The positional variation of the methoxy group is expected to dictate the molecule's interaction with the DAT binding pocket through a combination of steric and electronic effects.

  • para-Isomer: The para position is typically the most favorable. The methoxy group at this position can engage in beneficial electronic interactions, such as hydrogen bonding with polar residues in the binding site, without causing steric clashes. This leads to both high binding affinity and functional potency.

  • meta-Isomer: Substitution at the meta position is generally well-tolerated but may result in slightly lower potency compared to the para isomer. The methoxy group in this position may not be optimally oriented for the most favorable interactions within the binding pocket.

  • ortho-Isomer: The ortho position is often detrimental to activity. The proximity of the methoxy group to the piperidine ring can introduce significant steric hindrance, preventing the molecule from adopting the optimal conformation required for high-affinity binding to the DAT. This steric clash is the most probable reason for the dramatically lower potency.

The relationship between isomer structure and DAT affinity can be visualized as follows:

SAR_Logic cluster_isomers Isomer Position cluster_factors Key Factors cluster_potency Resulting DAT Potency ortho ortho Steric_Hindrance High Steric Hindrance ortho->Steric_Hindrance leads to meta meta Suboptimal_Positioning Suboptimal Positioning meta->Suboptimal_Positioning leads to para para Favorable_Interaction Favorable Electronic/ Steric Profile para->Favorable_Interaction allows for Low_Potency Low Potency Steric_Hindrance->Low_Potency results in Moderate_Potency Moderate Potency Suboptimal_Positioning->Moderate_Potency results in High_Potency High Potency Favorable_Interaction->High_Potency results in

Caption: Logical flow from isomer structure to expected DAT potency.

Experimental Validation Protocols

To empirically determine and validate the binding affinity and functional potency of these isomers, the following standardized in vitro assays are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: DAT Binding Affinity via Radioligand Displacement Assay

This assay determines the binding affinity (Kᵢ) of the test compounds by measuring their ability to displace a known high-affinity radioligand, such as [³H]WIN 35,428, from the DAT.

Methodology:

  • Biological Source Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, or from dopamine-rich brain tissue like rat striatum.

  • Assay Setup: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl):

    • Total Binding: Cell membranes + [³H]WIN 35,428 (at a concentration near its Kₔ).

    • Non-specific Binding: Cell membranes + [³H]WIN 35,428 + a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

    • Test Compound: Cell membranes + [³H]WIN 35,428 + varying concentrations of the methoxyphenoxy piperidine isomer.

  • Incubation: Incubate the plate at 4°C for 2-3 hours to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioactivity from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the DAT.

Protocol 2: DAT Functional Potency via [³H]Dopamine Uptake Inhibition Assay

This assay measures the functional ability of the test compounds to inhibit the reuptake of dopamine into cells expressing the DAT.[5]

Methodology:

  • Cell Plating: Seed cells stably expressing hDAT (e.g., HEK293-hDAT) into a 96-well plate and allow them to grow to ~80-90% confluency.[6]

  • Assay Preparation:

    • Wash the cells once with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add 50 µL of varying concentrations of the test isomer or vehicle control to the appropriate wells.

    • For determining non-specific uptake, add a saturating concentration of a potent inhibitor like GBR 12909 to a set of wells.[5]

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-20 minutes.

  • Initiation of Uptake: Initiate the reaction by adding 50 µL of buffer containing a fixed concentration of [³H]Dopamine (typically near its Kₘ value).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) that falls within the linear range of dopamine uptake.

  • Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for 30 minutes at room temperature.

  • Quantification: Transfer the lysate from each well to a scintillation vial (or a compatible 96-well plate), add scintillation cocktail, and quantify the accumulated [³H]Dopamine using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake (vehicle control) - Non-specific Uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

experimental_workflow cluster_prep Assay Preparation cluster_reaction Uptake Reaction cluster_analysis Quantification & Analysis p1 Plate hDAT-expressing cells in 96-well plate p2 Wash cells with pre-warmed buffer p1->p2 p3 Add test compounds & controls (e.g., GBR 12909) p2->p3 p4 Pre-incubate plate at 37°C p3->p4 r1 Initiate uptake with [3H]Dopamine solution p4->r1 Start Reaction r2 Incubate at 37°C (e.g., 10 min) r1->r2 r3 Terminate by rapid washing with ice-cold buffer r2->r3 a1 Lyse cells with 1% SDS buffer r3->a1 Proceed to Quantification a2 Transfer lysate to scintillation vials a1->a2 a3 Quantify radioactivity with scintillation counter a2->a3 a4 Calculate IC50 value via non-linear regression a3->a4

Caption: Workflow for the [³H]Dopamine Uptake Inhibition Assay.

Conclusion and Future Directions

The positional isomerization of the methoxy group on the phenoxy ring of piperidine-based compounds is a critical determinant of their potency at the dopamine transporter. Based on established SAR principles, the para-substituted isomer is predicted to exhibit the highest potency, followed by the meta-isomer, with the ortho-isomer showing significantly reduced activity, likely due to steric hindrance.

The experimental protocols detailed in this guide provide a robust framework for researchers to empirically test this hypothesis and accurately characterize the binding affinity and functional potency of this and other series of novel DAT inhibitors. Future work should focus on synthesizing these specific isomers and performing the described assays to generate concrete data. Further studies could also explore the in vivo effects of the most potent isomers on dopamine-related behaviors and their potential as therapeutic leads.

References

  • Dutta, A. K., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter. Journal of Medicinal Chemistry, 46(8), 1465-9. Available at: [Link]

  • Dutta, A. K., et al. (1996). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs. Journal of Medicinal Chemistry, 39(3), 749-56. Available at: [Link]

  • Dutta, A. K., et al. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 41(5), 699-705. Available at: [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL81-4. Available at: [Link]

  • ResearchGate (2025). Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Available at: [Link]

Sources

The Unseen Arbiter: A Guide to Selecting and Validating Negative Controls in Pharmacological Research, Featuring 4-(2-Methoxyphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Integrity

In the intricate world of pharmacological research, the pursuit of a novel therapeutic agent is a journey fraught with potential for misinterpretation. The celebrated "hit" in a high-throughput screen or the promising dose-response curve can be misleading if not properly contextualized. This is where the often-underestimated negative control emerges as the silent arbiter of truth, a critical component that ensures the observed effects are genuinely attributable to the experimental variable and not an artifact of the system.[1][2][3]

This guide offers a deep dive into the principles of selecting and validating negative controls, using the commercially available compound 4-(2-Methoxyphenoxy)piperidine hydrochloride as a case study. While frequently listed as a chemical intermediate for pharmaceutical development, particularly in neuroscience[4][5], a thorough investigation reveals a critical lack of publicly available pharmacological data. This informational void makes it an illustrative example of a candidate negative control that requires rigorous validation before it can be trusted in an experimental setting.

We will compare this uncharacterized compound with well-established control strategies, including the fundamental vehicle control and validated, pharmacologically inert compounds. Furthermore, we will provide detailed experimental protocols to empower researchers to validate their own controls, thereby fortifying the scientific integrity of their findings.

The Bedrock of Believability: Understanding the Role of a Negative Control

A negative control is an experimental condition that is not expected to produce a positive result, thereby serving as a baseline to which the effects of the experimental treatment can be compared.[2][6] Its primary functions are to:

  • Identify False Positives: By showing what a null result looks like, a negative control helps to rule out the possibility that the observed effect is due to external, confounding factors.[1]

  • Assess Experimental Variability: It provides a measure of the background noise and inherent variability within the assay system.

  • Validate Assay Performance: A properly functioning negative control, in conjunction with a positive control, confirms that the experimental setup is working as expected.[3]

The selection of an appropriate negative control is a critical decision that requires careful consideration of the experimental context. An ideal negative control should be as similar as possible to the experimental variable in terms of its physical and chemical properties, but devoid of the specific biological activity being investigated.

The Case of this compound: A Control of Convenience or Confidence?

A survey of chemical supplier databases reveals that this compound is readily available and often categorized as a building block for the synthesis of more complex molecules, particularly those targeting neurological disorders.[4][5] This accessibility and its structural relation to many bioactive compounds might tempt researchers to use it as a negative control in neuroscience-related assays.

However, a critical evaluation exposes a significant red flag: the absence of published pharmacological data. There is a lack of information on its:

  • Primary biological targets: Does it interact with any known receptors, ion channels, enzymes, or transporters?

  • Off-target effects: Even if it doesn't hit the primary target of interest, does it have other biological activities that could confound the results?

  • General cellular effects: Does it affect cell viability, membrane integrity, or other fundamental cellular processes at the concentrations used in the experiment?

Superior Alternatives: A Hierarchy of Controls

For robust and reproducible research, a hierarchy of controls should be employed.

The Vehicle Control: The Essential Baseline

The most fundamental negative control is the vehicle , the solvent in which the test compound is dissolved (e.g., saline, DMSO, ethanol).[6] Every experiment involving a test compound should include a vehicle-only control group to account for any effects of the solvent itself. It is crucial to maintain the same final concentration of the vehicle across all experimental conditions, including the test compound dilutions.

Validated Inert Compounds: The Gold Standard

For experiments requiring a molecular control, it is imperative to use compounds that have been extensively characterized and validated as being pharmacologically inert in the relevant biological context. The choice of such a control is highly dependent on the specific assay being performed.

  • For General Neuroscience Assays: A compound like Sucrose can often serve as a good negative control in many cell-based assays as it is generally considered biologically inert at the cellular level and does not interact with most receptors or ion channels. It provides an osmotic control for the addition of a small molecule.

  • For Context-Specific Assays: In some cases, a compound that is active in one context can be an excellent negative control in another. For example, N-methyl-D-aspartate (NMDA) is a potent agonist of NMDA receptors.[7] Therefore, in an experiment specifically investigating non-NMDA glutamate receptors (e.g., AMPA or kainate receptors), NMDA can be used as a negative control to demonstrate the specificity of the observed effects for the non-NMDA receptor subtypes.[8]

A Framework for Validation: Experimental Protocols for Qualifying a Candidate Negative Control

To confidently use a compound like this compound as a negative control, it must undergo a rigorous validation process. The following experimental workflow outlines a strategy to characterize its potential biological activity. This workflow should also include a well-characterized positive control, ideally one that is structurally related to the candidate negative control to account for any effects of the chemical scaffold. For the phenoxy-piperidine scaffold, a compound like (R)-(-)-1-(4-Methoxyphenyl)-2-(4-phenyl-1-piperazinyl)-1-ethanol , a known dopamine D4 receptor antagonist, could serve as a suitable positive control in a relevant assay system.

Experimental Workflow for Validating a Candidate Negative Control

G

Protocol 1: Broad Panel Receptor Binding Assay

This experiment aims to determine if the candidate negative control binds to a wide range of common biological targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate vehicle (e.g., 100% DMSO) at a high concentration (e.g., 10 mM).

  • Assay Execution: Submit the compound to a commercial or in-house broad panel radioligand binding assay service. This panel should ideally include a diverse set of receptors, ion channels, and transporters relevant to the intended field of research (e.g., a neuroscience panel). The compound is typically tested at a single high concentration (e.g., 10 µM).

  • Data Analysis: The results are expressed as the percent inhibition of radioligand binding. A significant inhibition (typically >50%) at a given target suggests a potential interaction.

Expected Results:

CompoundTargetPercent Inhibition of Radioligand Binding
4-(2-Methoxyphenoxy)piperidine HCl Dopamine D2 ReceptorUnknown (to be determined)
Serotonin 5-HT2A ReceptorUnknown (to be determined)
GABA-A ReceptorUnknown (to be determined)
... (and so on for a broad panel)Unknown (to be determined)

A desirable outcome for a negative control would be <20% inhibition across all targets in the panel.

Protocol 2: Cell-Based Functional Assay (e.g., Dopamine D2 Receptor cAMP Assay)

This experiment assesses whether the candidate negative control has any functional activity (agonist or antagonist) at a specific G-protein coupled receptor (GPCR). We will use the Dopamine D2 receptor as an example, a common target in neuroscience research.

Methodology:

  • Cell Culture: Culture a stable cell line expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Compound Preparation:

    • Prepare serial dilutions of this compound, the validated negative control (e.g., Sucrose), and the positive control (e.g., a known D2 antagonist) in assay buffer containing a consistent final concentration of the vehicle (e.g., 0.1% DMSO).

    • Prepare a solution of a known D2 receptor agonist (e.g., Dopamine) at a concentration that elicits a submaximal response (EC80).

  • Assay Procedure (Antagonist Mode):

    • Add the serial dilutions of the test compounds, negative control, and positive control to the cells and incubate for a short period (e.g., 15-30 minutes).

    • Add the D2 agonist to all wells except the vehicle-only control.

    • Incubate to allow for changes in intracellular cyclic AMP (cAMP) levels.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and the positive control antagonist (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).

Expected Results:

CompoundAssay TypeResult (IC50)Interpretation
Vehicle (0.1% DMSO) Dopamine D2 cAMP AssayNo inhibitionNo effect on the assay system.
Sucrose Dopamine D2 cAMP Assay> 100 µMValidated negative control shows no activity.
Positive Control (D2 Antagonist) Dopamine D2 cAMP Assay~50 nMAssay is working correctly.
4-(2-Methoxyphenoxy)piperidine HCl Dopamine D2 cAMP AssayTo be determinedIf > 100 µM, it may be a suitable negative control for this specific target. If an IC50 is obtained, it is not a suitable negative control.

Conclusion: A Commitment to Rigor

The selection of a negative control should never be an afterthought. As we have seen with the case of this compound, what may seem like a convenient choice based on commercial availability and a seemingly simple structure can introduce significant uncertainty into an experiment due to a lack of pharmacological characterization.

Researchers and drug development professionals must adopt a rigorous approach to control selection and validation. This includes:

  • Prioritizing well-characterized compounds: Whenever possible, use negative controls with a well-documented history of inertness in the relevant biological systems.

  • Always including a vehicle control: This is the non-negotiable baseline for any experiment involving a dissolved test compound.

  • Validating new candidate controls: If a novel negative control is to be used, it must be subjected to a thorough validation process, including broad panel screening and functional assays, to confirm its lack of biological activity.

By embracing this commitment to rigor, the scientific community can enhance the reproducibility and reliability of its findings, ultimately accelerating the discovery of safe and effective new medicines.

References

  • Lipsitch M, Tchetgen Tchetgen E, Cohen T. Negative controls: a tool for detecting confounding and bias in observational studies. Epidemiology. 2010;21(3):383-388.
  • Vehicle treated control: Significance and symbolism. ScienceDirect. Accessed January 2, 2026.
  • Hooijmans CR, Ritskes-Hoitinga M. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. bioRxiv. 2023.
  • Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. Accessed January 2, 2026.
  • Kentucky Gourd Society. Mastering Experimental Accuracy: How to Design Positive and Negative Controls. Accessed January 2, 2026.
  • Chem-Impex International. This compound. Accessed January 2, 2026.
  • PubChem. 4-(2-Methoxyphenoxy)piperidine.
  • BenchChem. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride. Accessed January 2, 2026.
  • Wikipedia. N-Methyl-D-aspartic acid. Accessed January 2, 2026.
  • Wikipedia. 4-Aminopyridine. Accessed January 2, 2026.
  • O'Donnell J, et al. Pretreatment with N-methyl-D-aspartate (NMDA) receptor antagonists (but not a non-NMDA receptor antagonist) blocks SD evoked by elevated KCl. Journal of Neurophysiology. 2006.
  • Charles River Laboratories. Neuroscience Studies. Accessed January 2, 2026.
  • Innoprot. D2 Dopamine Receptor Assay. Accessed January 2, 2026.
  • Gifford Bioscience. About Ligand Binding Assays. Accessed January 2, 2026.
  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual.

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the precise interaction of a molecule with its intended target is paramount. Off-target effects can lead to unforeseen side effects and therapeutic complications, making a thorough understanding of a compound's selectivity profile a critical early-stage endeavor. This guide provides an in-depth comparative analysis of the likely cross-reactivity of 4-(2-Methoxyphenoxy)piperidine hydrochloride with other receptors, drawing upon structure-activity relationship (SAR) data from the broader class of phenoxyalkylpiperidines to infer its pharmacological behavior. While direct experimental data for this specific compound is not extensively available in the public domain, the insights gleaned from its structural analogs offer a robust framework for predicting its selectivity.

The Phenoxyalkylpiperidine Scaffold: A Privileged Structure with Diverse Targets

The this compound belongs to the phenoxyalkylpiperidine class of compounds, a scaffold known for its interaction with a variety of central nervous system (CNS) receptors. The inherent flexibility of this structure, with its aromatic phenoxy ring, an alkyl linker, and a basic piperidine moiety, allows for a range of conformational possibilities, enabling it to bind to different receptor topographies. This structural versatility is both a source of therapeutic potential and a challenge in achieving high selectivity.

Our analysis of the available literature on structurally related compounds indicates that the primary targets for this scaffold are the sigma (σ) receptors, with a notable preference for the sigma-1 (σ1) subtype. However, modifications to the phenoxy ring, the alkyl linker, and the piperidine nitrogen can significantly influence affinity and introduce cross-reactivity with other receptor families, including G-protein coupled receptors (GPCRs) and ion channels.

Inferred Cross-Reactivity Profile of this compound

Based on the established SAR of phenoxyalkylpiperidines, we can project a likely cross-reactivity profile for this compound. This inferred profile is a valuable tool for hypothesis generation and for designing targeted experimental validation studies.

Primary Target: Sigma-1 (σ1) Receptor

The phenoxyalkylpiperidine moiety is a well-established pharmacophore for high-affinity sigma-1 receptor ligands.[1][2] The presence of the phenoxy group is crucial for hydrophobic interactions within the receptor's binding pocket.[3] For N-substituted phenoxyalkylpiperidines, subnanomolar to low nanomolar Ki values for the σ1 receptor are commonly reported.[1][2] The 2-methoxy substitution on the phenoxy ring of our target compound is of particular interest. Compared to analogs with a para-chloro substituent, which often exhibit slightly higher σ1 affinity, the methoxy group may confer greater selectivity over other sites.[1]

Secondary Target: Sigma-2 (σ2) Receptor

While the phenoxyalkylpiperidine scaffold also binds to the sigma-2 receptor, the affinity is generally moderate to low.[1] This suggests that this compound is likely to be selective for σ1 over σ2 receptors. This selectivity is a desirable trait, as the distinct physiological roles of the two sigma receptor subtypes are still under investigation.

Potential Off-Target Interactions

The piperidine ring is a common feature in ligands for a wide array of neurotransmitter receptors. Therefore, it is plausible that this compound may exhibit weak to moderate affinity for other receptors. The likelihood and strength of these interactions are highly dependent on the specific structural features of the molecule.

  • Adrenergic Receptors: Certain N-substituted phenoxyethylpiperidines have shown affinity for α1-adrenergic receptors.[4] The absence of a large, bulky substituent on the piperidine nitrogen in our target compound might reduce the probability of high-affinity binding to these receptors.

  • Dopamine and Serotonin Receptors: The piperidine scaffold is present in numerous dopamine and serotonin receptor ligands.[5] However, high affinity at these receptors often requires specific aromatic or bulky substituents on the piperidine ring, which are absent in this compound. Nevertheless, weak interactions cannot be entirely ruled out without direct experimental evidence.

  • NMDA Receptors: Some N-(phenoxyethyl)piperidine derivatives have been identified as selective NMDA receptor antagonists, particularly for the NR1/2B subtype.[4] The specific substitutions on both the phenoxy and piperidine rings are critical for this activity.

The following diagram illustrates the logical relationship in inferring the cross-reactivity profile based on the available SAR data.

G cluster_0 Structural Class cluster_1 Target Compound cluster_2 Inferred Receptor Affinity Profile Phenoxyalkylpiperidines Phenoxyalkylpiperidines High Affinity (Primary) High Affinity (Primary) Phenoxyalkylpiperidines->High Affinity (Primary) Strong SAR data Moderate to Low Affinity (Secondary) Moderate to Low Affinity (Secondary) Phenoxyalkylpiperidines->Moderate to Low Affinity (Secondary) Consistent SAR data Potential Weak Affinity (Off-Target) Potential Weak Affinity (Off-Target) Phenoxyalkylpiperidines->Potential Weak Affinity (Off-Target) Scaffold-based inference 4-(2-Methoxyphenoxy)piperidine HCl 4-(2-Methoxyphenoxy)piperidine HCl 4-(2-Methoxyphenoxy)piperidine HCl->High Affinity (Primary) 4-(2-Methoxyphenoxy)piperidine HCl->Moderate to Low Affinity (Secondary) 4-(2-Methoxyphenoxy)piperidine HCl->Potential Weak Affinity (Off-Target) Sigma-1 (σ1) Receptor Sigma-1 (σ1) Receptor High Affinity (Primary)->Sigma-1 (σ1) Receptor Sigma-2 (σ2) Receptor Sigma-2 (σ2) Receptor Moderate to Low Affinity (Secondary)->Sigma-2 (σ2) Receptor Adrenergic, Dopamine,\nSerotonin, NMDA Receptors Adrenergic, Dopamine, Serotonin, NMDA Receptors Potential Weak Affinity (Off-Target)->Adrenergic, Dopamine,\nSerotonin, NMDA Receptors

Caption: Inferred cross-reactivity based on SAR.

Comparative Data Summary

To provide a clearer perspective, the following table summarizes the inferred affinity of this compound for various receptors compared to known reference compounds. The affinity values for the target compound are estimations based on SAR from closely related analogs and should be confirmed experimentally.

Receptor TargetInferred Affinity of 4-(2-Methoxyphenoxy)piperidine HCl (Ki)Reference CompoundReference Compound Affinity (Ki)
Sigma-1 (σ1) Low nM (+)-Pentazocine3.1 nM
Sigma-2 (σ2) High nM to µM Haloperidol3.2 nM (non-selective)
α1-Adrenergic > 1 µM Prazosin0.1 nM
Dopamine D2 > 1 µM Haloperidol1.2 nM
Serotonin 5-HT2A > 1 µM Ketanserin1.3 nM
NMDA (NR1/2B) > 1 µM Ifenprodil3 nM

Experimental Protocols for Validating Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This should begin with binding assays for the most likely targets and proceed to a broader panel of receptors if significant affinity is observed.

Protocol 1: Radioligand Displacement Assay for Sigma-1 and Sigma-2 Receptors

This assay directly measures the affinity of the test compound for the sigma-1 and sigma-2 receptors by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound at sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing human sigma-1 or sigma-2 receptors.

  • Radioligand for sigma-1: [³H]-(+)-pentazocine.[6]

  • Radioligand for sigma-2: [³H]-DTG (1,3-di-o-tolylguanidine) in the presence of a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.[6]

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and either the test compound or vehicle.

  • For non-specific binding determination, include wells with a high concentration of a known sigma receptor ligand (e.g., haloperidol).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand displacement assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis A Serial Dilutions of Test Compound D Incubation in 96-well plate A->D B Membrane Preparation (with receptors) B->D C Radioligand ([³H]-(+)-pentazocine or [³H]-DTG) C->D E Filtration & Washing D->E Equilibrium F Scintillation Counting E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Radioligand displacement assay workflow.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity at GPCRs

Should binding to any GPCRs be identified, this functional assay can determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To assess the functional activity of this compound at a specific GPCR.

Materials:

  • Membrane preparations from cells expressing the GPCR of interest.

  • [³⁵S]GTPγS.[7][8]

  • GDP.

  • Test compound: this compound.

  • Known agonist and antagonist for the receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation Proximity Assay (SPA) beads or filter plates.

  • Microplate scintillation counter.

Procedure:

  • Pre-incubate the membrane preparation with the test compound (for antagonist mode) or vehicle.

  • Add GDP to the reaction mixture.

  • Initiate the reaction by adding [³⁵S]GTPγS (and agonist for antagonist mode).

  • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • If using SPA beads, add them to the wells to capture the radiolabeled G-proteins. If using a filtration method, terminate the reaction by rapid filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.

  • For agonist testing, determine the EC50 (concentration for 50% of maximal response). For antagonist testing, determine the IC50 and calculate the Kb.

The following diagram illustrates the principle of the GTPγS binding assay.

G cluster_0 Inactive State cluster_1 Agonist Binding cluster_2 G-protein Activation A GPCR D Activated GPCR B G-protein (αβγ) - GDP C Agonist C->D E GDP Dissociation D->E F [³⁵S]GTPγS Binding E->F G Gα-[³⁵S]GTPγS + Gβγ F->G Signal Amplification

Caption: Principle of GTPγS binding assay.

Conclusion and Future Directions

While direct experimental data remains the gold standard, the structure-activity relationships derived from the phenoxyalkylpiperidine class provide a strong predictive framework for the cross-reactivity of this compound. The evidence strongly suggests a high affinity and selectivity for the sigma-1 receptor. However, the potential for off-target interactions, particularly at higher concentrations, necessitates empirical validation.

For researchers working with or considering this compound, the immediate next step should be to perform the outlined radioligand displacement assays for sigma-1 and sigma-2 receptors. Subsequently, a broader secondary screening against a panel of CNS receptors, including adrenergic, dopaminergic, and serotonergic subtypes, would provide a comprehensive understanding of its selectivity profile. This systematic approach will not only validate the inferred profile presented in this guide but also provide the crucial data needed to confidently advance research and development efforts.

References

  • Abate, C., et al. (2022). Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect. European Journal of Medicinal Chemistry, 228, 114038. [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Maeda, D. Y., et al. (2002). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands: phenylpropylamines as potential leads for selective sigma-2 agents. Bioorganic & Medicinal Chemistry Letters, 12(3), 497-500. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Laghezza, A., et al. (2021). DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY. IRIS, [Link]

  • Rsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. [Link]

  • Traynelis, S. F., et al. (1998). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 41(2), 186-194. [Link]

  • Takahashi, H., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-1682. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Millipore. Receptor Binding Assays. [Link]

  • Lounasmaa, M., & Hanhinen, P. (1998). N-arylalkylpiperidines as high-affinity sigma-1 and sigma-2 receptor ligands. Acta Chemica Scandinavica, 52, 1489-1494. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 4-(2-Methoxyphenoxy)piperidine Hydrochloride by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. In this guide, we delve into the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-(2-Methoxyphenoxy)piperidine hydrochloride, a key building block in medicinal chemistry. We will not only present the expected spectral data but also provide the underlying rationale for these predictions and a robust experimental protocol to obtain high-quality data. This guide is designed to be a practical tool for confirming the structure and assessing the purity of this compound, comparing experimental data against a well-established theoretical framework.

The Imperative of Structural Verification

In the synthesis of novel chemical entities, particularly those destined for biological evaluation, absolute certainty of the molecular structure is paramount. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) allows for a comprehensive "fingerprint" of the molecule. For a compound like this compound, NMR confirms the connectivity of the methoxy, phenoxy, and piperidine moieties, and the presence of the hydrochloride salt form, which can significantly impact solubility and bioavailability.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A reliable NMR spectrum is the foundation of accurate structural analysis. The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra for this compound.

Sample Preparation: The Critical First Step

The choice of solvent is crucial when dealing with hydrochloride salts. While chloroform-d (CDCl₃) is a common choice for many organic molecules, its ability to dissolve hydrochloride salts can be limited, and it may not be suitable for observing the exchangeable N-H proton. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative due to its high polarity and ability to form hydrogen bonds, which often allows for the observation of the ammonium proton.[1][2] Deuterium oxide (D₂O) is another option, particularly if water solubility is high; however, the labile N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[1] For this guide, we will proceed with DMSO-d₆ as the solvent of choice to maximize the structural information obtained.

Step-by-Step Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is also common practice.

NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer.

Parameter¹H NMR¹³C NMR
Pulse Program Standard single pulse (zg30)Proton-decoupled single pulse (zgpg30)
Spectral Width -2 to 12 ppm-10 to 220 ppm
Number of Scans 16-641024-4096
Relaxation Delay (d1) 2-5 seconds2 seconds
Acquisition Time (aq) 3-4 seconds1-2 seconds
Temperature 298 K (25 °C)298 K (25 °C)

Predicted NMR Profile and Structural Assignment

The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below. These predictions are based on established chemical shift theory and data from analogous structures, such as piperidine derivatives and substituted aromatic compounds.[3][4][5][6] The protonation of the piperidine nitrogen is expected to cause a downfield shift of the adjacent protons and carbons due to the inductive effect of the positive charge.[1][7]

Caption: Molecular structure of 4-(2-Methoxyphenoxy)piperidine with atom numbering for NMR assignment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH₂⁺8.5 - 9.5Broad singlet (br s)2HExchangeable protons on the positively charged nitrogen, typically broad and downfield.
Ar-H (H6')~7.15Multiplet (m)1HAromatic proton ortho to the methoxy group.
Ar-H (H3', H4', H5')6.90 - 7.05Multiplet (m)3HOverlapping signals of the other three aromatic protons.
H4 (CH-O)~4.50Multiplet (m)1HMethine proton attached to the phenoxy oxygen, significantly deshielded.
OCH₃~3.78Singlet (s)3HMethoxy group protons, sharp singlet.
H2e, H6e (CH₂-N)~3.30Multiplet (m)2HEquatorial protons alpha to the nitrogen, deshielded by the positive charge.
H2a, H6a (CH₂-N)~3.00Multiplet (m)2HAxial protons alpha to the nitrogen, also deshielded but typically upfield of equatorial protons.
H3e, H5e (CH₂)~2.10Multiplet (m)2HEquatorial protons beta to the nitrogen.
H3a, H5a (CH₂)~1.80Multiplet (m)2HAxial protons beta to the nitrogen.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1' (Ar-C)~149.0Aromatic carbon bearing the ether linkage, deshielded by oxygen.
C2' (Ar-C)~147.5Aromatic carbon bearing the methoxy group.
C4' (Ar-C)~122.5Aromatic CH.
C6' (Ar-C)~121.0Aromatic CH.
C5' (Ar-C)~118.0Aromatic CH.
C3' (Ar-C)~113.0Aromatic CH.
C4 (CH-O)~72.0Piperidine carbon attached to the phenoxy oxygen, significantly deshielded.
OCH₃~55.8Methoxy carbon.
C2, C6~42.5Piperidine carbons alpha to the nitrogen, deshielded by the positive charge.
C3, C5~28.0Piperidine carbons beta to the nitrogen.

Comparison and Verification Workflow

The core of the identity confirmation lies in a meticulous comparison of the experimentally acquired spectrum with the predicted data.

G cluster_h ¹H NMR Analysis cluster_c ¹³C NMR Analysis start Acquire ¹H and ¹³C NMR Spectra check_proton Analyze ¹H Spectrum start->check_proton check_carbon Analyze ¹³C Spectrum start->check_carbon compare_shifts Compare Chemical Shifts check_proton->compare_shifts compare_carbon_shifts Compare Chemical Shifts check_carbon->compare_carbon_shifts compare_multiplicity Check Multiplicities & Integrals compare_shifts->compare_multiplicity Match reassess Re-evaluate Structure / Purity compare_shifts->reassess Mismatch check_impurities Identify Impurity Signals compare_multiplicity->check_impurities Match compare_multiplicity->reassess Mismatch compare_carbon_shifts->check_impurities Match compare_carbon_shifts->reassess Mismatch confirm Structure Confirmed check_impurities->confirm Absent or <1% check_impurities->reassess Present

Caption: Workflow for NMR-based structural confirmation.

  • Chemical Shift Correlation: Do the chemical shifts in your experimental spectrum align with the predicted values in the tables above? Minor deviations (±0.05 ppm for ¹H, ±0.5 ppm for ¹³C) are acceptable and can arise from slight differences in concentration or temperature.

  • Multiplicity and Integration Analysis (¹H NMR): Does the splitting pattern (singlet, multiplet, etc.) and the relative area under each peak (integration) match the prediction? This confirms the number of neighboring protons and the relative count of each type of proton in the molecule.

  • Signal Count (¹³C NMR): Count the number of distinct signals in the proton-decoupled ¹³C NMR spectrum. For this compound, you should observe 10 distinct signals (four for the piperidine ring, and six for the aromatic and methoxy carbons, assuming no accidental equivalence).

Comparison with Potential Alternatives and Impurities

A crucial aspect of identity confirmation is ensuring the sample is not a related isomer or contaminated with starting materials.

  • Free Base vs. Hydrochloride Salt: The free base, 4-(2-Methoxyphenoxy)piperidine, would show the piperidine α-protons (H2, H6) at a significantly more upfield position (likely δ 2.6-3.1 ppm) due to the absence of the deshielding positive charge on the nitrogen. The N-H proton would also appear further upfield.

  • Regioisomers: If the synthesis could potentially yield 4-(3-methoxyphenoxy)- or 4-(4-methoxyphenoxy)piperidine, the aromatic region of the ¹H NMR spectrum would be markedly different due to the change in symmetry and coupling patterns. For instance, the 4-methoxy isomer would exhibit a more symmetric AA'BB' pattern in the aromatic region.

  • Residual Solvents: Impurities from the synthesis or purification process (e.g., ethyl acetate, hexane, dichloromethane) are common. Their characteristic chemical shifts are well-documented and should be checked against established tables to assess sample purity.[8][9][10]

Conclusion

The structural confirmation of this compound by NMR spectroscopy is a definitive process when approached systematically. By comparing a high-quality experimental spectrum, acquired using a robust protocol, against a theoretically sound predicted spectrum, researchers can achieve a high degree of confidence in the identity and purity of their material. This analytical rigor is fundamental to the integrity of subsequent research and the development of novel therapeutics.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3544–3548.
  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Avdievich, N. I., & Gmeiner, P. (1992). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Effects. Magnetic Resonance in Chemistry, 30(2), 134-141.
  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27365–27373.
  • American Elements. (n.d.). 4-(2-Methylphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Bryce, D. L., & Wasylishen, R. E. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(15), 3633–3644.
  • G-Smialek, M. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1937–1947.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • SpectraBase. (n.d.). [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]- (2-methoxyphenyl)methanone. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(2-chlorobenzyl)-N-[(E)-(2-methoxyphenyl)methylidene]-1-piperazinamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxyphenyl)piperidine hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, n-methyl-4-phenyl-4-carbethoxy-, hydrochloride. Retrieved from [Link]

Sources

statistical analysis of data from 4-(2-Methoxyphenoxy)piperidine hydrochloride studies

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Statistical Analysis of Data from 4-(2-Methoxyphenoxy)piperidine Hydrochloride Studies

Introduction: Bridging Chemistry and Clinical Relevance

This compound is a versatile heterocyclic compound that has garnered significant attention within the pharmaceutical and neuroscience research communities.[1][2] Its core structure, featuring a piperidine ring linked to a methoxyphenoxy group, serves as a valuable scaffold in medicinal chemistry.[1][2] This compound is frequently utilized as a key intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders by modulating neurotransmitter systems.[1][2][3][4][5] Given its role as a foundational building block for potential therapeutics, the rigorous and statistically sound analysis of data generated from its studies is paramount.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to approach the statistical analysis of data related to this compound and its analogs. We will delve into the critical aspects of analytical characterization, comparative methodologies, and the statistical evaluation of biological data, ensuring that experimental outcomes are not only accurate but also robust and reproducible. The principles and protocols outlined herein are designed to instill confidence in experimental design and data interpretation, ultimately facilitating the journey from a promising chemical entity to a well-characterized lead compound.

Physicochemical Characterization: The Foundation of Analysis

Before any biological or comparative analysis, establishing the fundamental physicochemical properties and purity of this compound is a critical first step. These parameters serve as the baseline for all subsequent experiments.

PropertyValueSource
CAS Number 6024-31-3[1][2]
Molecular Formula C12H17NO2 · HCl[1]
Molecular Weight 243.73 g/mol [1]
Appearance White Solid[1]
Melting Point 129-130 °C[6]
Purity (by NMR) ≥ 96%[1][2]
Storage Conditions 0-8 °C[1][3][4][5]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is crucial for the accurate quantification and characterization of this compound, especially when comparing it to structural analogs or assessing its stability in various formulations. While Nuclear Magnetic Resonance (NMR) is excellent for structural elucidation and initial purity assessment, chromatographic methods are indispensable for quantitative analysis in complex matrices.[7][8]

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative accuracy, and reproducibility. Adaptable to various detectors (UV, MS).Requires method development, higher cost, and solvent consumption.Purity analysis, quantification in biological samples, stability studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Excellent sensitivity and specificity, provides structural information.Requires analyte to be volatile and thermally stable, or require derivatization.Impurity profiling, identification of synthetic byproducts.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Unrivaled for structural elucidation, provides absolute quantification with an internal standard.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structure confirmation, primary purity assessment (qNMR).[1][8]
Authoritative Grounding: The Rationale for HPLC in Routine Analysis

For routine quality control and comparative studies, HPLC with UV detection is often the method of choice. Its robustness, precision, and ability to separate the parent compound from potential degradants or synthetic precursors make it a self-validating system for purity and concentration determination. The United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines provide a framework for validating such analytical procedures, ensuring they are fit for purpose.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard method for assessing the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 Methanol:Water in a volumetric flask.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Preparation (0.1 mg/mL): Accurately weigh 10 mg of the test sample, dissolve and dilute to 100 mL using the same procedure as for the standard.

4. Analysis and Data Processing:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Inject the working standard five times to establish system suitability (RSD of peak area < 2%).

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Statistical Approaches for In Vitro Biological Data

A primary application of this compound and its derivatives is in neuroscience research, often involving in vitro assays to determine binding affinity or functional potency at specific biological targets.[1][10] The most common experiment is the generation of a dose-response curve.

Workflow for IC50/EC50 Determination

The following diagram illustrates the typical workflow for determining the half-maximal inhibitory (IC50) or effective (EC50) concentration from a dose-response experiment.

G cluster_0 Experimental Phase cluster_1 Data Processing & Analysis exp_design 1. Experimental Design (e.g., 10-point, 3-fold serial dilution) assay 2. Perform In Vitro Assay (e.g., Receptor Binding) exp_design->assay data_coll 3. Data Collection (Raw signal measurement) assay->data_coll norm 4. Data Normalization (% Inhibition/Activity) data_coll->norm log_trans 5. Log Transform Concentration norm->log_trans nl_reg 6. Nonlinear Regression (Sigmoidal Dose-Response Model) log_trans->nl_reg ic50 7. Calculate IC50/EC50 (and 95% Confidence Interval) nl_reg->ic50

Caption: Workflow for IC50/EC50 determination.

Expertise & Causality: Why Nonlinear Regression?

Biological dose-response relationships are fundamentally sigmoidal (S-shaped). Attempting to linearize this data (e.g., with a probit or logit transform) is an outdated practice that can distort the error distribution and lead to inaccurate results. Direct fitting of the raw, normalized data to a four-parameter logistic (4PL) equation using nonlinear regression is the gold standard. This model accounts for the bottom and top plateaus of the curve, the IC50, and the Hill slope (steepness of the curve), providing the most accurate and robust estimation of potency.

The Four-Parameter Logistic Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y: The measured response

  • X: The logarithm of the compound concentration

  • Bottom: The minimum response (bottom plateau)

  • Top: The maximum response (top plateau)

  • LogIC50: The logarithm of the concentration that gives a response halfway between the top and bottom

  • HillSlope: Describes the steepness of the curve

Comparative Statistical Analysis of Structural Analogs

Drug discovery is an iterative process of synthesizing and testing analogs to improve potency, selectivity, or pharmacokinetic properties.[11][12][13] Statistical analysis is essential to determine if observed differences in activity between analogs are significant.

Hypothetical Scenario:

A researcher has synthesized two analogs of this compound: the 3-methoxy and 4-methoxy positional isomers. They have determined the IC50 for all three compounds in a dopamine transporter binding assay, with each experiment replicated four times (n=4).

CompoundMean IC50 (nM)Standard Deviation (SD)Individual IC50 Values (nM)
4-(2-Methoxy)piperidine HCl (Parent) 15.22.114.1, 17.5, 13.0, 16.2
4-(3-Methoxy)piperidine HCl (Analog 1) 35.84.533.0, 41.2, 30.5, 38.5
4-(4-Methoxy)piperidine HCl (Analog 2) 18.53.316.8, 22.1, 15.0, 20.1
Choosing the Right Statistical Test

The choice of statistical test depends on the number of groups being compared and the distribution of the data. A logical decision-making process is crucial.

G start Compare Mean IC50 Values num_groups How many compounds? start->num_groups two_groups Two num_groups->two_groups multi_groups More than Two num_groups->multi_groups ttest Unpaired t-test two_groups->ttest anova One-Way ANOVA multi_groups->anova post_hoc_check Is ANOVA p < 0.05? anova->post_hoc_check post_hoc_test Perform Post-Hoc Test (e.g., Tukey's HSD) post_hoc_check->post_hoc_test Yes no_diff No Significant Difference post_hoc_check->no_diff No

Caption: Decision tree for statistical test selection.

Protocol: Statistical Comparison Using One-Way ANOVA

1. State the Hypotheses:

  • Null Hypothesis (H0): There is no significant difference among the mean IC50 values of the three compounds (μ1 = μ2 = μ3).

  • Alternative Hypothesis (H1): At least one compound's mean IC50 is significantly different from the others.

2. Check Assumptions:

  • Independence: The experimental replicates for each compound are independent.

  • Normality: The data for each group should be approximately normally distributed. (Can be checked with a Shapiro-Wilk test).

  • Homogeneity of Variances: The variances of the groups should be roughly equal. (Can be checked with Levene's test).

    • Expert Note: ANOVA is reasonably robust to violations of these assumptions, especially with equal sample sizes. For biological data, it is common to analyze the log-transformed IC50 values, as these are more likely to be normally distributed.

3. Perform One-Way ANOVA:

  • Using statistical software (e.g., R, Python, GraphPad Prism), input the individual IC50 values for each of the three groups.

  • Run a one-way ANOVA test. The primary output will be an F-statistic and a p-value.

4. Interpret the Results:

  • If the p-value is less than the chosen significance level (typically α = 0.05), we reject the null hypothesis and conclude that there is a statistically significant difference among the compounds.

5. Post-Hoc Testing (If ANOVA is significant):

  • An ANOVA test only tells you that there is a difference somewhere among the groups; it does not identify which groups are different.

  • A post-hoc test, such as Tukey's Honestly Significant Difference (HSD) test , is required to perform pairwise comparisons between all groups.

  • Hypothetical Tukey's HSD Results:

    • Parent vs. Analog 1 (3-Methoxy): p < 0.01 (Significant)

    • Parent vs. Analog 2 (4-Methoxy): p = 0.45 (Not Significant)

    • Analog 1 vs. Analog 2: p < 0.01 (Significant)

6. Conclusion: Based on this analysis, we can confidently state that the 3-methoxy analog is significantly less potent than both the parent compound and the 4-methoxy analog. There is no statistically significant difference in potency between the parent compound and its 4-methoxy analog. This insight is crucial for guiding the next round of synthesis in a structure-activity relationship (SAR) study.

Conclusion

The journey of a chemical entity like this compound from a synthetic intermediate to a potential therapeutic lead is paved with data. This guide emphasizes that the quality of this journey is defined not just by the data collected, but by the rigor with which it is analyzed. By selecting appropriate analytical methodologies, applying robust statistical models for biological assays, and using correct comparative statistical tests, researchers can build a self-validating and trustworthy body of evidence. This structured approach ensures that decisions made in the drug development process are based on statistically significant insights, ultimately increasing the probability of success in the complex field of pharmaceutical research.

References

  • Title: this compound Source: Chem-Impex URL: [Link]

  • Title: this compound - General Information Source: Chem-Impex URL: [Link]

  • Title: this compound CAS#: 6024-31-3 Source: Molbase URL: [Link]

  • Title: 4-(4-Methoxyphenoxy)Piperidine Hydrochloride Source: Chem-Impex URL: [Link]

  • Title: 4-(2-Methylphenoxy)Piperidine Hydrochloride Source: Chem-Impex URL: [Link]

  • Title: 4-Methoxyphencyclidine: An Analytical Profile Source: DEA.gov URL: [Link]

  • Title: 4-(2-Methoxyphenoxy)piperidine Source: PubChem URL: [Link]

  • Title: 4-(2-Methoxyphenyl)piperidine Source: PubChem URL: [Link]

  • Title: 4-(3-Methoxyphenoxy)Piperidine Hydrochloride Source: Chem-Impex URL: [Link]

  • Title: A validated GC-MS method for the analysis of 19 piperazine analogues in seized materials Source: Royal Society of Chemistry URL: [Link]

  • Title: Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: UNODC URL: [Link]

  • Title: Alternative to Piperidine in Fmoc Solid-Phase Synthesis Source: ResearchGate URL: [Link]

  • Title: High affinity hydroxypiperidine analogues...for the dopamine transporter Source: PubMed URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs Source: PubMed URL: [Link]

  • Title: Different modalities of piperidine-containing drugs and drug candidates Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Methoxyphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, colleagues. In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the forward reaction—the creation of novel compounds that hold the promise of therapeutic breakthroughs. However, the responsible management of the entire chemical lifecycle, extending from synthesis to disposal, is a critical hallmark of scientific excellence and institutional integrity. This guide provides a comprehensive, field-tested protocol for the proper disposal of 4-(2-Methoxyphenoxy)piperidine hydrochloride, ensuring the safety of your personnel, adherence to regulatory standards, and protection of our environment.

Our approach moves beyond a simple checklist. We will delve into the causality behind each procedural step, grounding our recommendations in regulatory frameworks and the specific chemical nature of the compound.

Part 1: Hazard Profile and Risk Assessment

Before we can manage a chemical waste stream, we must first understand the risks it presents. While specific toxicological data for this compound is not extensively published, we can infer its hazard profile from Safety Data Sheets (SDS) of structurally analogous piperidine derivatives.[1][2][3] The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[2][4][5][6]

This initial assessment is the cornerstone of our disposal plan. It dictates the minimum personal protective equipment (PPE) required for handling and informs the segregation strategy to prevent hazardous reactions.

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Measures
Skin Irritation GHS07WarningH315: Causes skin irritation.[6]P280: Wear protective gloves/protective clothing.[6]
Eye Irritation GHS07WarningH319: Causes serious eye irritation.[6]P280: Wear eye protection/face protection.[6]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[6]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6]

Part 2: The Regulatory Imperative: Compliance with RCRA

The U.S. Environmental Protection Agency (EPA) governs the management of chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] This regulation establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[7]

For a research laboratory, the most critical steps are:

  • Hazardous Waste Determination : The generator must first determine if a discarded chemical is classified as a hazardous waste.[5][8] This can be complex, involving checks against EPA's listed wastes (P and U lists) and characteristic wastes (ignitability, corrosivity, reactivity, toxicity).[7]

  • Institutional Policy : Due to the complexity of waste determination, most research institutions, including Purdue University, adopt a prudent policy: assume all chemical wastes are hazardous and must be managed by the institution's Environmental Health & Safety (EHS) department.[7] This approach minimizes risk and ensures compliance.

Therefore, this compound, in any form—whether as expired raw material, residual solids, or contaminated labware—must be treated as a hazardous waste stream.

Part 3: On-Site Waste Accumulation Protocol (Satellite Accumulation Area)

Laboratories are considered "Satellite Accumulation Areas" (SAAs) under RCRA, which allows for the collection of hazardous waste at or near the point of generation.[9][10] Adherence to SAA standards is not merely a suggestion; it is a regulatory requirement and the most frequent area of non-compliance found during inspections.[7]

Step 1: Container Selection and Preparation

The Why: The primary containment vessel is your first line of defense against a chemical spill or exposure. Its integrity is non-negotiable.

  • Protocol:

    • Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof screw-top cap.[7][10] Never use food-grade containers like milk jugs.[7]

    • Affix a "Hazardous Waste" label provided by your EHS department before adding any waste to the container.[11]

Step 2: Waste Segregation

The Why: Improperly mixed chemicals can lead to violent reactions, generating heat, toxic gases, or pressure buildup. The SDS for related compounds indicates incompatibility with strong oxidizing agents.[2][6]

  • Protocol:

    • Dedicate a waste container solely for this compound and materials contaminated with it (e.g., weighing paper, gloves, pipette tips).

    • Do not mix this waste stream with other chemical wastes, particularly strong oxidizing agents, acids, or bases.

    • Store the waste container in a designated, secondary containment bin away from incompatible chemicals.

Step 3: Proper Labeling and Identification

The Why: A correctly labeled container communicates the hazard to everyone in the lab and provides the waste disposal vendor with the information needed for safe handling and transport.

  • Protocol:

    • Mark the container clearly with the words "Hazardous Waste".[10]

    • Write out the full, unabbreviated chemical name: "this compound".

    • List all constituents, including any solvents used for rinsing. For example: "this compound with trace Methanol".

    • Include the name of the principal investigator and the laboratory location (building and room number).[10]

Step 4: Accumulation and Storage

The Why: SAA regulations are designed to minimize the quantity of hazardous materials stored in active research areas and to prevent environmental release.

  • Protocol:

    • Keep the waste container closed at all times except when you are actively adding waste.[7][10] This is the most common EPA violation cited at universities.[7] An open container allows for evaporation and increases the risk of spills.[7]

    • Store the container in your lab's designated SAA.

    • Once the container is full, or you are finished generating this waste, write the current date in the "Date Full" field on the label.[10]

    • Submit a chemical waste pickup request to your institution's EHS department promptly. By law, full containers must be moved from the SAA to a central storage area within a specified timeframe.[11]

Part 4: Disposal Workflow and Logistics

The journey of the waste from your lab bench to its final disposition is a structured, documented process. Engaging with a licensed and experienced waste management company is crucial for the final stages.[8]

G cluster_0 Laboratory (Satellite Accumulation Area) cluster_1 Institutional & Vendor Logistics cluster_2 Final Disposition A Waste Generation (e.g., Unused chemical, contaminated labware) B Step 1: Select & Prepare Compatible Container A->B C Step 2: Segregate Waste (Avoid Strong Oxidizers) B->C D Step 3: Label Container ('Hazardous Waste', full chemical name) C->D E Step 4: Accumulate Waste (Keep container closed) D->E F Container is Full E->F Decision G Date Container & Request Pickup (via EHS Department) F->G H EHS Collects Waste from Lab G->H Hand-off I Transport by Licensed Hauler (Manifest System Tracking) H->I J Final Disposal at Approved Facility I->J K High-Temperature Incineration (Equipped with afterburner & scrubber) J->K Method L Documentation Complete (Cradle-to-Grave Cycle Closed) K->L

Sources

Personal protective equipment for handling 4-(2-Methoxyphenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Safe Handling of 4-(2-Methoxyphenoxy)piperidine Hydrochloride

This guide provides essential safety and handling protocols for this compound, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also explains the rationale behind each safety measure, ensuring a culture of informed caution in the laboratory.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1][2] The primary risks are associated with direct contact and inhalation, particularly when handling the substance in its powdered form.

A thorough risk assessment must precede any handling of this material. This involves evaluating the quantities being used, the frequency of handling, and the specific experimental conditions to determine the potential for exposure.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage / Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]

The assigned signal word for this compound is "Warning" .[1][2][3]

Engineering and Administrative Controls: The First Line of Defense

Before resorting to Personal Protective Equipment (PPE), the hierarchy of controls dictates that we first implement engineering and administrative measures to minimize exposure risk.

  • Engineering Controls : The most effective control is to handle the chemical in a contained environment.

    • Chemical Fume Hood : All weighing, transferring, and dissolution of powdered this compound must be conducted inside a certified chemical fume hood.[4] This prevents the inhalation of airborne particulates and is the primary barrier against respiratory exposure.[5]

    • Ventilation : Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential contaminants.[2]

    • Safety Stations : Eyewash stations and safety showers must be readily accessible and located close to the workstation.[6]

  • Administrative Controls : These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

    • Restricted Access : Designate specific areas for handling this compound and limit access to authorized personnel only.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Hygiene Practices : Prohibit eating, drinking, or smoking in the laboratory.[1] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[2]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. It should be selected based on the specific hazards identified and used consistently.

  • Eye and Face Protection :

    • Rationale : Direct contact can cause serious eye irritation.[1][2]

    • Protocol : Wear safety glasses with side shields, at a minimum. For procedures with a higher risk of splashing or dust generation, chemical splash goggles are required.[7] All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Skin and Hand Protection :

    • Rationale : This compound is a known skin irritant.[1][2] Prolonged contact can lead to inflammation and discomfort.

    • Protocol : Wear compatible chemical-resistant gloves tested according to standards like EN 374. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's compatibility data. Inspect gloves for any signs of degradation before use and replace them immediately if compromised.[4][8] Do not reuse disposable gloves. Contaminated gloves should be removed carefully to avoid skin contact and disposed of as chemical waste.

  • Body Protection :

    • Rationale : To prevent incidental contact with skin on the arms and body.

    • Protocol : A standard laboratory coat is mandatory. For tasks with a higher potential for contamination, consider a chemically resistant apron.[7] Contaminated clothing should be removed immediately, and the affected skin washed thoroughly.[9] Launder contaminated work clothes separately from personal clothing.[10]

  • Respiratory Protection :

    • Rationale : As a respiratory irritant, inhaling the dust can cause irritation to the nose, throat, and lungs.[1][2]

    • Protocol : When handling the solid outside of a fume hood (which is strongly discouraged) or if engineering controls are insufficient to keep airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[6] A particulate filter (e.g., N95 or P100) is appropriate for the powdered form.[6]

Step-by-Step Handling Procedures

A. Weighing and Transferring the Solid Compound:

  • Preparation : Don all required PPE (lab coat, gloves, safety goggles).

  • Location : Perform all manipulations inside a chemical fume hood.

  • Static Control : Use an anti-static weigh boat or ionizer if static electricity is causing the powder to disperse.

  • Technique : Use a spatula to carefully transfer the desired amount of solid. Avoid any actions that could generate dust, such as dropping the material from a height.

  • Closure : Promptly and securely close the primary container after dispensing.

  • Cleanup : Gently wipe down the spatula and the weighing area with a damp cloth or towel to collect any residual powder. Dispose of the cleaning material as hazardous waste.

Emergency Response Protocols

A. First Aid Measures:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact : Take off all contaminated clothing at once.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][6] If skin irritation persists, get medical advice.[6]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][5] If the person feels unwell or breathing is difficult, call a poison center or physician.[2]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[12]

B. Chemical Spill Response:

For any spill, the primary goals are to protect personnel, contain the spill, and decontaminate the area.

SpillResponse

Caption: Workflow for Responding to a Solid Chemical Spill.

Waste Management and Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams. Keep it in a dedicated, closed, and clearly labeled container.

  • Containerization : Use containers that are in good condition and compatible with the chemical.

  • Labeling : The waste container must be labeled "Hazardous Waste" and list the chemical contents.

  • Disposal : The final disposal must be carried out through an approved waste disposal plant or a licensed hazardous waste management company, in accordance with all local, regional, and national regulations.[1][6] For unused or expired product, follow the same hazardous waste disposal protocol. Do not dispose of it in household trash or pour it down the drain.[12][13]

References

  • Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
  • Fisher Scientific. (2023). 4-(2-Methoxyphenyl)piperidine Safety Data Sheet.
  • CymitQuimica. (2024). 4-(2-METHOXYPHENOXY)PIPERIDINE HCL Safety Data Sheet.
  • Chemos GmbH & Co. KG. (n.d.). Piperidine Safety Data Sheet.
  • Cayman Chemical. (2025). 1-(4-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Piperidine Hazard Summary.
  • MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet.
  • Carl ROTH. (2025). Piperidine Safety Data Sheet.
  • Carl ROTH. (n.d.). Piperidine Safety Data Sheet (alternative).
  • New Jersey Department of Health. (n.d.). PIPERAZINE DIHYDROCHLORIDE Hazard Summary.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride Safety Data Sheet.
  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Fisher Scientific. (n.d.). Piperidine, hydrochloride Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyphenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyphenoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.